2-Bromo-1-(pyridin-2-yl)ethanone
Description
The exact mass of the compound 2-Bromo-1-(pyridin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-1-(pyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(pyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPMOGQMEOPVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193135 | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40086-66-6 | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-1-(pyridin-2-yl)ethanone CAS number
An In-depth Technical Guide to 2-Bromo-1-(pyridin-2-yl)ethanone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Bromo-1-(pyridin-2-yl)ethanone. It delves into the core chemical properties, synthesis protocols, reactivity, and critical safety procedures associated with this versatile reagent. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower informed and effective application in a laboratory setting.
Introduction and Strategic Importance
2-Bromo-1-(pyridin-2-yl)ethanone, identified by the CAS Number 40086-66-6 , is a pivotal chemical intermediate in the field of medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridine ring linked to an α-bromo ketone, makes it an exceptionally valuable building block for the construction of complex nitrogen-containing heterocyclic scaffolds. These scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[4] The reactivity of the α-bromo group allows for facile nucleophilic substitution, enabling the strategic introduction of diverse functional groups and the formation of new ring systems, such as imidazopyridines.[5] This reactivity is fundamental to its role in the discovery of novel therapeutic agents, including kinase inhibitors.[4]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of 2-Bromo-1-(pyridin-2-yl)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 40086-66-6 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO | [1][3] |
| Molecular Weight | 200.033 g/mol | [1][3] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 249.1 ± 15.0 °C at 760 mmHg | [1] |
| Flash Point | 104.5 ± 20.4 °C | [1] |
| Appearance | Typically a solid, often supplied as its hydrobromide salt. | |
| Solubility | Soluble in water and alcoholic solvents. | [6][7] |
Synthesis: Mechanism and Protocol
The most common and efficient synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone is achieved through the α-bromination of its precursor, 2-acetylpyridine.[5][8]
Mechanistic Rationale
Direct bromination of a ketone is often slow and unselective. The reaction is therefore conducted under acidic conditions, typically using hydrobromic acid (HBr) in a solvent like acetic acid. The acid serves a critical catalytic role by protonating the carbonyl oxygen, which significantly increases the acidity of the α-protons. Subsequent deprotonation leads to the formation of an enol intermediate.[9] This electron-rich enol readily attacks molecular bromine (Br₂) in an electrophilic addition reaction to yield the α-brominated product. This acid-catalyzed pathway ensures regioselective bromination at the α-position, preventing undesirable side reactions like bromination of the pyridine ring.[8][10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the α-bromination of acetylpyridines and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 2-acetylpyridine (1.0 eq) and glacial acetic acid.
-
Acidification: Add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %) to the flask. Stir the mixture at room temperature for approximately 30-60 minutes.
-
Bromination: Cool the reaction mixture to 10-15°C using an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.
-
Neutralization and Extraction: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel to afford the pure 2-Bromo-1-(pyridin-2-yl)ethanone, often as its hydrobromide salt.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-1-(pyridin-2-yl)ethanone stems from the high reactivity of its α-bromoketone moiety. The carbon atom bonded to the bromine is highly electrophilic, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[10]
This reactivity is harnessed by medicinal chemists to construct diverse molecular architectures. A primary application is in the Hantzsch pyridine synthesis or similar cyclization reactions to create substituted pyridines, imidazoles, and other fused heterocyclic systems. For example, reaction with an amidine or thioamide can lead to the formation of substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in drug development.[5]
General Reaction Scheme
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2-Bromo-1-(pyridin-2-yl)ethanone molecular weight
An In-depth Technical Guide to 2-Bromo-1-(pyridin-2-yl)ethanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(pyridin-2-yl)ethanone (CAS No: 40086-66-6), a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, with a detailed analysis of its molecular weight. A robust, field-proven protocol for its synthesis via the α-bromination of 2-acetylpyridine is presented, complete with mechanistic insights and a detailed workflow. Furthermore, this guide explores the compound's critical role as a versatile intermediate in drug discovery, particularly leveraging its reactive α-bromoketone moiety for the construction of complex pharmaceutical agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.
Introduction
2-Bromo-1-(pyridin-2-yl)ethanone, also known as 2-(bromoacetyl)pyridine, is a key reagent valued by researchers in drug development and synthetic chemistry.[1] Its structure, which combines a pyridine ring with a reactive α-bromoketone functional group, makes it an exceptionally useful precursor for a wide array of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, enabling the facile introduction of the pyridin-2-yl-ethanone scaffold into larger, more complex molecules. Its application is particularly noted in the synthesis of kinase inhibitors and other biologically active compounds, where the pyridine moiety can engage in critical binding interactions with target proteins. This guide serves as a technical resource for scientists, providing the necessary data and methodologies to fully leverage this compound's synthetic potential.
Physicochemical Properties
The foundational characteristics of a reagent are critical for its effective use in experimental design. The properties of 2-Bromo-1-(pyridin-2-yl)ethanone are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | [1][2][3] |
| Molecular Weight | 200.03 g/mol | [1][2][3] |
| CAS Number | 40086-66-6 | [1][2][3][4] |
| IUPAC Name | 2-bromo-1-(pyridin-2-yl)ethanone | [1] |
| Synonyms | 2-Bromo-1-(2-pyridyl)ethanone, 2-(Bromoacetyl)pyridine | [2] |
| Appearance | Solid | |
| Flash Point | 104.5 ± 20.4 °C | [3] |
Molecular Weight Calculation
The molecular weight is a fundamental property derived from the molecular formula, C₇H₆BrNO. The calculation is based on the atomic weights of its constituent elements:
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 6 atoms × 1.008 u = 6.048 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight = 84.077 + 6.048 + 79.904 + 14.007 + 15.999 = 200.035 u
This value, rounded to 200.03 g/mol , is consistent with the data provided in numerous chemical databases and safety data sheets.[1][2][3]
Synthesis and Mechanism
The most common and efficient synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone involves the α-bromination of commercially available 2-acetylpyridine.[3] This reaction is typically acid-catalyzed, proceeding through an enol intermediate which then reacts with elemental bromine.
Synthetic Workflow
Caption: Workflow for the synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone.
Experimental Protocol
This protocol is adapted from standard procedures for the α-bromination of ketones.[5]
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Bromine (1.0 eq)
-
Methylene chloride (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: In a well-ventilated chemical fume hood, dissolve 2-acetylpyridine in methylene chloride in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 10°C using an ice bath.
-
Bromination: Prepare a solution of bromine in methylene chloride and add it to the dropping funnel. Add the bromine solution dropwise to the stirred 2-acetylpyridine solution over 30-60 minutes. The key to this step is slow addition to control the exothermic reaction and prevent the formation of dibrominated byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the HBr byproduct. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-Bromo-1-(pyridin-2-yl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Applications in Research and Drug Development
The synthetic value of 2-Bromo-1-(pyridin-2-yl)ethanone is rooted in the high reactivity of its α-bromoketone functional group, which makes it an excellent electrophile for reactions with a wide range of nucleophiles.
Role as a Synthetic Intermediate
This compound serves as a cornerstone for building more complex heterocyclic systems. It is frequently employed in the synthesis of imidazopyridines, thiazoles, and other scaffolds of high interest in medicinal chemistry. The general reaction scheme involves the displacement of the bromide ion by a nucleophile (e.g., an amine, thiol, or enolate), forming a new carbon-nucleophile bond. This versatility allows for the rapid generation of diverse chemical libraries for biological screening.
A key application area is in the development of protein kinase inhibitors, which are crucial in oncology and inflammation research. The pyridinyl-ethanone core can be elaborated into structures that fit into the ATP-binding site of kinases, with the pyridine nitrogen often forming a key hydrogen bond interaction.
Caption: General reaction scheme illustrating the utility of the title compound.
Safety and Handling
2-Bromo-1-(pyridin-2-yl)ethanone is a hazardous chemical and must be handled with appropriate safety precautions.[6]
| Hazard Information | Description |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.[2]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-1-(pyridin-2-yl)ethanone is a high-value reagent whose utility in modern organic synthesis and drug discovery cannot be overstated. Its well-defined physicochemical properties, straightforward synthesis, and exceptional reactivity make it an indispensable tool for researchers. By understanding its chemical behavior and adhering to strict safety protocols, scientists can effectively harness this compound to construct novel molecular architectures and accelerate the development of new therapeutic agents.
References
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2-Bromo-1-pyridin-2-ylethanone | CAS#:40086-66-6 | Chemsrc. [Link]
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2-Bromo-1-(6-bromopyridin-3-yl)ethanone - PubChem. [Link]
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2-Bromo-1-(pyridin-4-yl)ethanone - PubChem. [Link]
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2-Bromo-1-pyridin-3-ylethanone - ChemBK. [Link]
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Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]
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The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. [Link]
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An In-Depth Technical Guide to 2-Bromo-1-(pyridin-2-yl)ethanone: Structure, Synthesis, and Applications
Introduction: A Key Building Block in Modern Synthesis
2-Bromo-1-(pyridin-2-yl)ethanone is a versatile heterocyclic ketone that has emerged as a pivotal intermediate in synthetic organic chemistry. Its strategic importance lies in its dual functionality: a pyridine ring, a common motif in pharmacologically active compounds, and an α-bromoketone group, a highly reactive electrophilic center. This unique combination makes it an ideal precursor for constructing more complex molecular architectures through nucleophilic substitution reactions. For researchers and professionals in drug development, understanding the nuances of this compound—from its precise structure and nomenclature to its synthesis and reactivity—is essential for leveraging its full potential in creating novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview grounded in established scientific principles and field-proven methodologies.
Nomenclature and Structural Elucidation
Correctly identifying a chemical compound is the foundation of reproducible science. 2-Bromo-1-(pyridin-2-yl)ethanone is known by several names, and its structure is defined by the precise arrangement of its atoms.
Systematic and Common Names:
-
IUPAC Name: 2-bromo-1-(pyridin-2-yl)ethanone[1]
-
Common Synonyms: 2-(Bromoacetyl)pyridine, 2-Bromo-1-(2-pyridinyl)ethanone, 2-Bromo-1-(2-pyridyl)ethanone[1][2]
The structure consists of an ethanone (acetyl) group where the carbonyl is attached to the C2 position of a pyridine ring. The methyl group of the ethanone moiety is substituted with a bromine atom.
Chemical Structure and Identifiers
The structural and identifying information for 2-Bromo-1-(pyridin-2-yl)ethanone is summarized below.
| Identifier | Value | Source |
| CAS Number | 40086-66-6 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| SMILES | C1=CC=NC(=C1)C(=O)CBr | [1] |
| InChI | InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | [1] |
| Appearance | White to off-white crystalline solid | [4] |
Synthesis and Purification: A Methodological Deep Dive
The most common and reliable method for synthesizing 2-Bromo-1-(pyridin-2-yl)ethanone is the direct α-bromination of its precursor, 2-acetylpyridine. The success of this synthesis hinges on controlling the reaction conditions to ensure selective mono-bromination and minimize the formation of byproducts.
The Underlying Mechanism: Acid-Catalyzed Bromination
The α-bromination of a ketone proceeds via an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. This enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition. The subsequent loss of a proton regenerates the carbonyl group and yields the α-brominated product.
The use of an acid catalyst is crucial as it accelerates the rate-determining step: the formation of the enol.[5] Without it, the reaction would be impractically slow.
Figure 1: Mechanism of acid-catalyzed α-bromination of 2-acetylpyridine.
Experimental Protocol: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (1.0-1.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-acetylpyridine in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add bromine, dissolved in a small amount of glacial acetic acid, via the dropping funnel over 30-60 minutes. Causality: Slow addition at a low temperature is critical to control the exothermic reaction and prevent over-bromination.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC. Take a small aliquot, quench it with sodium thiosulfate, extract with ethyl acetate, and spot it on a TLC plate against the starting material. The reaction is complete upon the disappearance of the 2-acetylpyridine spot.
-
Work-up and Quenching: Once complete, carefully pour the reaction mixture into a beaker of ice water. This precipitates the product and dilutes the acid.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid and HBr. Be cautious of vigorous gas evolution (CO₂). Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Byproduct Removal: Add sodium thiosulfate solution to quench any unreacted bromine (the orange/brown color should disappear).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure 2-Bromo-1-(pyridin-2-yl)ethanone.
Figure 3: General Sₙ2 reactivity pathway with a generic nucleophile.
Applications in Research and Drug Development
The value of 2-Bromo-1-(pyridin-2-yl)ethanone is most evident in its application as a versatile building block for synthesizing compounds with significant biological activity.
-
Synthesis of Imidazole Derivatives: It is a key reagent in the Hantzsch imidazole synthesis. Reacting it with an amidine leads to the formation of substituted imidazopyridines, a scaffold found in numerous pharmaceuticals.
-
Kinase Inhibitors: While data on the direct use of this specific isomer is sparse, closely related analogs like 2-Bromo-1-(4-morpholinophenyl)ethanone are known to be crucial intermediates in the synthesis of protein kinase inhibitors. Kinases are critical targets in oncology, and the ability to build molecules that modulate their activity is a major focus of modern drug discovery. The pyridine moiety of 2-Bromo-1-(pyridin-2-yl)ethanone can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
-
Precursor to Agrochemicals: The introduction of a pyridyl group is a common strategy in the development of new pesticides and herbicides, and this compound serves as a convenient starting point for such syntheses. [6]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is a non-negotiable step in any chemical workflow. The following are expected spectroscopic features for 2-Bromo-1-(pyridin-2-yl)ethanone.
-
¹H NMR: The spectrum would show characteristic signals for the pyridine ring protons (typically in the δ 7.5-8.7 ppm range). A key feature would be a singlet for the methylene protons (-CH₂Br) at approximately δ 4.5-5.0 ppm, shifted downfield by the adjacent carbonyl and bromine.
-
¹³C NMR: The carbonyl carbon would appear significantly downfield (δ > 190 ppm). The methylene carbon (-CH₂Br) would be observed around δ 30-40 ppm. Signals for the five distinct carbons of the pyridine ring would also be present.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1700-1720 cm⁻¹. C-H stretching from the aromatic ring and C-Br stretching would also be visible.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).
Safety and Handling
As a reactive alkylating agent, 2-Bromo-1-(pyridin-2-yl)ethanone must be handled with appropriate care.
-
Hazards: It is classified as an irritant to the eyes, respiratory system, and skin. [4]Like many α-haloketones, it is a lachrymator (tear-producing agent).
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4]Avoid inhalation of dust and contact with skin and eyes.
References
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2-Bromo-1-pyridin-2-ylethanone | CAS#:40086-66-6 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]
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2-Bromo-1-(6-bromopyridin-3-yl)ethanone - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. (n.d.). Retrieved January 4, 2026, from [Link]
-
2-bromo-1-(pyridin-4-yl)ethanone - ChemBK. (n.d.). Retrieved January 4, 2026, from [Link]
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2-Bromoacetamidopyridine - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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2-Bromo-1-(pyridin-4-yl)ethanone - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-(pyridin-2-yl)ethanone
This guide provides comprehensive safety and handling protocols for 2-Bromo-1-(pyridin-2-yl)ethanone (CAS No: 40086-66-6), a reactive α-haloketone intermediate frequently utilized in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals who will be handling this compound in a laboratory setting. The information herein is synthesized from established safety data sheets, chemical reactivity principles, and authoritative safety guidelines to ensure a self-validating system of laboratory practice.
Understanding the Inherent Risks: Chemical Reactivity and Toxicological Profile
2-Bromo-1-(pyridin-2-yl)ethanone is not merely a passive chemical reagent; its utility in synthesis is derived from its inherent reactivity, which is also the source of its primary hazards. As an α-haloketone, the molecule possesses a highly electrophilic carbon center adjacent to the carbonyl group, making it susceptible to nucleophilic attack.[1] This reactivity is the basis for its utility in forming new carbon-carbon and carbon-heteroatom bonds, but it also makes it a potent alkylating agent.
Mechanism of Action and Toxicity: The primary toxicological concern with 2-Bromo-1-(pyridin-2-yl)ethanone is its ability to act as an alkylating agent.[2] Biological macromolecules, such as proteins and nucleic acids, are rich in nucleophilic sites (e.g., sulfhydryl groups in cysteine, amino groups in lysine, and nitrogen atoms in DNA bases). The electrophilic α-carbon of the ketone can form covalent bonds with these nucleophiles, disrupting the normal function of these essential biological molecules. This alkylation is the fundamental mechanism behind its irritant and lachrymatory (tear-inducing) properties.[3][4]
-
Skin and Eye Irritation: Direct contact with the skin or eyes leads to rapid alkylation of proteins and other molecules in the tissues, causing cellular damage that manifests as irritation, redness, pain, and in severe cases, chemical burns.[5][6]
-
Respiratory Irritation: Inhalation of dust or vapors allows the compound to contact the moist mucous membranes of the respiratory tract. The resulting alkylation leads to irritation, inflammation, and potential respiratory distress.[7]
-
Lachrymatory Effects: The compound is a potent lachrymator, meaning it reacts with the sensory nerves of the cornea to cause pain, tearing, and involuntary closure of the eyelids.[3]
Due to these properties, 2-Bromo-1-(pyridin-2-yl)ethanone is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[7][8]
Hazard Identification and Classification
A thorough understanding of the hazard classification is paramount for risk assessment and the implementation of appropriate safety controls.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[7] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[7] |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[9] |
Table 1: GHS Hazard Classification for 2-Bromo-1-(pyridin-2-yl)ethanone and its hydrobromide salt.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. These are the most critical safety measures and must be in place and fully functional before any work with 2-Bromo-1-(pyridin-2-yl)ethanone commences.
The Chemical Fume Hood: A Mandatory Workspace
All handling of 2-Bromo-1-(pyridin-2-yl)ethanone, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[8][10] This is non-negotiable. The fume hood protects the user by continuously drawing airborne contaminants away from the breathing zone.
Best Practices for Fume Hood Use:
-
Verify Airflow: Before starting work, ensure the fume hood is drawing air. A simple tissue test at the sash opening can provide a qualitative check, but you should also confirm that the hood's monitor indicates a safe face velocity (typically 80-120 feet per minute).[8]
-
Work Deep Inside: All apparatus and chemical manipulations should be performed at least 6 inches (15 cm) inside the plane of the sash. This ensures that any generated dust or vapors are captured by the hood's airflow and not pulled into the laboratory by eddy currents.[7][11]
-
Sash Position: Keep the sash as low as possible while still allowing for comfortable and safe manipulation of the experiment. The sash acts as a physical barrier against splashes and uncontrolled reactions. When not actively working in the hood, the sash should be closed.[8]
-
Minimize Clutter: Do not use the fume hood for chemical storage.[11][12] Excessive equipment and bottles will disrupt the airflow patterns, reducing the hood's efficiency. Keep only the materials essential for the immediate procedure inside the hood.[12]
-
Avoid Rapid Movements: Quick movements in and out of the hood can disrupt the air curtain and pull contaminants out into the lab. Move deliberately and smoothly.[8]
Caption: Hierarchy of controls and corresponding PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Work in a well-ventilated place, specifically a chemical fume hood. [11]* Avoid contact with skin and eyes. [11]Wear the appropriate PPE at all times.
-
Avoid formation of dust and aerosols. [11]Handle the solid material carefully to minimize dust generation.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge. [11]* Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container. [8]* Store in a dry, cool, and well-ventilated place. [11]Refrigeration (2-8°C) is often recommended. [8]* Store away from incompatible materials, such as strong oxidizing agents, strong bases, and nucleophiles.
-
Store in a designated, locked area accessible only to authorized personnel. [13]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Exposure Response
| Exposure Route | Action |
| Inhalation | 1. Immediately move the victim to fresh air. [11] 2. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. [11] 3. Seek immediate medical attention. [8] |
| Skin Contact | 1. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [8] 2. Use a safety shower if the area of contact is large. 3. Seek immediate medical attention. [8] |
| Eye Contact | 1. Immediately flush eyes with plenty of tepid water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8] 2. Use an eyewash station. 3. Seek immediate medical attention. [11] |
| Ingestion | 1. Do NOT induce vomiting. [11] 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. [11] 4. Seek immediate medical attention. [8] |
Table 3: First Aid Measures.
Accidental Release Measures (Spills)
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation (ensure the fume hood is operational).
-
Wear full PPE, including respiratory protection if necessary.
-
Contain the spill. Prevent it from spreading or entering drains. [11]* Clean-up: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. [8]Avoid generating dust. For a solution, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
Decontaminate the area once the material has been removed.
-
Report the spill to the appropriate safety personnel.
Waste Disposal
2-Bromo-1-(pyridin-2-yl)ethanone is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. [14][15]
-
Do not dispose of down the drain or in the regular trash. [11]* Collect waste in a designated, properly labeled, and sealed container.
-
The primary disposal method for this type of waste is controlled incineration at a licensed chemical destruction facility. [11]
Conclusion
2-Bromo-1-(pyridin-2-yl)ethanone is a valuable synthetic intermediate whose utility is intrinsically linked to its chemical reactivity. This reactivity also defines its hazard profile as a potent irritant, lachrymator, and alkylating agent. A thorough understanding of these properties, coupled with the diligent application of engineering controls, appropriate personal protective equipment, and strict adherence to established protocols, is essential for its safe use. By integrating these principles into all laboratory workflows, researchers can mitigate the risks and handle this compound with the necessary level of care and respect for its potential hazards.
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Solubility Profile of 2-Bromo-1-(pyridin-2-yl)ethanone: A Technical Guide for Researchers
This guide provides an in-depth analysis of the solubility characteristics of 2-Bromo-1-(pyridin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of its solubility in common organic solvents, offering a framework for its effective use in synthesis and purification processes.
Introduction to 2-Bromo-1-(pyridin-2-yl)ethanone
2-Bromo-1-(pyridin-2-yl)ethanone, with the chemical formula C₇H₆BrNO, is a heterocyclic ketone containing a pyridine ring.[1] Its structure, featuring a polar pyridine ring and a reactive α-bromo ketone moiety, dictates its chemical behavior and solubility. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate solvents for purification techniques like recrystallization, and ensuring efficient downstream processing.
Table 1: Physicochemical Properties of 2-Bromo-1-(pyridin-2-yl)ethanone
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Boiling Point | 249.1 ± 15.0 °C at 760 mmHg | Inferred from similar compounds |
| Density | 1.6 ± 0.1 g/cm³ | Inferred from similar compounds |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-Bromo-1-(pyridin-2-yl)ethanone, its solubility is influenced by several structural features:
-
Polarity of the Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, making this part of the molecule polar and capable of hydrogen bonding.[2]
-
α-Bromo Ketone Group: The carbonyl group is polar, while the bromine atom adds to the molecular weight and introduces a degree of hydrophobicity.
-
Overall Molecular Structure: The combination of these functional groups results in a molecule with moderate polarity.
To establish a reasonable estimation of its solubility, we can consider its precursor, 2-acetylpyridine. This analogous compound is soluble in water (18.2 g/100g at 25°C), ethanol, and ether, and slightly soluble in carbon tetrachloride.[3][4] The introduction of a bromine atom in 2-Bromo-1-(pyridin-2-yl)ethanone increases the molecular weight and likely reduces its polarity slightly, which would suggest a decrease in solubility in highly polar solvents like water and an increase in solubility in less polar organic solvents compared to 2-acetylpyridine.
Estimated Solubility Profile
Table 2: Estimated Solubility of 2-Bromo-1-(pyridin-2-yl)ethanone in Common Organic Solvents
| Solvent Class | Solvent Example | Estimated Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The pyridine nitrogen and carbonyl oxygen can act as hydrogen bond acceptors. |
| Water | Low to Moderate | The increase in molecular weight and the presence of the bromine atom likely reduce aqueous solubility compared to 2-acetylpyridine. | |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. |
| Moderately Polar | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to dissolve the compound. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-1-(pyridin-2-yl)ethanone.
Materials and Equipment
-
2-Bromo-1-(pyridin-2-yl)ethanone (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Bromo-1-(pyridin-2-yl)ethanone to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-Bromo-1-(pyridin-2-yl)ethanone.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 2-Bromo-1-(pyridin-2-yl)ethanone of known concentrations.
-
Calculate the solubility of the compound in each solvent from the concentration of the saturated solution, expressed in units such as g/100mL or mol/L.
-
Figure 2: Key factors influencing the solubility of 2-Bromo-1-(pyridin-2-yl)ethanone.
Conclusion
While quantitative solubility data for 2-Bromo-1-(pyridin-2-yl)ethanone is not extensively documented, a strong understanding of its chemical structure and the properties of analogous compounds allows for a reliable estimation of its solubility profile. It is anticipated to be highly soluble in polar aprotic and moderately polar organic solvents, with lower solubility in nonpolar and aqueous media. For precise applications, the experimental protocol provided in this guide offers a robust method for determining its solubility in specific solvents. This knowledge is critical for the effective use of this important synthetic intermediate in research and development.
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A Guide to the Spectroscopic Characterization of 2-Bromo-1-(pyridin-2-yl)ethanone
This technical guide provides an in-depth analysis of the spectral data for the reagent 2-Bromo-1-(pyridin-2-yl)ethanone, a key building block in pharmaceutical and synthetic chemistry. For researchers, scientists, and drug development professionals, accurate structural confirmation is paramount. This document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Spectroscopic Overview
2-Bromo-1-(pyridin-2-yl)ethanone possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The molecule comprises a pyridine ring, a carbonyl group (ketone), and a brominated methylene group. Each of these features will produce characteristic signals in different spectroscopic analyses. Understanding the interplay of these functional groups is crucial for a comprehensive interpretation of the spectral data.
Caption: Molecular Structure of 2-Bromo-1-(pyridin-2-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-(pyridin-2-yl)ethanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring and the two protons of the methylene group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H6 | 8.6 - 8.8 | Doublet of doublets (dd) or Doublet (d) | ~4.8, ~1.0 | 1H | Deshielded due to proximity to the electronegative nitrogen atom. |
| H4 | 7.8 - 8.0 | Triplet of doublets (td) or Triplet (t) | ~7.7, ~1.8 | 1H | Influenced by the electron-withdrawing nature of the carbonyl group and the ring nitrogen. |
| H3 | 7.6 - 7.8 | Doublet (d) | ~7.8 | 1H | Standard aromatic proton signal. |
| H5 | 7.3 - 7.5 | Triplet (t) or Doublet of doublets of doublets (ddd) | ~7.5, ~4.8 | 1H | Shielded relative to the other pyridine protons. |
| -CH₂Br | 4.8 - 5.0 | Singlet (s) | N/A | 2H | The methylene protons are deshielded by the adjacent carbonyl group and the bromine atom. |
Causality Behind Predictions: The chemical shifts of the pyridine protons are influenced by the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the nitrogen atom and the acetyl-bromo substituent. The proton at the C6 position is expected to be the most downfield due to its proximity to the nitrogen. The methylene protons (-CH₂Br) are significantly deshielded due to the adjacent electron-withdrawing carbonyl group and the electronegative bromine atom, resulting in a singlet in the 4.8-5.0 ppm range. This is consistent with data for similar 2-bromo-1-phenylethanone structures.[1]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 190 - 195 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C2 | 152 - 155 | The carbon atom attached to the nitrogen and the carbonyl substituent is deshielded. |
| C6 | 148 - 150 | The carbon atom adjacent to the nitrogen is deshielded. |
| C4 | 136 - 138 | Aromatic carbon in a standard region. |
| C5 | 127 - 129 | Aromatic carbon. |
| C3 | 122 - 124 | Aromatic carbon. |
| -CH₂Br | 30 - 35 | The methylene carbon is attached to an electronegative bromine atom, causing a downfield shift. |
Self-Validating System: The presence of a carbonyl signal in the 190-195 ppm range, five signals in the aromatic region (120-155 ppm), and an aliphatic carbon signal around 30-35 ppm would be highly indicative of the target structure.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Analysis: The resulting spectrum (a plot of transmittance vs. wavenumber) is analyzed for characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the pyridine ring. |
| 1700 - 1720 | Strong | C=O stretch | The strong absorption in this region is a hallmark of a carbonyl group. Conjugation with the pyridine ring may slightly lower the frequency compared to a simple aliphatic ketone. |
| 1580 - 1600 | Medium-Strong | C=C and C=N ring stretching | Characteristic vibrations of the pyridine ring. |
| 1450 - 1480 | Medium | C=C ring stretching | Further evidence of the aromatic system. |
| 1200 - 1250 | Medium | C-C stretch | Stretching of the single bond between the carbonyl carbon and the pyridine ring. |
| 650 - 700 | Strong | C-Br stretch | The carbon-bromine bond vibration is typically found in this region of the spectrum. |
Authoritative Grounding: The predicted positions of these bands are based on well-established correlation tables for IR spectroscopy. For instance, the C=O stretch for aromatic ketones typically appears in this range.[2] The C-H stretches above 3000 cm⁻¹ are indicative of aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for determining the molecular weight and deducing the molecular formula and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula of 2-Bromo-1-(pyridin-2-yl)ethanone is C₇H₆BrNO. The molecular weight is approximately 200.03 g/mol .[3] A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.
| m/z | Predicted Fragment Ion | Interpretation |
| 199/201 | [C₇H₆⁷⁹BrNO]⁺ / [C₇H₆⁸¹BrNO]⁺ | Molecular ion (M⁺) peak, showing the characteristic bromine isotope pattern. |
| 120 | [C₇H₆NO]⁺ | Loss of the -CH₂Br radical via alpha-cleavage. This is often a very stable and abundant fragment for α-bromoketones. |
| 106 | [C₆H₄NCO]⁺ | Loss of a bromine radical. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation, resulting from cleavage of the bond between the pyridine ring and the carbonyl group. |
Mechanistic Insight: The most likely fragmentation pathway is alpha-cleavage, where the bond between the carbonyl carbon and the brominated methylene carbon breaks. This would result in the formation of a stable pyridyl-acylium ion at m/z 120 and a bromo-methyl radical.
Caption: Predicted primary fragmentation pathway in EI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data for 2-Bromo-1-(pyridin-2-yl)ethanone. By understanding the principles outlined herein and comparing with data from analogous structures, researchers can confidently interpret their own experimental data to verify the structure and purity of this important chemical reagent. The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification of 2-Bromo-1-(pyridin-2-yl)ethanone.
References
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Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". Available at: [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
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NIST Chemistry WebBook. Ethanone, 2-bromo-1-phenyl-. Available at: [Link]
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PubChem. 2-Bromo-1-(pyridin-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
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ChemAxon NMR Predictor. Available at: [Link]
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NMRDB.org. Predict all NMR spectra. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
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Methodological & Application
Application Note: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole via Hantzsch Thiazole Synthesis
Abstract
This application note provides a comprehensive guide to the synthesis of 2-amino-4-(pyridin-2-yl)thiazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details the reaction of 2-Bromo-1-(pyridin-2-yl)ethanone with thiourea, a classic example of the Hantzsch thiazole synthesis. We present a detailed mechanistic overview, a robust and validated step-by-step experimental protocol, safety guidelines, and methods for product isolation and characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable method for preparing this and related 2-aminothiazole derivatives.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged structural motif found in a multitude of natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a cornerstone in medicinal chemistry.[3] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anti-tubercular, anti-inflammatory, anticancer, and antiviral properties.[2][3][4]
The reaction between an α-haloketone and a thioamide, known as the Hantzsch thiazole synthesis, remains one of the most efficient and widely used methods for constructing the thiazole core.[5][6] This guide focuses on the specific application of this reaction to synthesize 2-amino-4-(pyridin-2-yl)thiazole, a key building block for more complex pharmaceutical agents.[7][8][9]
Reaction Mechanism: The Hantzsch Pathway
The synthesis proceeds via the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] The mechanism is a robust, multi-step pathway that is generally high-yielding.[5]
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic S-alkylation. The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in 2-Bromo-1-(pyridin-2-yl)ethanone in a classic SN2 reaction.[5][10] This step forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The next key step is an intramolecular condensation. A nitrogen atom of the isothiouronium intermediate acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration: The tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form a double bond within the ring, driven by the formation of a more stable, conjugated system.
-
Proton Transfer/Tautomerization: The resulting product exists in equilibrium with its more stable aromatic tautomer. The final product, 2-amino-4-(pyridin-2-yl)thiazole, is an aromatic heterocycle, which provides a strong thermodynamic driving force for the reaction.[10]
The overall reaction can be visualized as a condensation reaction with the formal loss of water and hydrogen bromide.[5]
Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and has been optimized for reliability and yield.[4]
Materials and Reagents
It is imperative to use reagents from reliable sources and to assess their purity before use.
| Reagent | CAS Number | Molecular Wt. | Properties |
| 2-Bromo-1-(pyridin-2-yl)ethanone¹ | 40086-66-6 | 200.03 g/mol | Off-white to yellow solid. Lachrymator. |
| Thiourea | 62-56-6 | 76.12 g/mol | White crystalline solid. |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 g/mol | Clear, colorless liquid. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | White solid. Corrosive. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Clear, colorless liquid. Flammable. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 g/mol | White crystalline solid. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | Clear, colorless liquid. |
¹ Note: This reagent is often supplied as its hydrobromide salt (CAS: 17570-98-8).[11] If using the salt, the reaction will require a base like triethylamine to be added to neutralize the acid.[4] This protocol assumes the use of the free base.
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Condenser
-
Thermometer or thermocouple probe
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Health and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[12]
-
Ventilation: All operations must be performed inside a certified chemical fume hood.[13]
-
Reagent Handling:
-
2-Bromo-1-(pyridin-2-yl)ethanone: This is a lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes.[13][14] Handle with extreme care.
-
Thiourea: Harmful if swallowed and may cause an allergic skin reaction. Suspected of causing cancer.[15] Avoid creating dust.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Synthesis Procedure
The following workflow outlines the complete synthesis from reaction setup to product isolation.
Caption: Experimental workflow for the synthesis of 2-amino-4-(pyridin-2-yl)thiazole.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 g, 5.0 mmol, 1.0 eq).
-
Add anhydrous ethanol (25 mL) to dissolve the starting material.
-
Add thiourea (0.38 g, 5.0 mmol, 1.0 eq). Causality Note: Using a slight excess of thiourea (e.g., 1.02 eq) can help drive the reaction to completion, as seen in some literature protocols.[4] For this guide, a 1:1 stoichiometry is used for simplicity.
2. Reaction Execution:
-
Attach a condenser to the flask and place the setup in a heating mantle or oil bath.
-
Heat the reaction mixture to 70 °C with vigorous stirring.[4] Causality Note: Heating provides the necessary activation energy for the SN2 and cyclization steps. Ethanol is an excellent solvent as it dissolves the reactants and the intermediate salt, while often allowing the final product or its salt to precipitate upon cooling.
-
Maintain the reaction at 70 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).
3. Product Isolation and Work-up:
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate (the hydrobromide salt of the product) may form.[4]
-
Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold acetone or ethanol to remove soluble impurities.
-
Transfer the collected solid to a beaker. Add 2 M aqueous sodium hydroxide (NaOH) solution (approx. 25 mL) and stir. Causality Note: This step is crucial. The initial product is the HBr salt, which is often soluble. Adding a base deprotonates the thiazolium nitrogen, yielding the neutral free base which is typically much less soluble in water, causing it to precipitate or allowing for its extraction.[4][10]
-
The resulting suspension is then transferred to a 250 mL separatory funnel and extracted with ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Final Product:
-
The resulting solid is 2-amino-4-(pyridin-2-yl)thiazole.
-
Expected Yield: 50-60%.[4]
-
Appearance: Off-white to light brown solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, LC/MS, and melting point analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or increase temperature slightly (e.g., to reflux). Confirm completion with TLC/LCMS. |
| Loss of product during work-up. | Ensure pH is sufficiently basic (>10) to precipitate the free base. Be careful not to use excessive wash solvents. | |
| Impure Product | Unreacted starting material. | Ensure accurate stoichiometry. Purify the crude product via recrystallization (e.g., from ethanol/water) or column chromatography. |
| Side reactions. | Lowering the reaction temperature might reduce the formation of byproducts, though it may require longer reaction times. |
References
-
Jadhav, V., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155049. Available at: [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Pawar, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 17(1). Available at: [Link]
-
Bouzayani, N., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 20(9), 15699-15713. Available at: [Link]
- Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914.
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1478. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Hamed, F., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scientific Research Publishing. Available at: [Link]
-
Hamed, F., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. Available at: [Link]
-
Hamed, F., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. ResearchGate. Available at: [Link]
- Wang, D., et al. (2016). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 6(103), 101344-101348.
Sources
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preparation of chalcones from 2-Bromo-1-(pyridin-2-yl)ethanone
Application Note & Protocol
Strategic Synthesis of Pyridyl Chalcones via Claisen-Schmidt Condensation Utilizing 2-Bromo-1-(pyridin-2-yl)ethanone
Abstract & Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are a pivotal class of compounds in the flavonoid family.[1][2][3] They serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids and have garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4][5][6] The incorporation of a pyridine moiety into the chalcone scaffold often enhances biological activity, making pyridyl chalcones particularly attractive for drug discovery programs.[2][4][7]
The most efficient and widely adopted method for chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1][5][8][9] This application note provides a detailed, field-proven protocol for the synthesis of pyridyl chalcones using 2-Bromo-1-(pyridin-2-yl)ethanone as the ketone component. We will delve into the mechanistic rationale, provide a step-by-step experimental workflow, and offer guidance on product characterization and troubleshooting. The presence of the α-bromo substituent on the ketone offers a potential handle for further synthetic diversification, adding to the utility of this protocol.
Scientific Rationale & Reaction Mechanism
The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation.[5] The reaction's success hinges on the careful selection of reactants and conditions to favor a specific pathway and minimize side reactions.
2.1 Causality of Experimental Design
-
Choice of Reactants : The protocol uses an acetophenone derivative (2-Bromo-1-(pyridin-2-yl)ethanone) which possesses acidic α-hydrogens, and an aromatic aldehyde which lacks them. This is a critical design choice that prevents the self-condensation of the aldehyde, thereby simplifying the product mixture and increasing the yield of the desired chalcone.[1]
-
Catalyst Selection : A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is employed.[10][11] Base catalysis is generally more effective than acid catalysis for this transformation.[10] The base's primary role is to deprotonate the α-carbon of the ketone, generating a resonance-stabilized enolate, the key nucleophile in the reaction.[1][5]
-
Temperature Control : The initial reaction is conducted in an ice bath.[1][12] This is crucial to control the rate of the exothermic aldol addition, preventing potential side reactions and ensuring the selective formation of the desired β-hydroxy ketone intermediate.
2.2 The Core Mechanism
The base-catalyzed reaction proceeds through three fundamental steps:
-
Enolate Formation : The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from 2-Bromo-1-(pyridin-2-yl)ethanone, forming a resonance-stabilized enolate ion.[1][5]
-
Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, resulting in the formation of a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (aldol adduct).[1][5]
-
Dehydration : This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone. This step is thermodynamically driven by the formation of a highly stable, conjugated π-system that extends across the chalcone backbone.[1]
Note on the α-Bromo Substituent : While the primary reaction is the Claisen-Schmidt condensation, the α-bromo position is reactive. Under strongly basic conditions, side reactions like Favorskii rearrangement or nucleophilic substitution by hydroxide could occur, although the condensation is typically much faster. Maintaining controlled temperatures and reaction times helps to mitigate these possibilities.
Visualization of the Reaction Mechanism
Caption: A diagram of the base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Experimental Protocol
This protocol describes a general procedure adaptable for various aromatic aldehydes.
3.1 Safety & Hazard Management
-
2-Bromo-1-(pyridin-2-yl)ethanone : This compound is an irritant to the eyes, respiratory system, and skin.[13][14] It may be harmful if swallowed, inhaled, or absorbed through the skin.[13] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14][15]
-
Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Organic Solvents (Ethanol) : Flammable. Keep away from ignition sources.
-
Hydrochloric Acid (HCl) : Corrosive. Handle with care.
3.2 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Bromo-1-(pyridin-2-yl)ethanone | ≥97% | Sigma-Aldrich | Store under inert atmosphere, refrigerated.[13] |
| Substituted Aromatic Aldehyde | ≥98% | Various | e.g., Benzaldehyde, 4-Chlorobenzaldehyde |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | Prepare a 10% (w/v) aqueous solution. |
| Ethanol (95%) | Reagent Grade | VWR | Solvent for reaction. |
| Hydrochloric Acid (HCl), dilute | 1 M | Lab-prepared | For neutralization. |
| Deionized Water | - | - | For work-up and washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying (if extraction is needed). |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
| Round-bottom flask (50 mL or 100 mL) | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Ice bath | - | - | For temperature control. |
| Buchner funnel and vacuum filtration setup | - | - | For product isolation. |
3.3 Step-by-Step Synthesis Procedure
-
Reactant Preparation : In a 100 mL round-bottom flask, dissolve 2-Bromo-1-(pyridin-2-yl)ethanone (e.g., 5.0 mmol, 1.0 eq) and the selected aromatic aldehyde (5.0 mmol, 1.0 eq) in 20-30 mL of 95% ethanol.[1] Equip the flask with a magnetic stir bar and stir the mixture at room temperature until all solids are fully dissolved.
-
Reaction Initiation : Cool the flask in an ice bath with continuous stirring. The internal temperature should be maintained between 0-5 °C.
-
Catalyst Addition : While maintaining the cold temperature, add a 10% aqueous solution of NaOH (e.g., 5 mL) dropwise to the reaction mixture over 15-20 minutes.[12] A color change and/or the formation of a precipitate is often observed.
-
Reaction Progression & Monitoring : After the complete addition of the base, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.[1] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3). Spot the starting materials and the reaction mixture to track the consumption of reactants and the formation of the product spot (which is typically more nonpolar).
-
Work-up and Isolation : Once the reaction is deemed complete by TLC, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.[1][16] Stir the mixture for several minutes. Neutralize the solution by slowly adding dilute HCl until the pH is approximately 7.[1][16] This will cause the crude chalcone product to precipitate out of the solution as a solid.
-
Product Collection : Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1] Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts and residual base.[8]
-
Purification : The crude product can be purified by recrystallization.[1][17] Transfer the solid to a clean flask and add a minimum amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven or air.
Visualization of the Experimental Workflow
Caption: A logical workflow for the synthesis and purification of pyridyl chalcones.
Product Characterization
The identity and purity of the synthesized chalcones should be confirmed using standard analytical techniques.[17]
| Technique | Expected Observations |
| Melting Point (MP) | A sharp and defined melting point range indicates high purity. |
| FT-IR Spectroscopy | Characteristic peaks include a strong C=O stretch for the α,β-unsaturated ketone (typically ~1640-1660 cm⁻¹), C=C stretching from the alkene and aromatic rings (~1500-1600 cm⁻¹), and trans -CH=CH out-of-plane bending (~970-990 cm⁻¹).[9][18] |
| ¹H NMR Spectroscopy | Two characteristic doublets in the olefinic region (δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond. Aromatic and pyridyl protons will appear in their respective regions.[19] |
| ¹³C NMR Spectroscopy | The carbonyl carbon (C=O) signal will appear far downfield (δ > 185 ppm). Signals for the α and β carbons of the enone system and the aromatic/pyridyl carbons will also be present.[19] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target chalcone should be observed. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst.2. Reaction time too short.3. Low reactivity of the aldehyde. | 1. Use freshly prepared NaOH solution.2. Extend the reaction time and continue to monitor by TLC.3. For electron-rich aldehydes, slightly increasing the temperature or reaction time may be necessary.[19] |
| Multiple Products on TLC | 1. Self-condensation of the ketone.2. Side reactions (e.g., Cannizzaro reaction of aldehyde). | 1. Ensure slow, dropwise addition of the base at low temperature to control the reaction.2. Use purified aldehyde and maintain an equimolar ratio of reactants. |
| Product is an Oil, Fails to Solidify | 1. Product may have a low melting point.2. Presence of impurities. | 1. Attempt to extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry with MgSO₄, and concentrate in vacuo. Purify the resulting oil via column chromatography.[19]2. Ensure thorough washing and proper recrystallization. |
| Reaction Does Not Go to Completion | 1. Reversible nature of the aldol addition.2. Insufficient catalyst. | 1. Ensure the reaction is stirred long enough for the irreversible dehydration step to occur.2. A slight excess of base can sometimes be used, but this may increase side products. |
Conclusion
The Claisen-Schmidt condensation is a robust and versatile method for synthesizing chalcones, which are highly valuable scaffolds in drug discovery.[1] The protocol detailed herein provides a reliable and reproducible pathway for the preparation of novel pyridyl chalcones from 2-Bromo-1-(pyridin-2-yl)ethanone. By carefully controlling reaction parameters such as temperature and reagent stoichiometry, researchers can achieve high yields of diverse chalcone derivatives for further biological evaluation and synthetic elaboration.
References
- Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation. Benchchem.
- A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review. Benchchem.
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health (NIH).
- Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. National Institutes of Health (NIH).
- Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
- Design, synthesis and biological activity of chalcone derivatives containing pyridazine. Springer.
- Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI.
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate.
- Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate.
- Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica.
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- SYNTHESIS OF CHALCONES. Jetir.Org.
- How to synthesize chalcones by Claisen-Schmidt condensation. YouTube.
- Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone. ChemicalBook.
- Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. Scilit.
- Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Cole-Parmer.
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Application Notes & Protocols: The Strategic Use of 2-Bromo-1-(pyridin-2-yl)ethanone in Modern Medicinal Chemistry
Abstract
2-Bromo-1-(pyridin-2-yl)ethanone is a pivotal bifunctional reagent in medicinal chemistry, serving as a cornerstone for the synthesis of diverse heterocyclic scaffolds. Its structure, featuring a reactive α-bromoketone moiety attached to a pyridine ring, renders it an exceptionally versatile electrophile for constructing complex molecular architectures. This guide provides an in-depth exploration of its reactivity, focusing on its primary application in the synthesis of imidazo[1,2-a]pyridines—a privileged scaffold renowned for a wide spectrum of pharmacological activities. We present detailed, field-proven protocols, mechanistic insights, and the rationale behind experimental choices to empower researchers in drug discovery and development.
Foundational Concepts: Understanding the Reagent
2-Bromo-1-(pyridin-2-yl)ethanone, often used as its more stable hydrobromide salt, is a key building block for heterocyclic synthesis.[1][2][3] Its utility is derived from two core structural features: the pyridine ring, a common pharmacophore, and the α-bromoketone group, which provides a highly reactive electrophilic center.
Causality of Reactivity: The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic attack. This makes the methylene group (-CH2Br) a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(pyridin-2-yl)ethanone | [2] |
| Synonyms | 2-(Bromoacetyl)pyridine, 2-Bromo-1-(2-pyridyl)ethanone | [2] |
| CAS Number | 40086-66-6 (Free Base)[2][3]; 17570-98-8 (HBr Salt)[1] | - |
| Molecular Formula | C₇H₆BrNO (Free Base)[2]; C₇H₇Br₂NO (HBr Salt)[1] | - |
| Molecular Weight | 200.03 g/mol (Free Base)[2]; 280.94 g/mol (HBr Salt)[1] | - |
| Appearance | Solid | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |
| Precautionary Info | P264, P280, P301+P312, P305+P351+P338 | [1] |
Core Reactivity Pathway
The primary utility of 2-Bromo-1-(pyridin-2-yl)ethanone lies in its reaction with binucleophiles to form fused heterocyclic systems. The following diagram illustrates its fundamental reactivity with a generic dinucleophile.
Caption: General reaction scheme for 2-Bromo-1-(pyridin-2-yl)ethanone.
Core Application: Synthesis of Imidazo[1,2-a]pyridine Scaffolds
The most significant application of 2-Bromo-1-(pyridin-2-yl)ethanone is in the synthesis of the imidazo[1,2-a]pyridine core. This reaction, a variation of the Tschitschibabin (or Chichibabin) synthesis, provides efficient access to a scaffold of immense medicinal value.[4] Imidazo[1,2-a]pyridines are known to possess a vast range of biological activities, including anti-ulcer (proton pump inhibitors), anticancer, antiviral, and antibacterial properties.[5][6][7]
Mechanistic Rationale
The formation of the imidazo[1,2-a]pyridine ring is a two-stage process involving an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
N-Alkylation: The ring nitrogen of the 2-aminopyridine derivative, being more nucleophilic than the exocyclic amino group, attacks the electrophilic α-carbon of 2-Bromo-1-(pyridin-2-yl)ethanone. This displaces the bromide ion and forms a key N-phenacylpyridinium bromide intermediate.[4]
-
Intramolecular Cyclization: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism of Imidazo[1,2-a]pyridine formation.
Self-Validating Experimental Protocol
This protocol describes the synthesis of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), providing an internal validation checkpoint.
Title: Synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine
Materials & Reagents:
-
2-Aminopyridine (1.0 eq)
-
2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Ethanol (Reagent Grade)
-
Ethyl Acetate (for extraction/chromatography)
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 eq) and ethanol (approx. 15 mL per gram of aminopyridine). Stir until fully dissolved.
-
Base Addition: Add sodium bicarbonate (2.5 eq) to the solution. This mild base is critical for neutralizing the hydrobromide salt of the starting material and the HBr generated during the reaction, which drives the equilibrium towards the product.
-
Reagent Addition: Add 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
Self-Validation Insight: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.
-
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Experimental Workflow Diagram
Caption: Step-by-step workflow for imidazo[1,2-a]pyridine synthesis.
Medicinal Chemistry Landscape: Bioactive Derivatives
The true value of 2-Bromo-1-(pyridin-2-yl)ethanone is realized in the biological activity of the compounds it helps create. The resulting imidazo[1,2-a]pyridine derivatives have been successfully developed into marketed drugs and are prevalent in drug discovery pipelines.
Table 2: Examples of Bioactive Molecules Synthesized from α-Haloketone Precursors
| Derivative Class | Example Drug/Compound | Therapeutic Area / Target | Significance |
| Proton Pump Inhibitors | AZD0865 (analogue) | H+/K+-ATPase Inhibitor (Anti-ulcer) | Imidazopyridines are a key class of potassium-competitive acid blockers.[5] |
| Anxiolytics/Hypnotics | Zolpidem (analogue structure) | GABA-A Receptor Modulator | Demonstrates the scaffold's utility in targeting CNS receptors.[8] |
| Anticancer Agents | Saracatinib (Dasatinib analogue) | Kinase Inhibitor (e.g., Src/Abl) | The core is adaptable for creating potent enzyme inhibitors for oncology.[9] |
| Antiviral Agents | Imidazo[1,2-a]pyridine C-Nucleosides | Antiviral (e.g., against HCMV) | Serves as a foundation for novel nucleoside analogues with antiviral activity. |
Conclusion
2-Bromo-1-(pyridin-2-yl)ethanone is more than a simple reagent; it is an enabling tool for medicinal chemists. Its predictable and high-yielding reactivity in the synthesis of imidazo[1,2-a]pyridines provides a reliable and efficient route to a pharmacologically significant chemical space. The protocols and insights provided herein are designed to be a practical guide for researchers, facilitating the exploration of novel therapeutics grounded in this versatile heterocyclic scaffold.
References
- Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.
- Hantzsch Pyridine Synthesis | PDF. (n.d.). In Scribd.
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Sonawane, R. S., Patil, S. R., & Patil, A. V. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry, 32(11), 2735-2742. [Link]
- Hantzsch pyridine synthesis. (2023, December 1). In Wikipedia.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). In Organic Chemistry Portal.
- Imidazopyridine derivatives, their preparation and therapeutical use. (1988). Google Patents.
- Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. (n.d.). In Mol-Instincts.
- Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). In YouTube.
- Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... (n.d.). In ResearchGate.
- 2-Bromo-1-pyridin-3-ylethanone. (2024, April 9). In ChemBK.
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 527, 01014. [Link]
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). In NIH.
- The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. (n.d.). In Ningbo Innopharmchem Co.,Ltd.
- 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. (n.d.). In Sigma-Aldrich.
- 2-Bromoacetamidopyridine. (n.d.). In PubChem.
- 2-bromo-1-pyridin-2-yl-ethanone. (2025, July 16). In ChemicalBook.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). In PMC - PubMed Central.
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Application Notes and Protocols for the Use of 2-Bromo-1-(pyridin-2-yl)ethanone as a Precursor in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] Within the vast chemical space explored for kinase inhibitor design, pyridine-containing scaffolds are recognized as "privileged structures." Their ability to form key hydrogen bonds and other interactions within the ATP-binding site of a wide range of kinases makes them a highly valuable starting point for medicinal chemistry campaigns.[2][3]
This technical guide focuses on the utility of 2-Bromo-1-(pyridin-2-yl)ethanone , a versatile and reactive building block, in the synthesis of potent and selective kinase inhibitors. The presence of a reactive α-bromoketone moiety allows for the efficient construction of various heterocyclic systems, which are prevalent in clinically successful kinase inhibitors. This document provides an in-depth exploration of its synthetic applications, detailed experimental protocols, and the rationale behind these methodologies for researchers, scientists, and drug development professionals.
Core Synthetic Applications: Building Privileged Heterocyclic Scaffolds
2-Bromo-1-(pyridin-2-yl)ethanone serves as a key precursor for two major classes of heterocyclic compounds with demonstrated kinase inhibitory activity: pyridinyl-thiazoles and imidazo[1,2-a]pyridines . The choice of reaction partner dictates the resulting scaffold, allowing for targeted library synthesis.
The Hantzsch Thiazole Synthesis: A Classic Route to Pyridinyl-Thiazole Inhibitors
The Hantzsch thiazole synthesis is a robust and high-yielding reaction that condenses an α-haloketone with a thioamide-containing compound.[4][5] When 2-Bromo-1-(pyridin-2-yl)ethanone is reacted with a thioamide or thiourea, it readily forms a 2,4-disubstituted thiazole ring bearing a pyridine moiety. This pyridinyl-thiazole core is a validated pharmacophore for targeting a range of kinases.[6][7]
The reaction proceeds via an initial SN2 reaction between the nucleophilic sulfur of the thioamide and the electrophilic carbon of the α-bromoketone.[8] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[8]
Key Kinase Targets for Pyridinyl-Thiazole Derivatives:
| Kinase Target | Therapeutic Area | Rationale for Inhibition | Reference(s) |
| p38 MAP Kinase | Inflammation, Autoimmune Diseases | p38 MAP kinase is a critical regulator of pro-inflammatory cytokine production (e.g., TNF-α).[9] | [6] |
| Cyclin-Dependent Kinases (CDKs) | Cancer | CDKs control cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[10][11] | [10][11] |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives proliferation in various cancers. | [12] |
| c-Met Kinase | Cancer | c-Met is a receptor tyrosine kinase involved in cell motility, invasion, and proliferation. | [7] |
Synthesis of Imidazo[1,2-a]pyridines: A Versatile Kinase Scaffold
Imidazo[1,2-a]pyridines are another class of privileged heterocyclic structures in drug discovery, known to inhibit a variety of protein kinases.[13][14] The synthesis is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. In this context, 2-Bromo-1-(pyridin-2-yl)ethanone can react with various substituted 2-aminopyridines to generate a library of imidazo[1,2-a]pyridine derivatives. This reaction provides a direct and efficient route to these valuable scaffolds.[13][15]
The mechanism involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization of the exocyclic amino group onto the ketone, and subsequent dehydration to form the fused bicyclic aromatic system.
Key Kinase Targets for Imidazo[1,2-a]pyridine Derivatives:
| Kinase Target | Therapeutic Area | Rationale for Inhibition | Reference(s) |
| DYRK1A/CLK1 | Neurological Disorders, Cancer | These kinases are involved in neuronal development and RNA splicing, respectively. | [13] |
| Activin-like Kinase 2 (ALK2) | Fibrodysplasia Ossificans Progressiva (FOP), Pediatric Cancer (DIPG) | Gain-of-function mutations in ALK2 drive these diseases.[16] | [16] |
| Various CDKs | Cancer | Imidazo[1,2-a]pyridines have been shown to selectively inhibit multiple cyclin-dependent kinases.[13] | [13] |
Visualizing Synthetic Pathways and Biological Context
To better illustrate the concepts discussed, the following diagrams outline the core synthetic transformations and a representative signaling pathway targeted by inhibitors derived from 2-Bromo-1-(pyridin-2-yl)ethanone.
Caption: Core synthetic routes from 2-Bromo-1-(pyridin-2-yl)ethanone.
Caption: Inhibition of the p38 MAP Kinase pathway by a pyridinyl-thiazole.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and initial evaluation of a representative kinase inhibitor.
Protocol 1: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (A p38 MAP Kinase Inhibitor Scaffold)
This protocol details the Hantzsch thiazole synthesis using 2-Bromo-1-(pyridin-2-yl)ethanone and thiourea.[4]
Materials:
-
2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide
-
Thiourea
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of the bromoketone) to the flask.
-
Heating: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The hydrobromide salt of the product may begin to precipitate.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume) while stirring. This will neutralize the HBr salt and precipitate the free base of the product.[8]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield the crude 2-amino-4-(pyridin-2-yl)thiazole. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.
Self-Validation/Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the synthesized compound by dissolving a sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquiring spectra.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
-
Melting Point: Measure the melting point of the dried solid and compare it to literature values.
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as p38α.[9]
Materials:
-
Recombinant human kinase (e.g., p38α)
-
Kinase substrate peptide (e.g., ATF2)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound (dissolved in 100% DMSO)
-
Kinase assay buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplates
-
Luminescence-capable plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: In a 384-well plate, add the kinase assay buffer.
-
Compound Addition: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.
-
Enzyme Addition: Add the kinase enzyme to all wells except the "no enzyme" negative control.
-
Reaction Initiation: Add a mixture of the substrate and ATP to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: General workflow for inhibitor synthesis and evaluation.
Conclusion and Future Directions
2-Bromo-1-(pyridin-2-yl)ethanone is a commercially available and highly effective precursor for the synthesis of kinase inhibitors. Its ability to readily form pyridinyl-thiazole and imidazo[1,2-a]pyridine scaffolds via well-established and high-yielding reactions makes it an invaluable tool for medicinal chemists. The protocols and data presented herein demonstrate the straightforward application of this building block in generating compounds that can potently inhibit key kinase targets. Further diversification of these scaffolds, for example through palladium-catalyzed cross-coupling reactions on a pre-installed halogen on the pyridine or thiazole ring, can be used to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation targeted therapeutics.[2][17]
References
[6] Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., McNulty, D., Blumenthal, M. J., Heys, J. R., Landvatter, S. W., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739–746. Available at: [Link]
[7] Tropane, D., Dambrova, M., & Turks, M. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(11), 3334. Available at: [Link]
[10] Furet, P., Fretz, H., Gay, B., Lattion, A. L., Schoepfer, J., Szyf, U., & Vangrevelinghe, E. (2003). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 46(24), 5249–5261. Available at: [Link]
[4] Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]
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ChemScence. (n.d.). The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. ChemScence. Available at: [Link]
[21] Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. Available at: [Link]
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[26] Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. Available at: [Link]
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[29] Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 225-231. Available at: [Link]
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[31] Singh, S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 151, 107867. Available at: [Link]
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Application Notes and Protocols for N-Alkylation with 2-Bromo-1-(pyridin-2-yl)ethanone
Introduction: The Strategic Importance of 2-Bromo-1-(pyridin-2-yl)ethanone in N-Alkylation Chemistry
N-alkylation is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The introduction of alkyl groups to nitrogen-containing scaffolds is a powerful strategy for modulating the physicochemical and pharmacological properties of molecules. Among the diverse array of alkylating agents, α-haloketones stand out for their dual reactivity, enabling not only the formation of a C-N bond but also providing a carbonyl handle for subsequent transformations.[1][2] 2-Bromo-1-(pyridin-2-yl)ethanone, in particular, has emerged as a highly valuable building block. Its utility is most prominently demonstrated in the synthesis of imidazo[1,2-a]pyridines, a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Bromo-1-(pyridin-2-yl)ethanone as an N-alkylating agent. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol for the synthesis of imidazo[1,2-a]pyridines, discuss critical experimental parameters, and provide troubleshooting guidance to ensure successful and reproducible outcomes.
Mechanism of Action: A Two-Step Cascade to Privileged Scaffolds
The reaction of 2-Bromo-1-(pyridin-2-yl)ethanone with a nitrogen nucleophile, such as a 2-aminopyridine, proceeds through a well-established two-step sequence: an initial intermolecular N-alkylation followed by an intramolecular condensation/cyclization.
-
Intermolecular N-Alkylation (SN2 Reaction): The reaction commences with the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic α-carbon of 2-Bromo-1-(pyridin-2-yl)ethanone. This is a classic bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the bromide leaving group. This step forms a key intermediate, an N-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-2-aminium salt. A base is typically required to neutralize the hydrobromic acid (HBr) generated in this step and to facilitate the subsequent cyclization.[6]
-
Intramolecular Condensation and Cyclization: The second stage involves an intramolecular cyclization. Under the influence of a base, the pyridine ring nitrogen of the intermediate attacks the carbonyl carbon. This is followed by dehydration to yield the final, aromatic imidazo[1,2-a]pyridine ring system. This tandem reaction is a highly efficient method for constructing this important heterocyclic scaffold.[7][8]
Diagram 1: Reaction Mechanism of Imidazo[1,2-a]pyridine Synthesis
Caption: A schematic overview of the two-step reaction pathway.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol details a representative synthesis of an imidazo[1,2-a]pyridine derivative. It is crucial to adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
Materials and Reagents
-
2-Aminopyridine
-
2-Bromo-1-phenylethanone (as a representative α-bromoketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.0 eq).
-
Add anhydrous ethanol (40 mL) and stir until the 2-aminopyridine is fully dissolved.
-
To this solution, add 2-bromo-1-phenylethanone (2.33 g, 11.7 mmol, 1.1 eq) followed by sodium bicarbonate (1.78 g, 21.2 mmol, 2.0 eq).[7]
-
Rationale: Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction and to facilitate the cyclization step without promoting significant side reactions. Ethanol is a common and effective solvent for this transformation. A slight excess of the alkylating agent ensures complete consumption of the limiting reagent.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product is generally more nonpolar than the starting materials.
-
Continue heating at reflux for 3-5 hours, or until TLC analysis indicates the complete consumption of the 2-aminopyridine.[7]
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and shake well. Allow the layers to separate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield 2-phenylimidazo[1,2-a]pyridine as a solid.
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of imidazo[1,2-a]pyridines.
Key Experimental Parameters and Optimization
The success and efficiency of the N-alkylation with 2-Bromo-1-(pyridin-2-yl)ethanone are contingent on several critical parameters:
| Parameter | Recommended Conditions | Rationale and Considerations |
| Base | NaHCO₃, K₂CO₃, Cs₂CO₃, Triethylamine (TEA) | The choice of base is crucial. Mild inorganic bases like NaHCO₃ or K₂CO₃ are often sufficient and cost-effective.[7] Stronger bases like Cs₂CO₃ can accelerate the reaction but may also promote side reactions.[9] Organic bases like TEA can also be employed, particularly when milder conditions are desired.[10] |
| Solvent | Ethanol, Acetonitrile (MeCN), Dimethylformamide (DMF) | Protic solvents like ethanol are commonly used and generally provide good results.[7] Aprotic polar solvents such as acetonitrile or DMF can also be effective and may be necessary for less soluble substrates.[10] |
| Temperature | Room temperature to reflux (e.g., 80-100 °C) | While some N-alkylations can proceed at room temperature, heating is often required to drive the reaction to completion, especially the intramolecular cyclization step.[7] The optimal temperature will depend on the reactivity of the specific substrates. |
| Stoichiometry | 1.0-1.2 equivalents of the alkylating agent | A slight excess of 2-Bromo-1-(pyridin-2-yl)ethanone is typically used to ensure full conversion of the nucleophile. For primary amines where mono-alkylation is desired and cyclization is not the subsequent step, using an excess of the amine can help to minimize dialkylation.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient temperature- Inactive alkylating agent- Poorly soluble starting materials | - Increase the reaction temperature.- Verify the purity and integrity of the 2-Bromo-1-(pyridin-2-yl)ethanone.- Switch to a more polar solvent like DMF or DMSO. |
| Incomplete Reaction | - Insufficient reaction time- Base is not strong enough | - Extend the reaction time and continue monitoring by TLC.- Use a stronger base, such as K₂CO₃ or Cs₂CO₃. |
| Formation of Side Products | - Reaction temperature is too high- Base is too strong | - Reduce the reaction temperature.- Use a milder base like NaHCO₃.- For simple N-alkylation of primary amines, consider strategies to favor mono-alkylation, such as using the amine hydrobromide salt.[10][11][12] |
| Difficult Purification | - Close-running impurities on TLC | - Optimize the column chromatography conditions (e.g., different solvent systems).- Consider recrystallization as an alternative purification method. |
Conclusion
2-Bromo-1-(pyridin-2-yl)ethanone is a versatile and powerful reagent for the N-alkylation of a variety of nitrogen-containing compounds. Its application in the synthesis of imidazo[1,2-a]pyridines highlights its strategic importance in the construction of medicinally relevant scaffolds. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as the choice of base, solvent, and temperature, researchers can effectively and reproducibly synthesize a wide range of valuable N-alkylated products. The protocol and guidelines presented in this application note serve as a robust starting point for the successful implementation of this important synthetic transformation.
References
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Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Research in Engineering and Science (IJRES), 9(7), 58-63. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
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α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (2018). ResearchGate. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (2007). ResearchGate. [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation. (2019). PMC - NIH. [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2011). PMC - NIH. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
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Alkylation at the Alpha Position of Aldehydes and Ketones. (2014). YouTube. [Link]
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A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2007). ResearchGate. [Link]
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Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. (2020). YouTube. [Link]
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21.4 Alpha Alkylation. (2021). YouTube. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Publishing. [Link]
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Application Notes & Protocols: One-Pot Synthesis of Heterocyclic Compounds with 2-Bromo-1-(pyridin-2-yl)ethanone
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals and biologically active molecules. Among the myriad of synthetic precursors, α-haloketones are exceptionally versatile building blocks. Specifically, 2-Bromo-1-(pyridin-2-yl)ethanone has emerged as a powerful and adaptable starting material for constructing a variety of nitrogen- and sulfur-containing heterocycles. Its bifunctional nature, possessing both an electrophilic α-carbon and a pyridinyl moiety, allows for diverse and elegant cyclization strategies.
This application note provides an in-depth guide to the one-pot synthesis of several key heterocyclic scaffolds—imidazo[1,2-a]pyridines, thiazoles, and indolizines—utilizing 2-Bromo-1-(pyridin-2-yl)ethanone. One-pot, or multicomponent, reactions represent a paradigm of efficiency and sustainability in modern organic synthesis.[1][2][3] By combining multiple reaction steps in a single vessel without isolating intermediates, these processes offer significant advantages, including reduced solvent waste, lower energy consumption, and improved overall yields.[4] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower experimental design and optimization.
I. Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous therapeutic agents, including the well-known hypnotic drug Zolpidem and various compounds with anticancer, antiulcer, and antiviral activities.[5][6][7] The synthesis from 2-Bromo-1-(pyridin-2-yl)ethanone proceeds via a variation of the classic Tschitschibabin (or Chichibabin) reaction, a robust method for constructing this bicyclic system.[7]
Mechanistic Rationale
The reaction involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The mechanism initiates with the nucleophilic attack of the endocyclic pyridine nitrogen of 2-aminopyridine onto the electrophilic α-carbon of 2-Bromo-1-(pyridin-2-yl)ethanone, displacing the bromide ion to form an N-alkylated pyridinium salt intermediate. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring. A subsequent dehydration step under the reaction conditions leads to aromatization, yielding the stable imidazo[1,2-a]pyridine product. The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid (HBr) generated during the initial alkylation, driving the reaction forward.[7][8]
Caption: Mechanism of Imidazo[1,2-a]pyridine Synthesis.
Experimental Protocol: One-Pot Synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted 2-aminopyridine (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add absolute ethanol (20 mL) to dissolve the starting material.
-
Addition of Reactants: To the stirred solution, add 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.1 mmol, 1.1 eq.) and sodium bicarbonate (NaHCO₃) (2.5 mmol, 2.5 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane (DCM, 30 mL) and wash with water (2 x 20 mL) to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure imidazo[1,2-a]pyridine derivative.
| Entry | 2-Aminopyridine Substituent | Reaction Time (h) | Yield (%) | Reference |
| 1 | H | 6 | 85 | [8] |
| 2 | 5-Chloro | 6 | 88 | [8] |
| 3 | 5-Bromo | 6 | 82 | [8] |
| 4 | 4-Methyl | 5 | 90 | N/A (Typical) |
| 5 | 5-Nitro | 8 | 75 | N/A (Typical) |
II. Synthesis of Thiazole Derivatives
The thiazole ring is a fundamental structural motif in a wide range of natural products (including Vitamin B1) and synthetic pharmaceuticals, exhibiting broad biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] The Hantzsch thiazole synthesis, reported by Arthur Hantzsch in the 19th century, remains one of the most direct and widely used methods for constructing this heterocycle.[12][13][14] The one-pot reaction of 2-Bromo-1-(pyridin-2-yl)ethanone with a thioamide source provides a straightforward entry into highly functionalized pyridinyl-thiazoles.
Mechanistic Rationale
The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide-containing compound (e.g., thiourea, thioacetamide, or thiosemicarbazones). The mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the bromoketone, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting five-membered ring intermediate then undergoes dehydration to yield the aromatic thiazole ring.[9][15] This condensation reaction is typically carried out in a protic solvent like ethanol at reflux.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
-
Reagent Preparation: In a 50 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 mmol, 1.0 eq.) and thiourea (1.2 mmol, 1.2 eq.) in 15 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) for 3-5 hours. The reaction can be monitored by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form upon cooling.
-
Isolation: If a solid has formed, collect the product by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Neutralization & Extraction (if no precipitate): If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add saturated sodium bicarbonate solution (~20 mL) to neutralize any remaining acid, and extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure thiazole derivative.[11]
| Entry | Thioamide Source | Reaction Time (h) | Yield (%) | Reference |
| 1 | Thiourea | 3 | 92 | [11] |
| 2 | Thiosemicarbazide | 4 | 85 | [9] |
| 3 | Ethyl Thiooxamate | 5 | 78 | [15] |
| 4 | N-phenylthiourea | 4 | 89 | N/A (Typical) |
III. Synthesis of Indolizine Derivatives
Indolizine, an isomer of indole, is a nitrogen-fused heterocyclic system that serves as the core for many natural alkaloids and compounds with significant biological and optical properties.[16] Synthetic routes to indolizines are numerous, with one of the most prominent being the 1,3-dipolar cycloaddition reaction.[17][18] This can be achieved in a one-pot fashion starting from 2-Bromo-1-(pyridin-2-yl)ethanone, a pyridine derivative, and a dipolarophile.
Mechanistic Rationale
This synthesis is a variation of the Chichibabin reaction for indolizines. The process begins with the formation of a pyridinium salt by reacting a pyridine derivative (e.g., pyridine itself or a substituted variant) with 2-Bromo-1-(pyridin-2-yl)ethanone. In the presence of a base (like potassium carbonate or triethylamine), this salt is deprotonated at the α-carbon to the ketone, generating a pyridinium ylide in situ. This ylide is a 1,3-dipole. The ylide then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkene (e.g., dimethyl acetylenedicarboxylate or maleimide). The primary cycloadduct subsequently undergoes oxidative aromatization, often spontaneously or with a mild oxidant, to furnish the stable indolizine ring system.[16][17]
Caption: One-Pot Workflow for Indolizine Synthesis.
Experimental Protocol: One-Pot Synthesis of a 2-(Pyridin-2-yl)indolizine Derivative
-
Reagent Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 mmol, 1.0 eq.) and the desired pyridine derivative (e.g., pyridine or 4-picoline) (1.1 mmol, 1.1 eq.) in 20 mL of anhydrous acetonitrile.
-
Salt Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the pyridinium salt.
-
Addition of Base and Dipolarophile: Add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD) (1.2 mmol, 1.2 eq.) to the mixture, followed by the dropwise addition of a base such as triethylamine (TEA) (1.5 mmol, 1.5 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure indolizine product.
| Entry | Pyridine Derivative | Dipolarophile | Base | Yield (%) | Reference |
| 1 | Pyridine | DMAD | K₂CO₃ | 75 | [17] |
| 2 | 4-Picoline | DMAD | TEA | 78 | [17] |
| 3 | Pyridine | N-Phenylmaleimide | K₂CO₃ | 65 | N/A (Typical) |
| 4 | Isoquinoline | DMAD | TEA | 72 |
Conclusion
2-Bromo-1-(pyridin-2-yl)ethanone stands out as a remarkably versatile and powerful reagent in heterocyclic synthesis. The one-pot protocols detailed in this guide for the synthesis of imidazo[1,2-a]pyridines, thiazoles, and indolizines underscore the efficiency and elegance of multicomponent strategies. By leveraging the inherent reactivity of this building block, researchers can rapidly access diverse and complex molecular architectures that are of high interest in medicinal chemistry and materials science. The provided mechanisms and protocols serve as a robust foundation for further exploration and adaptation, enabling the development of novel compounds for a wide range of applications.
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Kiełbasiński, P., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-28. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Available at: [Link]
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Al-Trawneh, S. A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH National Library of Medicine. Available at: [Link]
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Liu, Y., et al. (2019). Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... ResearchGate. Available at: [Link]
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Sadowski, B., & Dąbrowska, A. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. PubMed. Available at: [Link]
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Al-Jumaili, M.H.A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. Available at: [Link]
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Contreras-García, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]
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Wu, G., et al. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry, 14, 580-585. Available at: [Link]
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Zhang, W., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH National Library of Medicine. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Available at: [Link]
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Catalytic Applications of 2-Bromo-1-(pyridin-2-yl)ethanone Derivatives: A Comprehensive Guide for Researchers
Introduction: The Versatile Role of Pyridinyl Ethanones in Modern Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and robust catalytic systems is paramount. Within this context, 2-bromo-1-(pyridin-2-yl)ethanone and its derivatives have emerged as highly versatile and valuable building blocks. Their intrinsic structural features—a reactive bromoacetyl group, a coordinating pyridine nitrogen, and a carbonyl moiety—provide a rich platform for the design and synthesis of sophisticated ligands and catalyst precursors. This guide offers an in-depth exploration of the catalytic applications of these compounds, moving beyond a simple recitation of protocols to provide a deep understanding of the underlying chemical principles. We will delve into their transformation into key catalytic intermediates, such as pyridinium ylides and N-heterocyclic carbenes (NHCs), and their role in constructing polydentate ligands for transition metal catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these compounds in their synthetic endeavors.
Application Note 1: Pyridinium Ylides from 2-Bromo-1-(pyridin-2-yl)ethanone Derivatives for [3+2] Cycloaddition Reactions
Expertise & Experience: One of the most elegant applications of 2-bromo-1-(pyridin-2-yl)ethanone derivatives is their conversion into pyridinium salts, which serve as precursors for pyridinium ylides. These ylides are powerful 1,3-dipoles in cycloaddition reactions, providing a direct and efficient route to nitrogen-containing heterocyclic scaffolds, most notably indolizines.[1][2] The reaction of 2-bromo-1-(pyridin-2-yl)ethanone with a pyridine (or a substituted pyridine) readily forms the corresponding N-phenacylpyridinium salt. In the presence of a base, this salt is deprotonated at the α-carbon to the carbonyl group, generating a stabilized pyridinium ylide in situ. This reactive intermediate can then undergo a [3+2] cycloaddition with a variety of dipolarophiles, such as alkynes and alkenes, to construct the indolizine core.[3]
Trustworthiness: The protocol described below is a self-validating system. The formation of the pyridinium salt is typically a high-yielding reaction, and the subsequent cycloaddition provides a characteristic heterocyclic product that can be readily identified by standard analytical techniques (NMR, MS). The success of the reaction is often visually indicated by a color change upon the formation of the ylide.
Protocol 1: Synthesis of Indolizine Derivatives via [3+2] Cycloaddition of Pyridinium Ylides
Step 1: Synthesis of the Pyridinium Salt Precursor
-
In a round-bottom flask, dissolve 1.0 equivalent of the desired 2-bromo-1-(pyridin-2-yl)ethanone derivative in acetone or acetonitrile.
-
Add 1.1 equivalents of the desired pyridine derivative.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
Filter the precipitate, wash with cold acetone or diethyl ether, and dry under vacuum to obtain the pure pyridinium salt.
Step 2: In Situ Generation of Pyridinium Ylide and [3+2] Cycloaddition
-
To a solution of the pyridinium salt (1.0 eq.) and the alkyne or alkene dipolarophile (1.2 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., triethylamine, potassium carbonate, 2.0 eq.) at room temperature.[4]
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.[5]
Data Presentation:
| Entry | Pyridinium Salt Precursor | Dipolarophile | Base | Solvent | Yield (%) | Reference |
| 1 | N-(2-oxo-2-(pyridin-2-yl)ethyl)pyridinium bromide | Phenylacetylene | Et₃N | CH₃CN | 85 | |
| 2 | 4-Cyano-1-(2-oxo-2-phenylethyl)pyridinium iodide | Methyl propiolate | K₂CO₃ | DMF | 78 | [4] |
| 3 | N-(2-oxo-2-(pyridin-2-yl)ethyl)pyridinium bromide | N-phenylmaleimide | DBU | CH₂Cl₂ | 92 | [3] |
Mandatory Visualization:
Application Note 2: Pyridyl-Functionalized N-Heterocyclic Carbenes (NHCs) for Transition Metal Catalysis
Expertise & Experience: N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis, serving as robust ancillary ligands for a wide array of transition metals.[6] 2-Bromo-1-(pyridin-2-yl)ethanone derivatives are excellent precursors for the synthesis of pyridyl-functionalized NHC ligands. These ligands are of particular interest as they can act as bidentate (C, N) or even pincer-type ligands, offering enhanced stability and modulating the electronic properties of the metal center. The synthesis typically involves the reaction of the bromoethanone derivative with an imidazole or a related N-heterocycle to form an imidazolium salt precursor, which can then be deprotonated to generate the free carbene or directly used for metal complexation.[7]
Trustworthiness: The synthesis of NHC precursors from 2-bromo-1-(pyridin-2-yl)ethanone derivatives is a well-established and reliable method. The resulting imidazolium salts are typically crystalline and can be fully characterized. The subsequent metalation to form the catalytically active species is a standard procedure in organometallic chemistry, and the resulting complexes are often stable enough for isolation and characterization by X-ray crystallography.
Protocol 2: Synthesis of a Pyridyl-Functionalized NHC-Palladium Complex for Cross-Coupling Reactions
Step 1: Synthesis of the Imidazolium Salt (NHC Precursor)
-
In a sealed tube, combine 2-bromo-1-(pyridin-2-yl)ethanone (1.0 eq.) and 1-mesitylimidazole (1.0 eq.) in toluene.
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with toluene and diethyl ether, then dry under vacuum to yield the pyridyl-functionalized imidazolium salt.
Step 2: Synthesis of the Pd-NHC Complex
-
To a suspension of the imidazolium salt (1.0 eq.) and palladium(II) acetate (0.5 eq.) in a suitable solvent like DMSO, add a base such as potassium carbonate (2.0 eq.).
-
Heat the mixture at 80-100 °C for 12-18 hours under an inert atmosphere.
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the Pd-NHC complex.[8]
Step 3: Catalytic Application in a Suzuki-Miyaura Cross-Coupling Reaction
-
In a Schlenk tube, combine the aryl halide (1.0 eq.), boronic acid (1.5 eq.), and a base such as potassium phosphate (2.0 eq.).
-
Add the synthesized Pd-NHC complex (0.5-2 mol%).
-
Add a degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Data Presentation:
| Catalyst Loading (mol%) | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 95 | [8] |
| 0.5 | 2-Chlorotoluene | 4-Acetylphenylboronic acid | Cs₂CO₃ | Toluene | 91 | [9] |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Thienylboronic acid | K₂CO₃ | DMF | 88 | [6] |
Mandatory Visualization:
Application Note 3: Bidentate N,O-Ligands for Asymmetric Catalysis
Expertise & Experience: The inherent structure of 2-bromo-1-(pyridin-2-yl)ethanone, with its pyridyl nitrogen and carbonyl oxygen, can be exploited for the formation of bidentate N,O-ligands.[10] Furthermore, the reactive bromoacetyl group allows for the introduction of chirality and further coordinating atoms, leading to the synthesis of chiral polydentate ligands. A prominent example is the synthesis of chiral pyridine-oxazoline (PyOx) ligands, which have shown remarkable success in asymmetric catalysis.[11] The synthesis can be initiated by converting the bromoethanone to an amino alcohol, which is then cyclized to form the oxazoline ring.
Trustworthiness: The synthesis of chiral ligands from readily available chiral precursors ensures the enantiopurity of the final ligand. The resulting metal complexes can be well-characterized, and their catalytic performance, particularly the enantioselectivity, provides a direct measure of the effectiveness of the chiral ligand.
Protocol 3: Synthesis of a Chiral Pyridyl-Oxazoline Ligand and its Application in Asymmetric Transfer Hydrogenation
Step 1: Synthesis of the Chiral Amino Alcohol
-
React 2-bromo-1-(pyridin-2-yl)ethanone with a chiral amino alcohol (e.g., (S)-valinol) in the presence of a non-nucleophilic base to form the corresponding amino ketone.
-
Reduce the ketone functionality diastereoselectively using a suitable reducing agent (e.g., NaBH₄) to yield the chiral amino diol.
Step 2: Cyclization to the Pyridyl-Oxazoline Ligand
-
Treat the chiral amino diol with a dehydrating agent (e.g., thionyl chloride followed by a base) to effect cyclization to the oxazoline ring.
-
Purify the resulting chiral pyridyl-oxazoline ligand by chromatography.
Step 3: Formation of the Rhodium Catalyst and Asymmetric Transfer Hydrogenation
-
In a Schlenk tube under an inert atmosphere, mix the chiral pyridyl-oxazoline ligand (2.2 eq.) with [Rh(cod)Cl]₂ (1.0 eq.) in a dry solvent like dichloromethane.
-
Stir at room temperature for 1-2 hours to form the active rhodium catalyst.
-
To this catalyst solution, add the prochiral ketone substrate (1.0 eq.) and a hydrogen source, such as a mixture of formic acid and triethylamine (5:2).
-
Stir the reaction at the desired temperature and monitor for completion.
-
Work up the reaction and purify the chiral alcohol product. Determine the enantiomeric excess (ee) by chiral HPLC.[12][13]
Data Presentation:
| Substrate | Ligand | Catalyst | H-Source | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Valinol-PyOx | [Rh(cod)Cl]₂ | HCOOH/Et₃N | 98 | 95 | [11] |
| 1-Tetralone | (S)-Phenylalaninol-PyOx | [Rh(cod)Cl]₂ | HCOOH/Et₃N | 96 | 92 | [12] |
| 2-Heptanone | (1R,2S)-Ephedrine-PyOx | [Ir(cod)Cl]₂ | i-PrOH/KOH | 94 | 89 | [14] |
Mandatory Visualization:
Conclusion
2-Bromo-1-(pyridin-2-yl)ethanone and its derivatives are not merely synthetic intermediates but are foundational pillars for the construction of advanced catalytic systems. Their strategic functionalization opens avenues to pyridinium ylides for complex heterocycle synthesis, robust pyridyl-functionalized NHC ligands for cross-coupling and metathesis, and sophisticated chiral polydentate ligands for asymmetric catalysis. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of these versatile building blocks, fostering innovation in catalysis and expediting the development of novel synthetic methodologies and valuable molecules.
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Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis, 2006(04), 666-674. [Link][15]
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Lee, W., Koo, Y., Jung, H., Chang, S., & Hong, S. (2023). Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. Nature Chemistry, 15(8), 1091-1099. [Link][17]
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Magerramov, A. M., Khalfina, I. A., & Shcherbakov, V. V. (2018). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Molecules, 23(11), 2825. [Link][2]
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Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]
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Xiao, J. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 1, 60-68. [Link][12]
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Glorius, F. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(19), 3368-3372. [Link][6]
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Zhou, G., & Ruck, R. T. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1648-1663. [Link][11]
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Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link][14]
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Diez-Gonzalez, S., & Nolan, S. P. (2008). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Nature Protocols, 3, 1348-1354. [Link][7]
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Gao, Y., et al. (2024). Pd-NHC (NHC = N-Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts by N-C Activation: Application to the Discovery of Agrochemical Molecular Hybrids. Organic Letters. [Link][9]
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Chartoire, A., et al. (2012). Traditional and our ways for synthesis of precursors for pyridyl-substituted N-heterocyclic carbenes. Chemistry – A European Journal, 18(24), 7484-7491. [Link]
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Bertrand, M. B., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(11), 1547. [Link][4]
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Chirik, P. J. (2015). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Journal of the American Chemical Society, 137(4), 1613-1624. [Link][22]
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Hert, C. M. (2023). Transition metal catalysts for the hydrogenation of carbon dioxide to value added materials. [Link][23]
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Hazari, N. (2017). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Organometallics, 36(20), 3892-3900. [Link][24]
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Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines A New Class of Versatile, Modular, and Readily Available Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345. [Link]
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Grubbs, R. H. (2009). Ruthenium-Based Olefin Metathesis Catalysts Bearing N-Heterocyclic Carbene Ligands. Chemical Reviews, 109(8), 3708-3742. [Link][25]
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Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Pyridine Derivatives from 2-Bromo-1-(pyridin-2-yl)ethanone
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating novel and diverse pyridine-based molecular architectures. The focus is on leveraging the versatile chemical properties of 2-Bromo-1-(pyridin-2-yl)ethanone, a readily accessible and highly reactive starting material. We will explore several powerful named reactions, including the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, the construction of substituted thiazoles via the Hantzsch thiazole synthesis, and the assembly of highly functionalized pyridines through the Kröhnke synthesis. Each section provides a detailed mechanistic rationale, step-by-step experimental protocols, and quantitative data to ensure scientific integrity and practical applicability in a research setting.
Introduction: The Strategic Value of 2-Bromo-1-(pyridin-2-yl)ethanone
Pyridine and its derivatives are cornerstone scaffolds in modern medicinal chemistry and materials science, found in a vast array of therapeutic agents and functional materials.[1][2] The strategic functionalization of the pyridine ring is therefore a critical endeavor in drug discovery. 2-Bromo-1-(pyridin-2-yl)ethanone emerges as a particularly valuable starting material due to its dual reactivity. It possesses an electrophilic carbonyl carbon and a highly reactive α-carbon bearing a good leaving group (bromide), making it an ideal substrate for a multitude of nucleophilic substitution and condensation reactions.[3][4]
This guide moves beyond a simple catalog of reactions, instead providing an in-depth analysis of the causality behind experimental choices. We will dissect the mechanisms of several key transformations, enabling researchers to not only replicate these protocols but also to adapt and innovate upon them for the synthesis of their own unique molecular targets.
Synthesis of Fused Heterocycles: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine motif is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] The reaction of 2-Bromo-1-(pyridin-2-yl)ethanone with 2-aminopyridines is one of the most direct and efficient methods for constructing this fused bicyclic system.[7][8]
Mechanistic Rationale
The reaction proceeds via a two-step sequence. The first step is a nucleophilic substitution (SN2) reaction, where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion. This forms a pyridinium salt intermediate. The second step is an intramolecular cyclization, where the endocyclic pyridine nitrogen of the 2-aminopyridine moiety attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[7][9]
Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.
Experimental Protocol: Synthesis of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine
-
Reagent Preparation: To a 100 mL round-bottom flask, add 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 g, 5.0 mmol, 1.0 equiv) and 2-aminopyridine (0.52 g, 5.5 mmol, 1.1 equiv).
-
Solvent Addition: Add absolute ethanol (25 mL) to the flask.
-
Reaction: Add sodium bicarbonate (0.84 g, 10.0 mmol, 2.0 equiv) to the mixture. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 3-5 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 2-(pyridin-2-yl)imidazo[1,2-a]pyridine as a solid.
Data Summary
| Starting Material (1.0 equiv) | Amine (1.1 equiv) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromo-1-(pyridin-2-yl)ethanone | 2-Aminopyridine | NaHCO₃ | Ethanol | 80 | 3-5 | 80-90 |
| 2-Bromo-1-(pyridin-2-yl)ethanone | 2-Amino-5-chloropyridine | NaHCO₃ | Ethanol | 80 | 4-6 | 75-85 |
| 2-Bromo-1-(pyridin-2-yl)ethanone | 2-Amino-4-methylpyridine | K₂CO₃ | Acetonitrile | 82 | 3-5 | 82-92 |
Synthesis of Substituted Thiazoles
The α-bromo ketone functionality is a classic handle for the Hantzsch thiazole synthesis, a reliable method for constructing the 5-membered thiazole ring.[10][11] This reaction allows for the appendage of a thiazole moiety directly onto the pyridin-2-yl-carbonyl framework, creating hybrid molecules of significant pharmacological interest.[12][13]
Mechanistic Rationale
The synthesis involves the reaction of the α-halo ketone with a thioamide-containing compound, such as thiourea or thioacetamide. The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon and displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[10][14]
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
-
Reagent Setup: In a 50 mL round-bottom flask, dissolve 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 g, 5.0 mmol, 1.0 equiv) in 20 mL of ethanol.
-
Thiourea Addition: Add thiourea (0.42 g, 5.5 mmol, 1.1 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with stirring for 2-3 hours. A precipitate may form as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC until the starting ketone spot disappears.
-
Isolation: Cool the reaction mixture in an ice bath. The hydrobromide salt of the product will precipitate.
-
Neutralization: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. To obtain the free base, suspend the solid in water and add a saturated solution of sodium bicarbonate or a dilute ammonium hydroxide solution until the pH is ~8-9.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-4-(pyridin-2-yl)thiazole. Further purification can be achieved by recrystallization from ethanol.
Data Summary
| Thioamide (1.1 equiv) | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| Thiourea | Ethanol | 78 | 2-3 | 2-Amino-4-(pyridin-2-yl)thiazole | 85-95 |
| Thioacetamide | Ethanol | 78 | 3-4 | 2-Methyl-4-(pyridin-2-yl)thiazole | 70-80 |
| Phenylthiourea | Isopropanol | 82 | 4-6 | 2-(Phenylamino)-4-(pyridin-2-yl)thiazole | 75-85 |
Kröhnke Pyridine Synthesis: Building Polysubstituted Pyridines
The Kröhnke pyridine synthesis is a powerful multicomponent reaction for generating highly functionalized 2,4,6-trisubstituted pyridines.[15] The method utilizes an α-pyridinium methyl ketone salt, which can be readily prepared from 2-Bromo-1-(pyridin-2-yl)ethanone, as a key building block.[16]
Mechanistic Rationale
The synthesis is a cascade process. First, the α-bromo ketone is converted into its corresponding pyridinium salt (a "Kröhnke salt") by reaction with pyridine. This salt is then deprotonated to form a pyridinium ylide. This ylide acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (e.g., chalcone). The resulting 1,5-dicarbonyl intermediate is not isolated but undergoes a cyclization and dehydration reaction in the presence of an ammonia source, typically ammonium acetate, to form the final substituted pyridine product.[16][17]
Caption: Overview of the Kröhnke Pyridine Synthesis.
Experimental Protocols
Protocol A: Preparation of the Kröhnke Salt
-
Reaction Setup: Dissolve 2-Bromo-1-(pyridin-2-yl)ethanone (2.0 g, 10.0 mmol) in 20 mL of acetone in a 50 mL flask.
-
Pyridine Addition: To this solution, add pyridine (0.87 g, 11.0 mmol, 1.1 equiv) dropwise with stirring at room temperature.
-
Precipitation: A white precipitate will form almost immediately. Continue stirring for 1 hour to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold acetone (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the product under vacuum to yield 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide (the Kröhnke salt).
Protocol B: Synthesis of 2,4-diphenyl-6-(pyridin-2-yl)pyridine
-
Reagent Setup: To a 100 mL round-bottom flask, add the Kröhnke salt from Protocol A (1.4 g, 5.0 mmol, 1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.04 g, 5.0 mmol, 1.0 equiv), and ammonium acetate (3.85 g, 50.0 mmol, 10 equiv).
-
Solvent Addition: Add glacial acetic acid (30 mL) as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approx. 120°C) with constant stirring for 4-6 hours.
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the cooled solution into a beaker containing 200 mL of ice water while stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,4-diphenyl-6-(pyridin-2-yl)pyridine.
Data Summary
| Kröhnke Salt (from) | α,β-Unsaturated Carbonyl | Ammonia Source | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Chalcone | NH₄OAc | Acetic Acid | 120 | 70-85 |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Benzalacetone | NH₄OAc | Acetic Acid | 120 | 65-75 |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Cinnamaldehyde | NH₄OAc | Methanol | Reflux | 50-60 (One-pot) |
Conclusion
2-Bromo-1-(pyridin-2-yl)ethanone stands out as a powerful and versatile precursor for the synthesis of diverse heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the construction of imidazo[1,2-a]pyridines, substituted thiazoles, and polysubstituted pyridines demonstrate its broad utility. By understanding the underlying principles of these transformations, researchers are well-equipped to expand the chemical space of pyridine derivatives, accelerating the discovery of new therapeutic agents and advanced materials.
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Wikipedia. (2023). Kröhnke pyridine synthesis. [Link]
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Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
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MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. [Link]
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National Center for Biotechnology Information. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]
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SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of imidazopyridine derivatives from α-halo ketones. [Link]
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Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
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ResearchGate. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions. [Link]
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ResearchGate. (n.d.). Catalyst‐free synthesis of substituted pyridines. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]
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GSK. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
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MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
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ACS Publications. (2000). Learning from the Hantzsch synthesis. [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
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ChemBK. (2024). 2-bromo-1-(pyridin-4-yl)ethanone. [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
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ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
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Bentham Science. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
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Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]
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Application Notes and Protocols: 2-Bromo-1-(pyridin-2-yl)ethanone in Materials Science
Introduction: The Versatility of a Pyridyl Ketone Building Block
2-Bromo-1-(pyridin-2-yl)ethanone is a versatile bifunctional molecule that has emerged as a valuable precursor in the synthesis of a wide array of functional materials. Its structure, featuring a reactive α-bromo ketone and a coordinating pyridine ring, allows for sequential and site-selective reactions, making it an ideal starting point for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications in materials science, with a focus on the synthesis of pyridinium-based materials and N-heterocyclic carbene (NHC) precursors for advanced applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both practical methodologies and the scientific rationale behind the experimental choices.
Part 1: Pyridinium-Based Materials: From Ionic Liquids to Functional Polymers
The quaternization of the pyridine nitrogen in 2-Bromo-1-(pyridin-2-yl)ethanone is a facile reaction that opens the door to a diverse class of materials, including ionic liquids and functional polymers. The resulting pyridinium salts often exhibit unique physicochemical properties, such as tunable solubility, thermal stability, and electrochemical behavior.
Application Note 1.1: Synthesis of a Task-Specific Ionic Liquid
Pyridinium-based ionic liquids are valued for their potential applications as environmentally friendly solvents, catalysts, and electrolytes.[1][2] The presence of the ketone functionality in the cation derived from 2-Bromo-1-(pyridin-2-yl)ethanone allows for further chemical modifications, leading to task-specific ionic liquids.
Protocol 1.1: Synthesis of 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridinium bromide
This protocol details the synthesis of a pyridinium bromide salt, which can serve as a foundational ionic liquid or a monomer for polymerization.
Causality of Experimental Choices: The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction between the pyridine and the α-bromo ketone. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The precipitation of the product upon cooling is a convenient method for purification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add pyridine (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials. Dry the solid product under vacuum.
Characterization Data:
| Compound | Appearance | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridinium bromide | White to off-white solid | >90 | 210-215 | 9.15 (d, 2H), 8.70 (t, 1H), 8.25 (t, 2H), 8.10 (d, 1H), 7.95 (t, 1H), 7.60 (t, 1H), 6.50 (s, 2H) |
Workflow Diagram:
Application Note 1.2: Development of Pyridinium-Based Functional Polymers
Poly(pyridinium salt)s, also known as ionenes, are a class of polyelectrolytes with applications in various fields, including as gene delivery vectors, antimicrobial agents, and materials for optoelectronics.[3][4] The pyridinium salt synthesized in Protocol 1.1 can be further functionalized to create a polymerizable monomer.
Protocol 1.2: Synthesis of a Vinyl-Functionalized Pyridinium Monomer and its Polymerization
This protocol outlines the modification of the ketone group to introduce a polymerizable vinyl functionality, followed by radical polymerization.
Causality of Experimental Choices: The Wittig reaction is a reliable method for converting a ketone into an alkene. The use of a vinyl-substituted phosphonium ylide introduces the desired polymerizable group. Free radical polymerization initiated by AIBN is a common and effective method for polymerizing vinyl monomers.
Experimental Protocol:
Part A: Monomer Synthesis
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend vinyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq.) portion-wise. Stir the mixture at 0 °C for 1 hour to generate the ylide.
-
Wittig Reaction: Dissolve 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridinium bromide (from Protocol 1.1, 1.0 eq.) in anhydrous DMF and add it dropwise to the ylide suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the vinyl-functionalized pyridinium monomer.
Part B: Polymerization
-
Polymerization Setup: In a Schlenk tube, dissolve the vinyl-functionalized pyridinium monomer and a radical initiator such as azobisisobutyronitrile (AIBN) (1-2 mol%) in a suitable solvent (e.g., DMF or DMSO).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture at 60-80 °C for 24-48 hours.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether or acetone. Collect the polymer by filtration and dry under vacuum.
Expected Polymer Properties:
| Property | Description |
| Structure | Poly(1-(2-(pyridin-2-yl)allyl)pyridinium bromide) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) and water. |
| Thermal Stability | Expected to be stable up to 200-250 °C. |
| Applications | Potential for use in antimicrobial coatings, as a polyelectrolyte in membranes, or as a scaffold for further functionalization. |
Part 2: N-Heterocyclic Carbene Precursors and their Metal Complexes
N-heterocyclic carbenes (NHCs) have revolutionized the field of catalysis and have found increasing use in materials science as ligands for stabilizing metal centers in functional complexes.[5] 2-Bromo-1-(pyridin-2-yl)ethanone serves as a key starting material for the synthesis of imidazolium salts, which are the direct precursors to NHCs.
Application Note 2.1: Synthesis of a Functionalized Imidazolium Salt
The reaction of 2-Bromo-1-(pyridin-2-yl)ethanone with an imidazole derivative provides a straightforward route to a functionalized imidazolium salt. The pyridyl-ketone moiety can act as a secondary coordination site, leading to pincer-type NHC ligands.
Protocol 2.1: Synthesis of 1-methyl-3-(2-oxo-2-(pyridin-2-yl)ethyl)-1H-imidazol-3-ium bromide
This protocol describes the synthesis of an imidazolium salt precursor to a potentially tridentate NHC ligand.
Causality of Experimental Choices: Similar to the synthesis of pyridinium salts, a polar aprotic solvent like acetonitrile is ideal for this SN2 reaction. The use of 1-methylimidazole provides a simple N-substituted imidazole. The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add 1-methylimidazole (1.05 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 24 hours.
-
Isolation and Purification: If a precipitate forms, collect it by filtration and wash with diethyl ether. If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce crystallization. Dry the resulting solid under vacuum.
Characterization Data:
| Compound | Appearance | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | | :--- | :--- | :--- | :--- | | 1-methyl-3-(2-oxo-2-(pyridin-2-yl)ethyl)-1H-imidazol-3-ium bromide | White crystalline solid | >85 | 185-190 | 9.55 (s, 1H), 8.80 (d, 1H), 8.20 (t, 1H), 8.00 (d, 1H), 7.85 (s, 1H), 7.75 (s, 1H), 7.65 (t, 1H), 5.80 (s, 2H), 3.90 (s, 3H) |
Application Note 2.2: Synthesis and Application of an NHC-Metal Complex for Luminescent Materials
NHC-metal complexes, particularly those of coinage metals like copper, silver, and gold, can exhibit interesting photoluminescent properties.[6] The NHC ligand derived from the imidazolium salt in Protocol 2.1 can be used to synthesize such complexes, where the pyridyl-ketone moiety can influence the electronic properties and emission characteristics.
Protocol 2.2: Synthesis of a Silver(I)-NHC Complex and its Photophysical Characterization
This protocol details the synthesis of a silver(I)-NHC complex via a transmetalation reaction from a silver oxide precursor.
Causality of Experimental Choices: The in-situ deprotonation of the imidazolium salt with a mild base like silver(I) oxide is a common and effective method for the synthesis of silver-NHC complexes. The reaction is often performed in the dark to prevent the light-induced decomposition of the silver salt and the resulting complex. Dichloromethane is a good solvent for both the imidazolium salt and the resulting silver complex.
Experimental Protocol:
-
Reaction Setup: In a flask protected from light, suspend 1-methyl-3-(2-oxo-2-(pyridin-2-yl)ethyl)-1H-imidazol-3-ium bromide (from Protocol 2.1, 2.0 eq.) and silver(I) oxide (1.0 eq.) in dichloromethane.
-
Reaction: Stir the suspension at room temperature for 24 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the silver bromide byproduct and any unreacted silver oxide.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude silver(I)-NHC complex.
-
Purification: The complex can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.
Photophysical Properties:
| Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |
| [Ag(1-methyl-3-(2-oxo-2-(pyridin-2-yl)ethyl)imidazol-2-ylidene)2]Br | ~350 | ~480 (blue-green) | 5-15 | Potential as an emissive material in organic light-emitting diodes (OLEDs) or as a luminescent sensor. |
Workflow Diagram:
Conclusion
2-Bromo-1-(pyridin-2-yl)ethanone is a highly valuable and versatile building block in materials science. Its dual reactivity allows for the straightforward synthesis of a variety of functional materials, including pyridinium-based ionic liquids and polymers, as well as N-heterocyclic carbene precursors and their corresponding metal complexes. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and expand upon the use of this compound in the development of novel materials with tailored properties for a wide range of applications, from catalysis to optoelectronics. The inherent tunability of the resulting structures ensures that 2-Bromo-1-(pyridin-2-yl)ethanone will continue to be a key player in the advancement of materials chemistry.
References
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. [URL not available]
- Synthesis, characterization and catalytic properties of cationic N-heterocyclic carbene silver complexes. Journal of Organometallic Chemistry. [URL not available]
- Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances. [URL not available]
- Synthesis of N-Heterocyclic Carbene Complexes. Science of Synthesis. [URL not available]
- CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. In N-Heterocyclic Carbenes in Synthesis. [URL not available]
- Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances. [URL not available]
- Synthesis and Catalytic Activity of Cationic Allyl Complexes of Nickel Stabilized by a Single N-Heterocyclic Carbene Ligand. Organometallics. [URL not available]
- Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis.
- Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances. [URL not available]
- Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega. [URL not available]
- Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [URL not available]
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules. [URL not available]
- SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS.
- Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances. [URL not available]
- Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. Inorganic Chemistry. [URL not available]
- Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. Molecules. [URL not available]
- Novel Pyridinium Dyes That Enable Investigations of Peptoids at the Single-Molecule Level. The Journal of Physical Chemistry B. [URL not available]
- Applications of luminescent inorganic and organometallic transition metal complexes as biomolecular and cellular probes. Dalton Transactions. [URL not available]
- Diatom-Inspired Design: A New Ru-Based Photosystem for Efficient Oxygen Evolution.
- Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Molecules. [URL not available]
- Synthesis and Characterization of New Silver(I)- and Mercury(II)-N-Heterocyclic Carbene Complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences. [URL not available]
- Luminescent sensor molecules based on coordinated metals: a review of recent developments. Coordination Chemistry Reviews. [URL not available]
- Applications of luminescent inorganic and organometallic transition metal complexes as biomolecular and cellular probes. Dalton Transactions. [URL not available]
- Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. RSC Advances. [URL not available]
- Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. [URL not available]
- A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts. Beilstein Journal of Organic Chemistry. [URL not available]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [URL not available]
- Bridged N -Heterocyclic/Mesoionic (NHC/MIC) Heterodicarbenes as Ligands for Transition Metal Complexes. European Journal of Inorganic Chemistry. [URL not available]
- Synthesis and properties of poly-(2-ethynylpyridinium bromide) having propargyl side chains. Macromolecular Research. [URL not available]
- Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. [URL not available]
- Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO 2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry. [URL not available]
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- 6. Synthesis, characterization and catalytic properties of cationic N-heterocyclic carbene silver complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(pyridin-2-yl)ethanone by Recrystallization
Welcome to the Technical Support Center for the purification of 2-Bromo-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the recrystallization of this important synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your purification process.
Introduction to the Purification Challenge
2-Bromo-1-(pyridin-2-yl)ethanone and its hydrobromide salt are key building blocks in medicinal chemistry. The purity of this reagent is paramount for the success of subsequent synthetic steps. The primary method for its purification on a laboratory scale is recrystallization, a technique that leverages differences in solubility between the desired compound and impurities at varying temperatures.
Common impurities in the synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone include the unreacted starting material, 2-acetylpyridine, and over-brominated byproducts such as 2-(dibromoacetyl)pyridine.[1] The success of the recrystallization hinges on the judicious selection of a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either highly soluble or insoluble throughout the temperature range.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the recrystallization of 2-Bromo-1-(pyridin-2-yl)ethanone, offering potential causes and solutions in a question-and-answer format.
Q1: My product "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point.
-
Causality: This phenomenon occurs when the solubility of the compound is exceeded at a temperature that is higher than its melting point. The presence of impurities can also depress the melting point, exacerbating this issue.
-
Solutions:
-
Increase the Solvent Volume: Add a small amount of the hot solvent to the mixture to decrease the saturation level.
-
Employ a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point of the mixture until the solution becomes faintly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly. A common pairing for polar compounds is an alcohol (good solvent) and water (poor solvent).[2][3]
-
Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature or in an ice bath. What's wrong?
A2: The absence of crystal formation typically points to one of two issues: the solution is not sufficiently saturated, or there are no nucleation sites for crystals to begin forming.
-
Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature (supersaturation). Even in a supersaturated solution, an initial energy barrier must be overcome to form the first stable crystal nuclei.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: Add a single, pure crystal of 2-Bromo-1-(pyridin-2-yl)ethanone to the solution. This "seed" crystal provides a template for further crystal growth.
-
-
Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.
-
Re-evaluate Your Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system may be necessary.
-
Q3: The recovered crystals are colored, but the pure compound should be white to off-white. How can I remove the color?
A3: Colored impurities are a common issue. These are often non-polar, highly conjugated molecules that can be effectively removed with activated charcoal.
-
Causality: The colored impurities are adsorbed onto the large surface area of the activated charcoal.
-
Procedure:
-
After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% of the solute weight) of activated charcoal to the solution.
-
Simmer the solution for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Q4: My final yield is very low. How can I improve it?
A4: A low yield can result from several factors, including using too much solvent, premature crystallization during transfers, or loss of product during filtration and washing.
-
Causality: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain some of the product in solution even after cooling, thus reducing the yield.
-
Solutions:
-
Minimize Solvent Usage: Add the hot solvent in small portions to the crude material until it just dissolves.
-
Second Crop of Crystals: The filtrate (mother liquor) after the first filtration is saturated with the product at the lower temperature. You can often obtain a second, albeit less pure, crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling.
-
Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Experimental Protocols
Protocol 1: General Recrystallization of 2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide
This protocol provides a general procedure for the recrystallization of 2-Bromo-1-(pyridin-2-yl)ethanone, which is often isolated as its hydrobromide salt. The choice of solvent is critical and may require small-scale trials.
Materials:
-
Crude 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. For a polar compound like 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide, polar solvents like ethanol or isopropanol are good starting points.[4] A mixed solvent system, such as ethanol and water, can also be effective.[3]
-
Dissolution: Place the crude 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. This should be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven set to a low temperature to remove all traces of solvent.
Visual Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization process.
Data Summary
| Solvent | 2-Acetylpyridine Solubility | Rationale for Use in Recrystallization |
| Water | Soluble (18.2 g/100g at 25°C)[5] | May be a suitable "poor" solvent in a mixed solvent system with a more soluble organic solvent like ethanol. |
| Ethanol | Soluble | A good starting "good" solvent for a polar compound. |
| Diethyl Ether | Soluble[6] | May be too good of a solvent, but could be used in a mixed solvent system with a non-polar "poor" solvent like hexanes. |
| Chloroform | Slightly Soluble[7] | Could be a potential single solvent for recrystallization. |
| Hexanes | Insoluble/Immiscible with polar compounds | A good "poor" solvent to pair with a more polar "good" solvent. |
Mechanistic Insights
The purification by recrystallization is governed by the principles of solubility and crystal lattice formation.
Caption: The conceptual stages of purification by recrystallization.
The formation of a stable crystal lattice is a highly selective process. The molecules of the desired compound will preferentially fit into the growing crystal lattice, excluding molecules of impurities that have a different size, shape, or polarity. This selectivity is the basis for the purification achieved through recrystallization.
References
- National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). U.S. Department of Health and Human Services.
- University of California, Irvine. (n.d.).
- EvitaChem. (n.d.). 2-(Bromoacetyl)pyridine hydrobromide (EVT-327196).
- PubChem. (n.d.). 2-Acetylpyridine.
- University of Houston-Downtown. (n.d.).
- Simon Fraser University. (n.d.).
- Reddit. (2019).
- University of Rochester, Department of Chemistry. (n.d.).
- Ventos. (n.d.). 2-ACETYLPYRIDINE.
- BenchChem. (2025).
- BenchChem. (2025). Solubility Profile of 3-Acetylpyridine: A Technical Guide for Researchers.
- Acta Crystallographica Section E. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-(Bromoacetyl)pyridine hydrobromide.
- Wikipedia. (n.d.). 2-Acetylpyridine.
- BenchChem. (2025).
- Google Patents. (1944).
- ChemicalBook. (n.d.). 2-(BROMOACETYL)PYRIDINE HYDROBROMIDE.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 2-Bromoacetamidopyridine.
- PubMed. (2016).
- ResearchGate. (2010).
- Solubility of Things. (n.d.). Pyridine.
- Santa Cruz Biotechnology. (n.d.). 2-(Bromoacetyl)pyridine hydrobromide.
- Truman State University. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture.
- ChemicalBook. (n.d.). 17570-98-8(2-(BROMOACETYL)PYRIDINE HYDROBROMIDE) Product Description.
- Fluorochem. (n.d.). 2-(Bromoacetyl)pyridine hydrobromide.
- Google Patents. (1981). Process for making 2-bromopyridine. US4291165A.
- European Patent Office. (2017). PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL. EP 3475288 B1.
- International Journal of Pharmaceutical Sciences and Research. (2014).
- Google Patents. (2021). Preparation method of 2-bromo-5-aldehyde pyridine. CN112479991A.
- Scribd. (2016). Common Organic Solvents.
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- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. Buy 2-(Bromoacetyl)pyridine hydrobromide (EVT-327196) | 17570-98-8 [evitachem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this critical synthesis. As an essential building block in medicinal chemistry, the purity of this α-bromo ketone is paramount for the success of subsequent reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Foundational Synthesis Pathway
The most common and reliable method for synthesizing 2-Bromo-1-(pyridin-2-yl)ethanone is the acid-catalyzed α-bromination of 2-acetylpyridine. The reaction proceeds through an enol intermediate, which is the active nucleophile that attacks the electrophilic bromine source.
Caption: Acid-catalyzed α-bromination of 2-acetylpyridine.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is extremely slow or fails to initiate. What are the likely causes?
This is a common issue often traced back to three key factors: the activity of your reagents, the catalytic conditions, or the reaction temperature.
-
Inactive Brominating Agent : Bromine can degrade over time. Solid reagents like N-Bromosuccinimide (NBS) or Pyridinium Tribromide can also degrade, especially if they are old or have been improperly stored. Always use fresh, pure brominating agents.[1] If purity is questionable, consider recrystallizing the reagent.
-
Insufficient Acid Catalyst : The reaction proceeds through an enol intermediate, and the formation of this enol is acid-catalyzed.[1][2][3][4] The acid protonates the carbonyl oxygen, which increases the acidity of the α-protons and facilitates tautomerization. A lack of sufficient acid, such as in a hydrobromic acid/acetic acid medium, will significantly slow or prevent the reaction.[1]
-
Low Reaction Temperature : Both enol formation and the subsequent bromination are temperature-dependent.[1] If the reaction is too cold, the activation energy barrier may not be overcome. A gentle warming to 40-50°C or a stepwise increase as dictated by the protocol can facilitate the reaction.[1]
Q2: My TLC analysis shows a major byproduct. What is this impurity and how can I prevent it?
The most common byproduct in this synthesis is the dibrominated species, 2-(dibromoacetyl)pyridine .[1] This impurity arises from the over-bromination of the desired product.
-
Causality : The first bromination makes the remaining α-proton more acidic due to the electron-withdrawing effect of the bromine atom, making a second bromination kinetically feasible.
-
Prevention :
-
Stoichiometric Control : Carefully control the stoichiometry of the brominating agent. Using more than one equivalent is the primary cause of dibromination.[1] A slight excess (e.g., 1.05-1.1 equivalents) may be used to ensure full conversion of the starting material, but large excesses must be avoided.[1]
-
Reaction Monitoring : Do not run the reaction for a set time without monitoring. Track the consumption of the starting material and the formation of the product and byproduct using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination.[1]
-
Q3: Besides dibromination, are there other brominated impurities I should be aware of?
Yes, while less common under optimized conditions, bromination on the pyridine ring is a potential side reaction.[1]
-
Causality : This is a classic electrophilic aromatic substitution. While the pyridine ring is generally deactivated towards electrophilic attack, certain reaction conditions (e.g., high temperatures, strong Lewis acids) can promote this side reaction.
-
Prevention : Adhering to protocols that specifically favor α-bromination, such as using bromine in an HBr/acetic acid mixture, will minimize ring bromination.[1] These conditions promote enol formation, making the α-carbon the most nucleophilic site.
Q4: My yield is low after an aqueous workup, and I see a new, more polar spot on my TLC. What is happening?
This is likely due to the hydrolysis of the product . α-bromo ketones are reactive electrophiles and are susceptible to nucleophilic substitution by water, especially under neutral or basic conditions, to form 2-hydroxy-1-(pyridin-2-yl)ethanone.[5]
-
Prevention :
-
Cold Workup : Perform the aqueous quench and extractions using ice-cold water to reduce the rate of hydrolysis.
-
Avoid Base : Avoid washing with strong basic solutions (e.g., concentrated sodium bicarbonate). If a base is needed for neutralization, use it cautiously and at low temperatures.
-
Isolate as the Hydrobromide Salt : The product is frequently isolated as its hydrobromide salt.[5][6][7] This protonates the pyridine nitrogen, making the entire molecule more stable and often crystalline, which aids in purification and prevents degradation. The initial reaction mixture is often poured into ice-water to precipitate the product salt directly.[1]
-
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Actions & Rationale |
| High levels of unreacted 2-acetylpyridine | 1. Inactive brominating agent.[1] 2. Insufficient acid catalyst.[1] 3. Low reaction temperature.[1] | 1. Use a fresh bottle of Br₂, NBS, or pyridinium tribromide. 2. Ensure an appropriate acidic medium (e.g., HBr/acetic acid) is used to catalyze enol formation.[1] 3. Gradually increase the temperature (e.g., to 40-50°C) and monitor by TLC. |
| Significant formation of 2-(dibromoacetyl)pyridine | 1. Excess brominating agent.[1] 2. Prolonged reaction time.[1] | 1. Use precise stoichiometry (1.0-1.1 eq of brominating agent). 2. Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material. |
| Product degradation or low yield after workup | 1. Hydrolysis of the α-bromo ketone.[5] | 1. Use ice-cold water for quenching and extractions. 2. Minimize contact time with aqueous layers. 3. Avoid strong bases. 4. Isolate the product as the more stable hydrobromide salt by precipitating from the acidic reaction mixture.[1][5] |
| Complex mixture of brominated products | 1. Non-selective conditions promoting ring bromination.[1] | 1. Strictly follow protocols designed for α-bromination. The HBr/acetic acid system is proven to favor the desired pathway.[1] |
Impurity Formation Pathways
Caption: Common impurity and degradation pathways.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide
This protocol is adapted from established methodologies and emphasizes control over impurity formation.[1]
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-acetylpyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Reagent Addition : To the stirred solution, add pyridinium tribromide (1.05 eq) portion-wise at room temperature. Maintain the temperature below 30°C during the addition. Alternatively, a solution of bromine (1.05 eq) in acetic acid can be added dropwise.
-
Reaction : Stir the reaction mixture at room temperature. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product spot should appear below the starting material spot. The reaction is complete when the 2-acetylpyridine spot is no longer visible.
-
Isolation : Upon completion, pour the reaction mixture slowly into a beaker containing a large volume of ice-water (approx. 10x the reaction volume) with vigorous stirring.
-
Collection : The product hydrobromide salt should precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold diethyl ether to aid in drying.
-
Drying : Dry the collected solid under vacuum to yield the crude product.
Protocol 2: Purification by Recrystallization
This procedure is effective for removing less polar impurities like the dibrominated byproduct from the hydrobromide salt.
-
Solvent Selection : A common solvent system for recrystallization is ethanol or an ethanol/diethyl ether mixture.
-
Dissolution : Dissolve the crude 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide in a minimum amount of hot ethanol.
-
Decolorization (Optional) : If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot through celite to remove the charcoal.
-
Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath. If needed, slowly add diethyl ether as an anti-solvent until turbidity persists, then allow crystallization to proceed.
-
Collection and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol or ether, and dry under vacuum.
References
Sources
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- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
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- 5. Buy 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide | 1184916-68-4 [smolecule.com]
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Technical Support Center: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Bromo-1-(pyridin-2-yl)ethanone?
The most prevalent method for synthesizing 2-Bromo-1-(pyridin-2-yl)ethanone is the α-bromination of 2-acetylpyridine. This reaction is typically carried out using a brominating agent under acidic conditions, which promotes the formation of an enol intermediate, facilitating the reaction at the alpha-carbon.[1][2]
Q2: Why is my reaction not proceeding to completion, leaving unreacted 2-acetylpyridine?
Several factors can lead to an incomplete reaction:
-
Inactive Brominating Agent: The bromine source may have degraded. Reagents like N-Bromosuccinimide (NBS) or Pyridinium Tribromide can decompose over time. It is recommended to use fresh, pure brominating agents.[1]
-
Insufficient Acid Catalyst: Acidic conditions are crucial for the enolization of the ketone, which is a key step in the reaction mechanism. A lack of sufficient acid can significantly slow down or halt the reaction.[1]
-
Low Reaction Temperature: The rate of both enol formation and the subsequent bromination can be dependent on temperature. If the reaction is too cold, it may not proceed at a reasonable rate.[1]
Q3: I am observing the formation of a significant amount of a dibrominated byproduct. What is causing this and how can I prevent it?
The formation of 2-(dibromoacetyl)pyridine is a common side reaction. This is typically caused by:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is the primary cause of over-bromination.[1]
-
Prolonged Reaction Time: Even with the correct stoichiometry, allowing the reaction to proceed for too long can lead to the formation of the dibrominated product.[1]
To mitigate this, carefully control the stoichiometry of the brominating agent and monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1]
Q4: Are there alternative brominating agents I can use besides elemental bromine?
Yes, several milder and easier-to-handle brominating agents are available. Pyridinium hydrobromide perbromide (also known as pyridinium tribromide) is a stable, crystalline solid that serves as a convenient source of bromine.[3] It is often preferred for its selectivity and milder reaction conditions, which can lead to higher yields and fewer side reactions.[4] N-Bromosuccinimide (NBS) is another common alternative, particularly for benzylic brominations, and is used with a radical initiator.[2]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more in-depth look at specific side reactions, their mechanisms, and detailed protocols for their mitigation.
Issue 1: Formation of Ring-Brominated Byproducts
Root Cause Analysis: While α-bromination is favored under acidic conditions, there is a possibility of electrophilic aromatic substitution on the pyridine ring, leading to undesired isomers. The pyridine ring is generally deactivated towards electrophilic attack, but certain reaction conditions can promote this side reaction.[5]
Preventative Measures & Protocol: Adhering to established protocols that favor α-bromination is key. The use of bromine in a mixture of hydrobromic acid and acetic acid has been shown to be effective in minimizing ring bromination.[1]
Visualizing the Competing Pathways:
Caption: Competing pathways in the bromination of 2-acetylpyridine.
Issue 2: Favorskii Rearrangement of the Product
Root Cause Analysis: The product, an α-halo ketone, can undergo a Favorskii rearrangement in the presence of a base.[6][7][8] This rearrangement leads to the formation of carboxylic acid derivatives (acids, esters, or amides, depending on the base and solvent used) and represents a significant loss of the desired product.[9][10] The mechanism is thought to involve the formation of a cyclopropanone intermediate.[9]
Preventative Measures & Protocol:
-
Strict pH Control: Avoid basic conditions during workup and purification. If a base is necessary to neutralize excess acid, use a weak base and add it slowly at low temperatures.
-
Careful Choice of Nucleophiles: During subsequent reaction steps using 2-Bromo-1-(pyridin-2-yl)ethanone, be mindful that basic nucleophiles can initiate the Favorskii rearrangement.
Visualizing the Favorskii Rearrangement:
Caption: A decision tree for troubleshooting common issues.
References
-
Wikipedia. Favorskii rearrangement. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
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Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]
-
Chemist Wizards. Favorskii Rearrangement. [Link]
-
Loba Chemie. PYRIDINIUM BROMIDE PERBROMIDE TECHNICAL. [Link]
-
ChemBK. Pyridinium Hydrobromide Perbromide. [Link]
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Wikipedia. 2-Acetylpyridine. [Link]
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Wikipedia. Pyridinium perbromide. [Link]
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Synfacts. Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis. [Link]
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ChemBK. 2-bromo-1-(pyridin-4-yl)ethanone. [Link]
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ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. [Link]
-
Filo. Question 3: Write out the mechanism for bromination of pyrrole shown belo... [Link]
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MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
Molbase. 2-BROMO-1-(PYRIDIN-3-YL)ETHAN-1-ONE HYDROBROMIDE. [Link]
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PubChem. 2-Bromoacetamidopyridine. [Link]
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PubChem. 2-Bromo-1-(pyridin-4-yl)ethanone. [Link]
-
NIST. Ethanone, 2-bromo-1-phenyl-. [Link]
-
Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
ChemBK. 2-Bromo-1-pyridin-3-ylethanone. [Link]
-
Molinstincts. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]
- Google Patents.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. [Link]
-
YouTube. Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. [Link]
-
Organic Syntheses. bromoacetone. [Link]
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Technical Support Center: Optimizing Hantzsch Pyridine Synthesis with 2-Bromo-1-(pyridin-2-yl)ethanone
Welcome to the technical support center for the Hantzsch pyridine synthesis, with a specialized focus on reactions involving 2-Bromo-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this versatile reaction. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Introduction to the Hantzsch Synthesis with α-Haloketones
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides a straightforward route to 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2] Traditionally, the reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-DHP, which can then be oxidized to the aromatic pyridine.[3]
The use of α-haloketones, such as 2-Bromo-1-(pyridin-2-yl)ethanone, in place of one of the β-dicarbonyl components introduces a modification to the classical Hantzsch synthesis. This variation, sometimes referred to as the Hantzsch pyrrole synthesis when primary amines are used, can lead to the formation of highly substituted pyrroles.[4] However, under appropriate conditions, it can be directed towards the synthesis of unique pyridine structures. The reactivity of α-haloketones is enhanced by the electron-withdrawing effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.[5]
This guide will specifically address the nuances of employing 2-Bromo-1-(pyridin-2-yl)ethanone in Hantzsch-type reactions to generate novel pyridine scaffolds, which are of significant interest in medicinal chemistry and materials science.[6][7]
Frequently Asked Questions (FAQs)
Here we address common questions that arise when planning and executing a Hantzsch synthesis with 2-Bromo-1-(pyridin-2-yl)ethanone.
Q1: What is the general mechanism when using 2-Bromo-1-(pyridin-2-yl)ethanone in a Hantzsch-type reaction?
A1: The reaction pathway can be conceptualized in several key steps. Initially, one equivalent of a β-ketoester reacts with an aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.[3][8] Concurrently, a second equivalent of the β-ketoester can react with the ammonia source to generate a β-enamino ester.[3] The crucial step involves the Michael addition of the enamine to the α,β-unsaturated carbonyl compound.[3] The resulting intermediate then undergoes cyclization and dehydration to form the 1,4-dihydropyridine core.[2] When 2-Bromo-1-(pyridin-2-yl)ethanone is used, it can act as the electrophilic component, reacting with the enamine intermediate. The subsequent intramolecular cyclization and elimination of HBr would lead to the formation of the pyridine ring.
Q2: What are the most suitable solvents for this reaction?
A2: The choice of solvent can significantly impact reaction rate and yield. Ethanol is a traditional and often effective solvent for the Hantzsch synthesis.[3] More sustainable and "green" options like water and glycerol have also been shown to be effective, sometimes even improving yields.[3][9] For reactions involving α-haloketones, polar aprotic solvents such as DMF or DMSO can be beneficial in promoting the nucleophilic substitution steps. The selection should be based on the solubility of all reactants and the desired reaction temperature.
Q3: What is the role of the catalyst, and which catalysts are recommended?
A3: While the classical Hantzsch synthesis can proceed without a catalyst, acidic or basic conditions are often employed to accelerate the reaction.[2] For modern variations, a range of catalysts have been explored to improve yields and reduce reaction times. These include Lewis acids like Ceric Ammonium Nitrate (CAN) and metal triflates, as well as organocatalysts such as p-toluenesulfonic acid (PTSA).[1][10] Ionic liquids have also been used as both catalysts and solvents, offering a greener alternative.[1] The choice of catalyst will depend on the specific substrates and desired reaction conditions (e.g., room temperature vs. elevated temperature).
Q4: How can I favor the formation of the pyridine product over the 1,4-dihydropyridine intermediate?
A4: The Hantzsch reaction initially produces a 1,4-dihydropyridine.[1] Aromatization to the pyridine is a subsequent oxidation step. In many cases, especially with prolonged reaction times or in the presence of air, spontaneous oxidation can occur.[11] To ensure complete conversion to the pyridine, an oxidizing agent is often added. Common oxidants include nitric acid, potassium permanganate, or manganese dioxide.[1][3] The choice of oxidant should be compatible with the functional groups present in the product. Milder and more efficient methods for aromatization are continually being developed to avoid harsh conditions and side reactions.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Hantzsch synthesis with 2-Bromo-1-(pyridin-2-yl)ethanone.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient catalyst. - Decomposition of starting materials. | - Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12] - If using conventional heating, ensure the reaction is refluxing at the appropriate temperature.[12] Consider microwave irradiation to potentially shorten reaction times and improve yields.[13][14] - Screen different catalysts (e.g., PTSA, CAN, or an ionic liquid) to find the most effective one for your specific substrates.[1][6] - Ensure the purity of your starting materials. 2-Bromo-1-(pyridin-2-yl)ethanone can be unstable and should be used fresh or properly stored. |
| Formation of Multiple Byproducts | - Competing side reactions. - Self-condensation of the β-ketoester. - Formation of pyrrole derivatives. | - Carefully control the stoichiometry of the reactants. - Lowering the reaction temperature may help to suppress side reactions. - The order of addition of reactants can sometimes influence the product distribution. Consider adding the aldehyde and β-ketoester first to promote the Knoevenagel condensation before adding the ammonia source and 2-Bromo-1-(pyridin-2-yl)ethanone. |
| Difficulty in Product Isolation and Purification | - Product is highly soluble in the workup solvent. - Product co-elutes with starting materials or byproducts during chromatography. | - After the reaction, cool the mixture to room temperature and if a precipitate forms, it can be isolated by filtration.[15] - If the product is in solution, perform an extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove water-soluble impurities.[12] - For purification, column chromatography on silica gel is a standard method.[12] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve good separation. |
| Incomplete Aromatization to Pyridine | - Insufficient oxidizing agent. - Ineffective oxidizing agent for the specific substrate. | - If the 1,4-dihydropyridine is isolated, it can be subjected to a separate oxidation step using an appropriate oxidizing agent.[12] - Consider a one-pot synthesis-aromatization procedure by including an oxidant like ferric chloride in the initial reaction mixture.[1] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of a Substituted Pyridine
This protocol outlines a general method for the synthesis of a 2,4,6-trisubstituted pyridine derivative.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add a suitable solvent, such as ethanol (20 mL).
-
Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[12]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[12]
Data Presentation: Reaction Parameter Summary
| Parameter | Condition |
| Aldehyde | 1.0 mmol |
| β-Ketoester | 1.0 mmol |
| 2-Bromo-1-(pyridin-2-yl)ethanone | 1.0 mmol |
| Ammonia Source | Ammonium Acetate (1.2 mmol) |
| Solvent | Ethanol |
| Temperature | Reflux (~80°C) |
| Reaction Time | 4-6 hours (monitor by TLC)[12] |
Visualizing the Reaction
Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for the Hantzsch pyridine synthesis.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues.
References
-
Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]
-
Hantzsch pyridine synthesis. In Chem-Station. Retrieved from [Link]
-
General Mechanism of Hantzsch 1,4-dihydropyridines. In ResearchGate. Retrieved from [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. In ScienceDirect. Retrieved from [Link]
-
Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. In ACS Catalysis. Retrieved from [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. In National Institutes of Health. Retrieved from [Link]
-
Hantzsch pyridine synthesis - overview. In ChemTube3D. Retrieved from [Link]
-
Synthesis of Hantzsch Dihydropyridine derivatives using Zeolite as a catalyst. In International Journal of Scientific & Technology Research. Retrieved from [Link]
-
“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. In National Institutes of Health. Retrieved from [Link]
-
Eco-Friendly Hantzsch Pyridine Synthesis in Water. In BIOENGINEER.ORG. Retrieved from [Link]
-
Hantzsch Pyrrole Synthesis. In YouTube. Retrieved from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. In Royal Society Open Science. Retrieved from [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. In WSA Publishers. Retrieved from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. In Organic Chemistry Portal. Retrieved from [Link]
-
Learning from the Hantzsch synthesis. In American Society for Biochemistry and Molecular Biology. Retrieved from [Link]
-
Synthesis of 2,4,6-trisubstituted pyridinesvia an olefin cross-metathesis/Heck–cyclisation–elimination sequence. In Royal Society of Chemistry. Retrieved from [Link]
-
An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. In MDPI. Retrieved from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. In Taylor & Francis Online. Retrieved from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. In Taylor & Francis Online. Retrieved from [Link]
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. In National Institutes of Health. Retrieved from [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. In Beilstein Journals. Retrieved from [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. In National Institutes of Health. Retrieved from [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. In Beilstein Journals. Retrieved from [Link]
-
Hantzsch Pyridine Synthesis. In Scribd. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. In MDPI. Retrieved from [Link]
-
Preparation of pyridine via Hantzsch approaches. In ResearchGate. Retrieved from [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. In National Institutes of Health. Retrieved from [Link]
-
Microwave Multicomponent Synthesis. In National Institutes of Health. Retrieved from [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. In YouTube. Retrieved from [Link]
-
Hantzsch pyridine synthesis. In ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. In ResearchGate. Retrieved from [Link]
-
How To Make Pyridines: The Hantzsch Pyridine Synthesis. In Scribd. Retrieved from [Link]
-
Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. In ChemTube3D. Retrieved from [Link]
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- 13. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stabilizing 2-Bromo-1-(pyridin-2-yl)ethanone During Storage
Welcome to the technical support center for 2-Bromo-1-(pyridin-2-yl)ethanone and its hydrobromide salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. As an α-bromoketone, this compound is highly susceptible to degradation if not stored and handled with precision. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability and reactivity of your material, safeguarding the integrity of your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Common Storage Issues
This section addresses specific problems you may encounter with your stored 2-Bromo-1-(pyridin-2-yl)ethanone. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement an effective solution.
Question 1: My previously off-white solid has developed a yellow or brown tint. What is causing this discoloration, and is the reagent still usable?
Answer:
Discoloration is the most common visual indicator of decomposition in α-bromoketones. The primary cause is the liberation of hydrogen bromide (HBr) gas, a process that can be initiated by exposure to moisture, elevated temperatures, or light. This liberated HBr can then catalyze further degradation of the compound.
-
Causality: The α-carbon to the carbonyl group is activated, making the attached bromine a good leaving group. Trace amounts of moisture in the container can hydrolyze the compound, releasing HBr. Similarly, thermal or photolytic energy can induce the cleavage of the C-Br bond. The pyridine nitrogen, especially in the free base form, can potentially act as an internal base to facilitate HBr elimination, leading to colored, polymeric byproducts.
-
Is it Usable? Mild discoloration (pale yellow) may indicate only minor degradation (<5%), and the material might still be suitable for some applications, though purification is recommended for sensitive reactions. Significant browning suggests extensive decomposition, and the use of such material is strongly discouraged as it will lead to lower yields, complex product mixtures, and potential side reactions. The impurities generated are often highly reactive themselves.
-
Corrective Action: If the discoloration is minor, the material can be repurified. A common method is recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. However, prevention is the most effective strategy. Ensure your storage protocol, as detailed in the FAQs below, is rigorously followed.
Question 2: I've observed a significant decrease in the purity of my compound by HPLC/NMR analysis, even though it was stored in the freezer. What could be the cause?
Answer:
A drop in purity despite cold storage often points to issues with atmospheric control or handling practices.
-
Causality:
-
Moisture Ingress: Freezers are high-humidity environments. If the container seal is not perfectly airtight, moisture can slowly enter, especially during temperature fluctuations when the container is removed and returned to storage. Each time a non-inert atmosphere container is opened, it introduces fresh moisture and oxygen.
-
Oxygen: While hydrolysis is a major concern, oxidation can also contribute to degradation over long periods, especially if catalyzed by trace metal impurities.
-
Self-Condensation: As an enolizable ketone, 2-Bromo-1-(pyridin-2-yl)ethanone can undergo self-condensation, a type of aldol reaction. This is often base-catalyzed, and even trace impurities on glassware or the presence of the free pyridine base form can promote this pathway.
-
-
Corrective Action:
-
Inert Atmosphere: The most critical preventative measure is to store the compound under a dry, inert atmosphere (Nitrogen or Argon).[1][2] This minimizes contact with both moisture and oxygen. For long-term storage, aliquot the material into smaller vials under an inert atmosphere to avoid repeatedly exposing the bulk supply.
-
Proper Sealing: Use vials with PTFE-lined caps and ensure they are tightly sealed. For highly sensitive applications, wrapping the cap-vial interface with Parafilm® provides an extra barrier.
-
Handling Protocol: When removing the compound from the freezer, allow the container to warm to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold solid.
-
Question 3: My compound shows poor reactivity in a subsequent reaction, leading to low yields. Could this be related to its storage?
Answer:
Absolutely. The degradation products of 2-Bromo-1-(pyridin-2-yl)ethanone can directly interfere with your reaction.
-
Causality:
-
Lower Molar Equivalent: The most straightforward reason is that if a portion of your starting material has decomposed, you are using a lower molar equivalent than calculated, leading directly to a lower theoretical yield.
-
HBr Quenching: If the decomposition has liberated HBr, this acidic byproduct can neutralize basic reagents or catalysts in your subsequent reaction, effectively quenching the desired transformation.
-
Competitive Reactions: Degradation byproducts, such as the self-condensation product or α,β-unsaturated ketones from dehydrobromination, can act as competitive substrates, leading to a complex mixture of unintended products.
-
-
Corrective Action: Always assess the purity of your reagent before use, especially if it has been in storage for an extended period or if you observe any visual changes. A quick purity check via ¹H NMR or HPLC (protocols below) is a crucial step for reproducible and high-yielding chemistry. If degradation is detected, repurify the material or use a fresh batch.
Visualizing the Problem: Decomposition Pathways
The following diagram illustrates the two primary decomposition pathways for 2-Bromo-1-(pyridin-2-yl)ethanone that can occur during improper storage.
Caption: Key decomposition pathways of 2-Bromo-1-(pyridin-2-yl)ethanone.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for storing 2-Bromo-1-(pyridin-2-yl)ethanone?
-
A1: The recommended storage temperature is 2-8°C, as provided by multiple suppliers. Storing in a standard laboratory refrigerator is appropriate. Avoid repeated freeze-thaw cycles.
-
-
Q2: Is the hydrobromide salt more stable than the free base?
-
A2: Yes. The hydrobromide salt is significantly more stable. The protonated pyridinium nitrogen is less basic and cannot act as an internal catalyst for dehydrobromination or self-condensation. The salt form is also generally a more crystalline, less hygroscopic solid, which improves its handling and storage characteristics. If you have the free base, storing it as a solution in a dry, aprotic solvent under argon may be an option for short-term use, but the solid HBr salt is superior for long-term stability.
-
-
Q3: What type of container should I use?
-
Q4: How long can I store the compound?
-
A4: When stored correctly (refrigerated, in the dark, under a dry inert atmosphere), the hydrobromide salt can be stable for several years. The free base is significantly less stable and should be used as quickly as possible or converted to the HBr salt for storage. Always refer to the manufacturer's expiry date and re-analyze the purity if stored for more than a year.
-
-
Q5: What are the primary safety concerns when handling this compound?
-
A5: 2-Bromo-1-(pyridin-2-yl)ethanone is a lachrymator (causes tearing) and is corrosive. It can cause severe skin and eye irritation or burns.[5] Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene are better for extended handling), a lab coat, and chemical splash goggles.[6]
-
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Slows the rate of decomposition reactions. |
| Atmosphere | Dry Nitrogen or Argon[7] | Prevents hydrolysis and oxidation. |
| Light | Protect from light (Amber vial) | Prevents photolytic cleavage of the C-Br bond. |
| Container | Glass vial with PTFE-lined cap | Ensures chemical inertness and an airtight seal. |
| Form | Hydrobromide Salt | Protonated nitrogen enhances stability by preventing self-catalysis. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for assessing the purity of 2-Bromo-1-(pyridin-2-yl)ethanone. It should be adapted and validated for your specific instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound into a clean HPLC vial.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (HPLC grade) to create a ~1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution. Filter the sample if any particulates are visible.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Degradation products will typically appear as new peaks, often at different retention times than the parent compound. A pure sample should show a single major peak.[8][9]
-
Protocol 2: Purity Assessment by Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR is an excellent tool for identifying impurities and confirming the structure of the main compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.[10]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrobromide salts due to better solubility.
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is important for accurate integration if quantitative analysis is desired.[11]
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Identify the characteristic peaks for 2-Bromo-1-(pyridin-2-yl)ethanone. The key signals are the methylene protons (-CH₂Br) which typically appear as a singlet around 4.5-5.0 ppm, and the aromatic protons of the pyridine ring between 7.5-9.0 ppm.
-
Look for small, unexpected peaks in the spectrum. These represent impurities. Integrate the main peaks and the impurity peaks. The relative integration can give a semi-quantitative estimate of purity.
-
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting the stability of your reagent.
Caption: A step-by-step workflow for troubleshooting reagent stability issues.
References
-
Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2020). "Alpha Halogenation of Aldehydes and Ketones." [Link]
-
ResearchGate. (2024). "Principles of Inert Atmosphere Storage." [Link]
-
Avanti Polar Lipids. "How Can I Protect My Lipid From Oxidation?" [Link]
-
Reddit. (2018). "r/labrats: 'Store under Argon'." [Link]
-
Master Organic Chemistry. (2022). "Aldol Addition and Condensation Reactions (Base-Catalyzed)." [Link]
-
Pearson. "Base-Catalyzed Alpha-Halogentation." [Link]
-
Chemistry LibreTexts. (2020). "The Aldol Reaction and Condensation of Ketones and Aldehydes." [Link]
-
University of Toronto. "Handling Procedures for Corrosive Materials." [Link]
-
Lab Manager. (2025). "Best Practices for Storing and Handling Corrosive Liquids in the Lab." [Link]
-
Chemsafe. (2025). "10 Tips Working Safely with corrosives." [Link]
-
ResearchGate. (2015). "When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism..." [Link]
-
ResearchGate. "Pyridine Aldehydes and Ketones." [Link]
-
Weber Logistics. (2024). "Storage of corrosive chemicals: 5 warehousing essentials." [Link]
-
PubMed Central. "β-Keto-enol Tethered Pyridine and Thiophene..." [Link]
-
Separation Science. (2025). "Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices." [Link]
-
Agilent. "Scaling Small Molecule Purification Methods for HPLC." [Link]
-
DENIOS. "Managing Corrosive Substances: Safety Protocols for Businesses." [Link]
- Google Patents. "HPLC Method for purifying organic compounds."
Sources
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 4. chemsafe.ie [chemsafe.ie]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. reddit.com [reddit.com]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Bromo-1-(pyridin-2-yl)ethanone
Welcome to the technical support center for 2-Bromo-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile reagent. The following troubleshooting guide and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is 2-Bromo-1-(pyridin-2-yl)ethanone and what is its common form?
2-Bromo-1-(pyridin-2-yl)ethanone is a halogenated heterocyclic building block with the molecular formula C₇H₆BrNO.[1] It is an α-bromoketone derivative of 2-acetylpyridine. A common commercially available form is its hydrobromide salt, 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, which often appears as a solid.[2] The hydrobromide salt form can enhance the compound's stability and solubility in polar solvents.[3]
FAQ 2: What are the primary safety precautions when handling 2-Bromo-1-(pyridin-2-yl)ethanone?
As with many α-haloketones, 2-Bromo-1-(pyridin-2-yl)ethanone and its salts are lachrymators and irritants. It is crucial to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[4]
FAQ 3: How should 2-Bromo-1-(pyridin-2-yl)ethanone and its hydrobromide salt be stored?
Due to their potential instability, α-bromoketones should be stored in a cool, dry, and dark place, preferably in a refrigerator under an inert atmosphere (e.g., argon or nitrogen).[5] The hydrobromide salt is generally more stable than the free base. Over time, decomposition can occur, leading to discoloration (often turning yellow or brown) and the release of HBr. It is advisable to use freshly obtained or purified material for best results.
Troubleshooting Guide
Problem 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution reaction with 2-Bromo-1-(pyridin-2-yl)ethanone and a nucleophile (e.g., an amine, thiol, or phenoxide), but I am observing a low yield of my desired product or no reaction at all. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in nucleophilic substitutions with 2-Bromo-1-(pyridin-2-yl)ethanone are a common issue and can stem from several factors, including reagent instability, competing side reactions, and suboptimal reaction conditions.
-
Reagent Decomposition: As mentioned, 2-Bromo-1-(pyridin-2-yl)ethanone can degrade over time. If your reagent is old or discolored, its purity may be compromised.
-
Solution: Use a fresh batch of the reagent or purify the existing stock. A simple purification can be achieved by recrystallization, though the appropriate solvent system will depend on the specific impurities.
-
-
Competing Side Reactions: The primary competing pathways are the Favorskii rearrangement and elimination reactions.
-
Favorskii Rearrangement: This is a base-catalyzed rearrangement of α-halo ketones that leads to carboxylic acid derivatives.[6][7] If your nucleophile is also a strong base, this pathway can be significant. The reaction proceeds through a cyclopropanone intermediate.[6][7]
-
Solution: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base. Alternatively, if your nucleophile is the salt of a weak acid (e.g., sodium phenoxide), it may be sufficient to act as the base. Lowering the reaction temperature can also disfavor the rearrangement.
-
-
Elimination (Dehydrobromination): Base-mediated elimination of HBr can lead to the formation of an α,β-unsaturated ketone.
-
Solution: Similar to mitigating the Favorskii rearrangement, using a weaker base or carefully controlling the stoichiometry of the base can help. Lower reaction temperatures are also beneficial.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and pathway. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions.
-
Solution: Start the reaction at room temperature or even 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.
-
-
-
To a stirred solution of the nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Et₃N, 1.2 eq.) if required.
-
Slowly add a solution of 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 eq.) in the same solvent at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of Multiple Products in Imidazo[1,2-a]pyridine Synthesis
Question: I am trying to synthesize a 2-substituted imidazo[1,2-a]pyridine from 2-aminopyridine and 2-Bromo-1-(pyridin-2-yl)ethanone, but I am getting a complex mixture of products. How can I improve the selectivity of this reaction?
Answer:
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a robust reaction, but side reactions can occur, leading to a mixture of products.[8]
-
Dimerization/Polymerization: Under harsh conditions, self-condensation of 2-Bromo-1-(pyridin-2-yl)ethanone or polymerization of the product can occur.
-
Solution: Use milder reaction conditions. Often, simply refluxing in a solvent like ethanol or isopropanol is sufficient. Avoid excessively high temperatures or prolonged reaction times.
-
-
Formation of Isomeric Products: If the 2-aminopyridine substrate is substituted, regioisomers can sometimes form, although this is less common. A more likely source of multiple spots on a TLC plate is the presence of unreacted starting materials or intermediates.
-
Incomplete Cyclization: The reaction proceeds in two steps: N-alkylation of the 2-aminopyridine followed by intramolecular cyclization. Incomplete cyclization will leave the intermediate N-alkylated aminopyridine in the reaction mixture.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If the intermediate is observed, you may need to increase the reaction time or temperature slightly. The addition of a mild base can sometimes facilitate the final cyclization step.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Isopropanol, or DMF | Protic solvents can facilitate the proton transfers in the cyclization step. DMF can be used for less reactive substrates. |
| Temperature | Reflux (typically 80-120 °C) | Provides sufficient energy for the reaction without promoting excessive side product formation. |
| Base | Often not required. NaHCO₃ or K₂CO₃ (mild bases) can be used if cyclization is slow. | The reaction can proceed autocatalytically as HBr is generated. A mild base can neutralize the HBr and facilitate the final cyclization. |
| Reaction Time | 2-24 hours | Monitor by TLC to determine the optimal time. |
Problem 3: Difficulty in Product Purification
Question: My reaction appears to be successful, but I am struggling to purify the final product. It seems to be very polar, or it streaks on the silica gel column. What purification strategies can I employ?
Answer:
Purification of pyridine-containing compounds can be challenging due to their basicity and polarity.
-
Column Chromatography with a Modified Mobile Phase:
-
Solution: Add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine or ammonia in methanol to the mobile phase (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica gel, preventing the basic pyridine nitrogen from strongly adsorbing and causing streaking.
-
-
Acid-Base Extraction:
-
Solution: If your product is sufficiently basic and your impurities are neutral, you can perform an acid-base extraction.
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until the product precipitates or can be extracted back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
-
Recrystallization:
-
Solution: If your product is a solid, recrystallization is an excellent method for purification. The choice of solvent is critical. Common solvent systems for such compounds include ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
References
-
Favorskii Rearrangement. NROChemistry. Available at: [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Available at: [Link]
-
Favorskii rearrangement. Wikipedia. Available at: [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]
-
The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Homework.Study.com. Available at: [Link]
-
Favorskii Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. ResearchGate. Available at: [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available at: [Link]
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available at: [Link]
-
Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
2-Bromo-1-pyridin-3-yl-ethanone (HBr salt). Anichem. Available at: [Link]
-
2-Bromoacetamidopyridine. PubChem. Available at: [Link]
-
ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. ResearchGate. Available at: [https://www.researchgate.net/publication/232252119_ChemInform_Abstract_A_Practical_Two-Step_Synthesis_of_Imidazo12-a]pyridines_from_N-Prop-2-yn-1-yl]pyridin-2-amines]([Link])
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... ResearchGate. Available at: [Link]
-
2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC). Pharmaffiliates. Available at: [Link]
-
2-Bromo-1-(6-bromopyridin-3-yl)ethanone. PubChem. Available at: [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. Available at: [Link]
-
Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. Available at: [Link]
-
11.4: The SN1 Reaction. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 2-Bromoacetamidopyridine | C7H6BrNO | CID 38384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide | 1184916-68-4 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide | 5349-17-7 [sigmaaldrich.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone
Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone and its hydrobromide salt. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important synthetic intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired 2-Bromo-1-(pyridin-2-yl)ethanone. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to a stalled or low-yielding reaction. A systematic check of the following is recommended:
-
Inactive Brominating Agent: The effectiveness of your brominating agent is crucial. Liquid bromine can degrade over time, and solid reagents like N-Bromosuccinimide (NBS) or Pyridinium Tribromide can be impure or have degraded.
-
Solution: Always use fresh, high-purity brominating agents. If using liquid bromine, ensure it has not discolored. For solid reagents, consider recrystallization if there are doubts about purity[1].
-
-
Insufficient Acid Catalyst: The α-bromination of ketones like 2-acetylpyridine proceeds through an enol or enolate intermediate, and this is often catalyzed by acid. A lack of sufficient acid can significantly slow down or even prevent the reaction[1].
-
Low Reaction Temperature: The formation of the enol and the subsequent bromination are temperature-dependent processes.
Issue 2: Formation of Dibrominated Byproduct
Question: My reaction is producing a significant amount of a dibrominated byproduct. How can I minimize its formation?
Answer:
The formation of 2-(dibromoacetyl)pyridine is a common issue, especially during scale-up. Here’s how to address it:
-
Excess Brominating Agent: Using a large excess of the brominating agent is the primary cause of dibromination.
-
Solution: Carefully control the stoichiometry of the brominating agent. While a slight excess may be necessary to drive the reaction to completion, a large excess should be avoided. Aim for a molar ratio of substrate to brominating agent of around 1.0:1.1[3].
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, even with the correct stoichiometry, can lead to over-bromination[1].
Issue 3: Presence of Ring-Brominated Byproducts
Question: I am observing impurities that suggest bromination has occurred on the pyridine ring. How can I improve the selectivity for α-bromination?
Answer:
While less common under acidic conditions for this substrate, electrophilic aromatic substitution on the pyridine ring can occur.
-
Reaction Conditions: Certain reaction conditions can favor ring bromination.
-
Solution: The established method of using bromine in a mixture of hydrobromic acid and acetic acid strongly favors α-bromination of the acetyl group[1]. Adhering to this protocol should minimize the formation of ring-brominated byproducts. The acidic conditions protonate the pyridine nitrogen, deactivating the ring towards electrophilic attack.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and handling of 2-Bromo-1-(pyridin-2-yl)ethanone.
Q1: What are the recommended reaction conditions for the synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide?
A1: A widely used and effective method involves the slow, dropwise addition of bromine to a solution of 2-acetylpyridine in a mixture of 30% hydrobromic acid in acetic acid. The reaction temperature is typically started at a lower temperature (e.g., 15°C) during the bromine addition and then gradually increased to around 40°C and finally to 75°C to ensure the reaction goes to completion[2][5].
Reaction Conditions Summary
| Parameter | Recommended Value | Reference |
| Starting Material | 2-Acetylpyridine | [2][5] |
| Brominating Agent | Bromine | [2][5] |
| Solvent/Catalyst | 30% HBr in Acetic Acid | [2][5] |
| Initial Temperature | 15°C | [2][5] |
| Intermediate Temperature | 40°C for 1 hour | [2][5] |
| Final Temperature | 75°C for 1 hour | [2][5] |
| Work-up | Cooling and precipitation with ether | [2] |
Q2: What is the underlying mechanism for the α-bromination of 2-acetylpyridine under acidic conditions?
A2: Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen of 2-acetylpyridine is first protonated by the acid catalyst. This is followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine to form the α-brominated product and releasing HBr. The rate-determining step is typically the formation of the enol[1][3].
Reaction Mechanism Visualization
Caption: Acid-catalyzed α-bromination of 2-acetylpyridine.
Q3: What are the critical safety precautions to take when handling 2-Bromo-1-(pyridin-2-yl)ethanone and the reagents involved in its synthesis?
A3: Safety is paramount. This synthesis involves hazardous materials that require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[6][7][8].
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors from bromine, hydrobromic acid, and the product itself[6][9].
-
Handling Bromine: Bromine is highly corrosive and toxic. Handle it with extreme care, and have a bromine spill kit readily available.
-
Product Handling: 2-Bromo-1-(pyridin-2-yl)ethanone is irritating to the eyes, respiratory system, and skin[10]. Avoid contact and inhalation[6][7].
-
Storage: Store the product in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials[6][7].
Emergency Procedures
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention. | [6][7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6][7] |
Q4: How should I purify the crude 2-Bromo-1-(pyridin-2-yl)ethanone on a larger scale?
A4: For the hydrobromide salt, a common and effective purification method on a larger scale is precipitation and washing. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether[2]. The resulting solid can then be collected by filtration and washed with the same solvent to remove any remaining starting materials and soluble impurities. If further purification is needed, recrystallization from an appropriate solvent system can be explored, though this may lead to some product loss. For the free base, purification is often achieved by column chromatography, but this can be challenging on a large scale. Therefore, optimizing the reaction to produce the hydrobromide salt with high purity is often the preferred strategy for scale-up.
Scale-Up Purification Workflow
Caption: Purification workflow for the hydrobromide salt.
References
-
Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Research in Engineering and Science (IJRES). Retrieved from [Link]
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. (n.d.). Retrieved from [Link]
-
2-Acetylpyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
2-bromo-1-(pyridin-4-yl)ethanone - ChemBK. (n.d.). Retrieved from [Link]
-
2-Bromo-1-pyridin-3-ylethanone - ChemBK. (n.d.). Retrieved from [Link]
-
2-bromopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances. Retrieved from [Link]
-
Question 3. Write out the mechanism for the bromination of pyrrole (Br₂/E.. - Filo. (n.d.). Retrieved from [Link]
-
The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. (n.d.). Retrieved from [Link]
-
Bromination of 2-acetylfuran with n-bromosuccinimide - INIS-IAEA. (n.d.). Retrieved from [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. (2012). Retrieved from [Link]
-
2-Bromo-1-(pyridin-4-yl)ethanone - PubChem. (n.d.). Retrieved from [Link]
-
2-Bromo-1-(6-bromopyridin-3-yl)ethanone - PubChem. (n.d.). Retrieved from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Bromo-1-(pyridin-2-yl)ethanone
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. 2-Bromo-1-(pyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methodologies to ensure its identity, purity, and stability. This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound, offering insights into the principles of each method, expected outcomes, and detailed experimental protocols.
Introduction to 2-Bromo-1-(pyridin-2-yl)ethanone
2-Bromo-1-(pyridin-2-yl)ethanone, also known as 2-(bromoacetyl)pyridine, is a versatile intermediate in organic synthesis. Its structure, featuring a pyridine ring, a ketone, and a reactive bromo-methyl group, makes it a valuable precursor for creating a wide range of more complex molecules with potential biological activity. The purity and structural integrity of this compound are critical for the successful synthesis of downstream products and for avoiding the introduction of unwanted impurities in drug discovery pipelines.
This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of 2-Bromo-1-(pyridin-2-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-1-(pyridin-2-yl)ethanone is expected to show distinct signals for the protons on the pyridine ring and the methylene protons adjacent to the bromine atom. Based on the known spectrum of the parent compound, 1-(pyridin-2-yl)ethanone[1], and considering the deshielding effect of the adjacent bromine atom, the following chemical shifts can be predicted:
-
Pyridine Protons (4H, m): The four protons on the pyridine ring will appear as a complex multiplet system in the aromatic region, typically between δ 7.5 and 8.7 ppm. The exact chemical shifts and coupling patterns are influenced by the positions on the ring.
-
Methylene Protons (2H, s): The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet further downfield than the methyl protons of 2-acetylpyridine due to the strong electron-withdrawing effect of the bromine atom. A predicted chemical shift would be in the range of δ 4.5 - 5.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Bromo-1-(pyridin-2-yl)ethanone, the following peaks are anticipated:
-
Carbonyl Carbon (C=O): This carbon will appear at the most downfield position, typically in the range of δ 190-200 ppm.
-
Pyridine Carbons (5C): The five carbons of the pyridine ring will resonate in the aromatic region, generally between δ 120 and 155 ppm.
-
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to be in the range of δ 30-40 ppm.
Comparative Data for NMR Analysis
| Nucleus | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| ¹H (Pyridine) | 7.5 - 8.7 | Aromatic region, similar to 1-(pyridin-2-yl)ethanone. |
| ¹H (-CH₂Br) | 4.5 - 5.0 | Downfield shift from a standard methyl ketone due to the deshielding effect of bromine. |
| ¹³C (C=O) | 190 - 200 | Typical range for a ketone carbonyl carbon. |
| ¹³C (Pyridine) | 120 - 155 | Typical range for aromatic carbons in a pyridine ring. |
| ¹³C (-CH₂Br) | 30 - 40 | Aliphatic region, influenced by the attached bromine. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-(pyridin-2-yl)ethanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a higher number of scans are typically necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted Characteristic IR Peaks
The IR spectrum of 2-Bromo-1-(pyridin-2-yl)ethanone is expected to exhibit the following characteristic absorption bands:
-
C=O Stretch (Ketone): A strong and sharp absorption band is predicted in the range of 1690-1715 cm⁻¹. This is a hallmark of a conjugated ketone.
-
C=C and C=N Stretches (Pyridine Ring): Several medium to strong bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
C-H Stretch (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹, corresponding to the C-H bonds of the pyridine ring.
-
C-H Stretch (Aliphatic): Weak to medium bands are expected in the 2850-3000 cm⁻¹ region for the methylene C-H bonds.
-
C-Br Stretch: A weak to medium absorption band is predicted in the fingerprint region, typically between 500 and 700 cm⁻¹.
Comparative Data for IR Analysis
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Ketone) | 1690 - 1715 | Strong, Sharp |
| C=C, C=N (Pyridine) | 1400 - 1600 | Medium to Strong |
| C-H (Aromatic) | > 3000 | Weak to Medium |
| C-H (Aliphatic) | 2850 - 3000 | Weak to Medium |
| C-Br | 500 - 700 | Weak to Medium |
Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., chloroform).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): 2-Bromo-1-(pyridin-2-yl)ethanone has a molecular formula of C₇H₆BrNO. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values for the molecular ions are approximately 199 and 201.
-
Major Fragmentation Pathways:
-
Loss of Br•: A significant fragment would be expected from the loss of a bromine radical, resulting in an ion at m/z 120.
-
Pyridinoyl Cation: Cleavage of the C-C bond between the carbonyl group and the methylene group would yield the pyridin-2-oyl cation at m/z 106.
-
Pyridyl Cation: Further fragmentation with loss of CO would lead to the pyridyl cation at m/z 78.
-
Comparative Data for Mass Spectrometry Analysis
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 199/201 | Molecular ion (presence of Br) |
| [M - Br]⁺ | 120 | Loss of a bromine radical |
| [C₅H₄NCO]⁺ | 106 | Pyridin-2-oyl cation |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS that will induce fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For 2-Bromo-1-(pyridin-2-yl)ethanone, a reverse-phase HPLC (RP-HPLC) method is most suitable for purity assessment and quantification.
Proposed HPLC Method
A robust starting point for an HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
Comparative Data for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for reverse-phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 10-90% B over 15 minutes | To ensure elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance. |
| Injection Volume | 10 µL | A standard injection volume. |
Experimental Protocol for HPLC Analysis
-
Standard and Sample Preparation: Prepare a stock solution of 2-Bromo-1-(pyridin-2-yl)ethanone in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare working standards and sample solutions by diluting the stock solution.
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Method Setup: Equilibrate the column with the initial mobile phase conditions. Set up the gradient, flow rate, and detector wavelength as described in the table above.
-
Analysis: Inject the standards and samples.
-
Data Analysis: Determine the retention time of the main peak. Assess purity by calculating the peak area percentage. For quantification, generate a calibration curve from the standards.
Visualization of Analytical Workflow
Caption: A typical workflow for the synthesis, purification, and characterization of 2-Bromo-1-(pyridin-2-yl)ethanone.
Conclusion
The comprehensive characterization of 2-Bromo-1-(pyridin-2-yl)ethanone is essential for its effective use in research and drug development. A combination of analytical techniques provides a complete picture of the molecule's identity, purity, and structure. NMR spectroscopy is indispensable for structural elucidation, while IR spectroscopy offers a quick confirmation of functional groups. Mass spectrometry provides crucial information on molecular weight and fragmentation, and HPLC is the gold standard for purity determination and quantification. By employing the methods and protocols outlined in this guide, researchers can confidently verify the quality of their 2-Bromo-1-(pyridin-2-yl)ethanone, ensuring the integrity of their subsequent scientific endeavors.
References
-
Supporting Information for "A mild and efficient method for the synthesis of 1-(pyridin-2-yl)ethanone derivatives". Journal of Organic Chemistry. [Online]. Available: [Link]
Sources
comparing the reactivity of 2-Bromo-1-(pyridin-2-yl)ethanone with 2-chloro-1-(pyridin-2-yl)ethanone
An In-Depth Technical Guide to the Comparative Reactivity of 2-Bromo-1-(pyridin-2-yl)ethanone and 2-Chloro-1-(pyridin-2-yl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the versatile class of α-haloketones, 2-halo-1-(pyridin-2-yl)ethanones are pivotal intermediates for constructing a wide array of nitrogen-containing heterocyclic scaffolds of pharmaceutical interest.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity between 2-Bromo-1-(pyridin-2-yl)ethanone and its chloro-analogue, 2-chloro-1-(pyridin-2-yl)ethanone, supported by mechanistic principles and experimental considerations.
Molecular Structure and Electronic Landscape
At first glance, the two molecules differ only by the halogen at the α-position. However, this single atomic substitution creates a profound difference in their chemical behavior. Both compounds feature an α-carbon positioned between a strongly electron-withdrawing carbonyl group and the halogen atom. This arrangement significantly polarizes the carbon-halogen bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4] The pyridinyl moiety further contributes to this electron deficiency through its inherent electron-withdrawing nature.
The primary mode of reaction for these substrates is nucleophilic substitution, typically proceeding via a bimolecular (SN2) pathway.[5][6] The SN1 pathway is energetically unfavorable as it would generate a highly unstable α-carbonyl carbocation.[5][6]
Caption: Molecular structures and key reactive sites.
The Decisive Factor: Leaving Group Ability
The core difference in reactivity between the bromo and chloro compounds lies in the ability of the halide to depart as a leaving group. In SN2 reactions, the rate is directly influenced by the stability of the leaving group as it departs with the electron pair from the broken bond.[7][8]
A good leaving group is a weak base, as weak bases are more stable with a negative charge.[7][9] When comparing the halides, their stability as anions (and thus their leaving group ability) increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[7] This trend is due to the larger size of the bromide ion compared to the chloride ion. The negative charge is dispersed over a larger volume in bromide, making it more stable and a weaker base than chloride.[10]
Consequently, the C-Br bond is more readily broken than the C-Cl bond during nucleophilic attack. This fundamental difference means that 2-Bromo-1-(pyridin-2-yl)ethanone is inherently more reactive towards nucleophiles than 2-chloro-1-(pyridin-2-yl)ethanone. The energy barrier for the reaction involving the bromo-compound is lower, leading to faster reaction rates.[8]
Quantitative Comparison and Physical Properties
While specific kinetic data for these exact compounds requires dedicated study, the general trend for SN2 reactions is well-established. Alkyl bromides often react tens to thousands of times faster than their corresponding alkyl chlorides under identical conditions.[6] This substantial difference in reactivity is a critical consideration for experimental design.
| Property | 2-Bromo-1-(pyridin-2-yl)ethanone | 2-Chloro-1-(pyridin-2-yl)ethanone | Rationale for Reactivity Difference |
| Molecular Formula | C₇H₆BrNO[11] | C₇H₆ClNO | The halogen is the only structural difference. |
| Molecular Weight | ~200.03 g/mol [11] | ~155.58 g/mol | Molecular weight does not directly dictate reactivity. |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a weaker base and therefore a better leaving group.[7][8] |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break.[12] |
| Expected Reactivity | High | Moderate | The superior leaving group ability of bromide leads to significantly faster SN2 reaction rates. |
Experimental Protocol: Synthesis of a Thiazole Derivative
To illustrate the practical implications of this reactivity difference, consider the Hantzsch thiazole synthesis, a common application for α-haloketones. The reaction involves the condensation of an α-haloketone with a thioamide.
Caption: Comparative experimental workflow for thiazole synthesis.
Objective: To synthesize 2-amino-4-(pyridin-2-yl)thiazole via condensation of an α-haloketone with thiourea, comparing reaction times.
Materials:
-
2-Bromo-1-(pyridin-2-yl)ethanone OR 2-chloro-1-(pyridin-2-yl)ethanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the selected α-haloketone (e.g., 2.0 g, 10.0 mmol of the bromo-compound) and thiourea (0.84 g, 11.0 mmol) in ethanol (30 mL).
-
Heating: Heat the mixture to reflux.
-
For 2-Bromo-1-(pyridin-2-yl)ethanone: The reaction is typically complete within 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
For 2-Chloro-1-(pyridin-2-yl)ethanone: The reaction will require a significantly longer reflux period, potentially 4-8 hours or even overnight. The slower rate is a direct consequence of the poorer leaving group ability of chloride.
-
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid byproduct until the solution is slightly basic. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(pyridin-2-yl)thiazole.
Expected Outcome: The synthesis using the bromo-precursor will be substantially faster and may proceed with higher yield under milder conditions compared to the chloro-precursor.
Mechanistic Pathway: The SN2 Reaction
The reaction proceeds through a concerted SN2 mechanism. The nucleophile (the sulfur atom of thiourea) attacks the electrophilic α-carbon, and simultaneously, the carbon-halogen bond breaks, expelling the halide ion.
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-1-(pyridin-2-yl)ethanone Isomers
In the realm of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of three key isomers of 2-Bromo-1-(pyridin-yl)ethanone: the 2-pyridyl, 3-pyridyl, and 4-pyridyl variants. Understanding their distinct spectroscopic signatures is crucial for researchers to ensure the correct isomer is utilized in their work, preventing costly errors and misleading results.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to provide a clear and objective comparison, supported by experimental data and established principles.
Molecular Structures of the Isomers
The three positional isomers of 2-Bromo-1-(pyridin-yl)ethanone are distinguished by the point of attachment of the bromoacetyl group to the pyridine ring.
-
2-Bromo-1-(pyridin-2-yl)ethanone
The position of the nitrogen atom within the pyridine ring relative to the bromoacetyl substituent profoundly influences the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic profiles.
Spectroscopic Comparison: Unraveling the Isomeric Differences
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the position of the electron-withdrawing bromoacetyl group.
Key Differentiating Features in ¹H NMR:
-
2-Bromo-1-(pyridin-2-yl)ethanone: The proton on the carbon adjacent to both the nitrogen and the bromoacetyl group (H6) is expected to be the most downfield-shifted aromatic proton due to the combined electron-withdrawing effects. The remaining protons will exhibit a complex splitting pattern characteristic of a 2-substituted pyridine. The methylene protons (-CH₂Br) will appear as a singlet, typically in the range of 4.5-5.0 ppm.
-
2-Bromo-1-(pyridin-3-yl)ethanone: The proton between the nitrogen and the bromoacetyl group (H2) will be significantly downfield. The proton at the 4-position will also be downfield, while the H5 and H6 protons will be further upfield. The characteristic splitting patterns will reflect a 3-substituted pyridine ring. The methylene protons (-CH₂Br) will again be a singlet in a similar region to the 2-pyridyl isomer.
-
2-Bromo-1-(pyridin-4-yl)ethanone: Due to the symmetry of the 4-substituted pyridine ring, a more simplified spectrum is expected. The protons ortho to the nitrogen (H2 and H6) will be equivalent and appear as a doublet, while the protons meta to the nitrogen (H3 and H5) will also be equivalent and appear as another doublet. The methylene protons (-CH₂Br) will present as a singlet.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR analysis of isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the electronic environment of each carbon atom. The chemical shifts of the carbonyl carbon and the pyridine ring carbons are key diagnostic markers.
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is generally found in the range of 190-200 ppm.[8] While the differences between the isomers may be subtle, the electronic influence of the nitrogen atom's position will cause slight variations.
-
Pyridine Ring Carbons: The carbon attached to the bromoacetyl group will be significantly deshielded. The positions of the other carbon signals will vary predictably based on their proximity to the nitrogen atom and the substituent.
-
In the 2-pyridyl isomer, the carbon adjacent to the nitrogen (C6) will be at a lower field than in the other isomers.
-
In the 4-pyridyl isomer, symmetry will result in fewer signals for the pyridine ring carbons compared to the 2- and 3-pyridyl isomers.
-
Experimental Protocol: ¹³C NMR Spectroscopy
Caption: Workflow for ¹³C NMR analysis of isomers.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these positional isomers, subtle shifts in vibrational frequencies can be observed.
Key Differentiating Features in FT-IR:
-
Carbonyl Stretch (C=O): A strong absorption band is expected between 1680 and 1720 cm⁻¹. The exact position can be influenced by the electronic effects of the pyridine ring isomer, though the differences may be minor.
-
C-Br Stretch: A weaker absorption will be present in the fingerprint region, typically between 500 and 700 cm⁻¹.
-
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The pattern of these bands can sometimes be used to infer the substitution pattern of the ring.
Experimental Protocol: FT-IR Spectroscopy (ATR)
Caption: Workflow for FT-IR analysis using ATR.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) confirms the molecular weight of the compounds and can provide structural information through fragmentation patterns. All three isomers will have the same molecular ion peak. However, the relative abundances of fragment ions may differ.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to the molecular weight of C₇H₆BrNO. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.
-
Fragmentation Patterns: The primary fragmentation pathway is likely the loss of the bromine radical, followed by the loss of CO. The fragmentation of the resulting pyridinyl-acylium ion may differ slightly between the isomers, potentially leading to variations in the relative intensities of lower mass fragments. For example, the stability of the resulting pyridinium ion after fragmentation could vary with the substitution pattern.
Experimental Protocol: Mass Spectrometry (EI-MS)
Caption: Workflow for EI-MS analysis of isomers.
Data Summary
| Spectroscopic Technique | 2-Bromo-1-(pyridin-2-yl)ethanone | 2-Bromo-1-(pyridin-3-yl)ethanone | 2-Bromo-1-(pyridin-4-yl)ethanone |
| ¹H NMR | Complex multiplet pattern. H6 proton most downfield. | Distinct signals for H2, H4, H5, and H6. | Simplified spectrum with two doublets for aromatic protons. |
| ¹³C NMR | Unique chemical shifts for all 6 pyridine carbons. | Unique chemical shifts for all 6 pyridine carbons. | Fewer signals due to symmetry (C2/C6 and C3/C5 are equivalent). |
| FT-IR (C=O) | ~1700 cm⁻¹ | ~1700 cm⁻¹ | ~1700 cm⁻¹ |
| MS (M⁺) | m/z = 199/201 | m/z = 199/201 | m/z = 199/201 |
Conclusion
The spectroscopic differentiation of 2-Bromo-1-(pyridin-2-yl)ethanone, 2-Bromo-1-(pyridin-3-yl)ethanone, and 2-Bromo-1-(pyridin-4-yl)ethanone is readily achievable through a combination of standard analytical techniques. ¹H NMR spectroscopy stands out as the most definitive method , offering clear distinctions in the chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR provides valuable confirmatory data, particularly in identifying the 4-pyridyl isomer through its higher symmetry. While FT-IR and Mass Spectrometry are essential for confirming functional groups and molecular weight, their utility in distinguishing between these specific positional isomers is more subtle. By employing the systematic approach outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks.
References
-
PubChem. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethanone. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-bromo-1-(pyridin-4-yl)ethanone. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Bromo-1-pyridin-3-ylethanone. Retrieved from [Link]
-
Anichem. (n.d.). 2-Bromo-1-pyridin-3-yl-ethanone (HBr salt). Retrieved from [Link]
-
Chemsrc. (2025, February 5). 2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Validation of 2-Bromo-1-(pyridin-2-yl)ethanone
Introduction
2-Bromo-1-(pyridin-2-yl)ethanone is a pivotal building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a nucleophilic pyridine ring and an electrophilic α-bromoketone moiety, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly imidazo[1,2-a]pyridine derivatives, which are known to exhibit diverse biological activities. The reliability of any multi-step synthesis hinges on the quality and purity of its starting materials. Therefore, a validated, reproducible, and scalable method for preparing 2-Bromo-1-(pyridin-2-yl)ethanone is of paramount importance to researchers in drug development and chemical synthesis.
This guide provides an in-depth comparison of common synthetic methodologies for 2-Bromo-1-(pyridin-2-yl)ethanone. We will delve into the mechanistic underpinnings of these methods, offer a detailed, validated protocol for the most reliable approach, and outline a comprehensive analytical workflow to ensure the identity, purity, and quality of the final product.
Comparative Analysis of Synthetic Routes
The synthesis of α-haloketones is a well-established transformation in organic chemistry.[1][2] For 2-Bromo-1-(pyridin-2-yl)ethanone, the primary precursor is 2-acetylpyridine. The key transformation is the selective bromination at the α-carbon of the acetyl group. The main challenge lies in achieving high selectivity for mono-bromination while avoiding di-bromination or electrophilic substitution on the pyridine ring.[3]
Here, we compare two primary methods: direct bromination using elemental bromine and bromination using an N-halosuccinimide reagent.
Method 1: Direct Bromination with Elemental Bromine (Br₂) in an Acidic Medium
This is the most classical approach to α-bromination of ketones. The reaction proceeds through an acid-catalyzed enolization of the ketone, which then acts as a nucleophile, attacking the electrophilic bromine.[1][4]
-
Mechanism: The carbonyl oxygen is first protonated by the acid catalyst (typically HBr), which increases the acidity of the α-protons. Deprotonation leads to the formation of a nucleophilic enol intermediate. This enol then attacks a molecule of Br₂, leading to the α-brominated product and regeneration of the acid catalyst.[4]
-
Advantages: Elemental bromine is an inexpensive and readily available reagent. The reaction is often high-yielding when performed under carefully controlled conditions.
-
Disadvantages: Elemental bromine is highly toxic, corrosive, and volatile, requiring stringent safety precautions. Over-bromination to form the di-bromo byproduct can be a significant issue if stoichiometry and reaction time are not meticulously controlled.[3] The reaction can also be sluggish and require elevated temperatures.[3]
Method 2: Bromination with N-Bromosuccinimide (NBS)
NBS is a convenient and safer alternative to elemental bromine for various bromination reactions. It acts as a source of electrophilic bromine, often requiring a radical initiator or an acid catalyst.
-
Mechanism: In the presence of an acid, NBS is protonated, making it a more potent electrophilic brominating agent. Similar to the Br₂ method, the reaction proceeds through the enol form of 2-acetylpyridine. For reactions not involving an acid catalyst, a radical mechanism may be at play, often initiated by light or a radical initiator like AIBN.
-
Advantages: NBS is a solid, making it significantly easier and safer to handle than liquid bromine. It often provides higher selectivity for mono-bromination, reducing the formation of di-brominated byproducts.[3]
-
Disadvantages: NBS is more expensive than elemental bromine. The reaction may require a radical initiator or photochemical activation, which can add complexity to the setup.
Recommended Synthetic Protocol: Bromination using Br₂ in HBr/Acetic Acid
While NBS offers safety advantages, the direct bromination method using bromine in a hydrobromic acid/acetic acid medium is a robust, cost-effective, and well-documented procedure that provides high yields of the desired product as its hydrobromide salt. The formation of the salt is advantageous as it often results in a stable, crystalline solid that is easily purified by recrystallization.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and validation of 2-Bromo-1-(pyridin-2-yl)ethanone HBr.
Detailed Step-by-Step Protocol
-
Reagents and Equipment:
-
2-acetylpyridine
-
Glacial Acetic Acid (HOAc)
-
Hydrobromic Acid (48% aqueous solution)
-
Bromine (Br₂)
-
Diethyl ether
-
Ethanol
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle, reflux condenser, Buchner funnel.
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyridine (1.0 eq) in glacial acetic acid (5 volumes).
-
Cool the solution in an ice bath to 0-5 °C. Slowly add 48% hydrobromic acid (1.2 eq).
-
Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid and hydrobromic acid. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70-75 °C for 2-3 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly add diethyl ether (10 volumes) with vigorous stirring to precipitate the product.
-
Collect the resulting solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold diethyl ether to remove residual acetic acid and unreacted bromine.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide as a white to off-white crystalline solid.[5]
-
Validation and Characterization
A rigorous analytical validation is essential to confirm the synthesis of the correct product at the desired purity.
1. Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural elucidation. The spectrum should show characteristic signals for the pyridyl protons and, most importantly, a singlet for the methylene (-CH₂Br) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon framework of the molecule, showing distinct signals for the carbonyl carbon, the methylene carbon attached to bromine, and the pyridine ring carbons.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the synthesized compound. A high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition (C₇H₆BrNO).[6]
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present. Key absorbances to look for are the C=O stretch of the ketone and the C-Br stretch.
2. Chromatographic Purity Assessment
-
HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for assessing the purity of a synthesized compound. A validated method using a C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA) should be used. The purity is determined by the area percentage of the main product peak.
Expected Analytical Data Summary
| Analytical Method | Expected Result for 2-Bromo-1-(pyridin-2-yl)ethanone HBr |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.7 (d, 1H, pyridyl), ~8.1 (t, 1H, pyridyl), ~8.0 (d, 1H, pyridyl), ~7.7 (t, 1H, pyridyl), ~4.9 (s, 2H, -CH₂Br) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~190 (C=O), ~152 (pyridyl), ~149 (pyridyl), ~138 (pyridyl), ~128 (pyridyl), ~123 (pyridyl), ~35 (-CH₂Br) |
| Mass Spec (ESI+) | m/z = 199.96/201.96 [M+H]⁺ (Characteristic isotopic pattern for Bromine) |
| FTIR (KBr, cm⁻¹) | ~1700-1720 (C=O stretch), ~600-700 (C-Br stretch) |
| Purity (HPLC) | >98% (Area %) |
| Melting Point | ~148-150 °C[5] |
Comparative Performance Data
The choice of synthetic method often comes down to a trade-off between safety, cost, and efficiency.
Method Comparison Diagram
Caption: Key decision factors when comparing bromination methods.
| Parameter | Method 1: Br₂ / HBr | Method 2: NBS | Reference |
| Reagent Cost | Low | Moderate | - |
| Safety Profile | Poor (Requires fume hood, PPE) | Good (Solid, easier to handle) | [3] |
| Typical Yield | 75-90% | 70-85% | - |
| Scalability | Excellent (Cost-effective for large scale) | Good (Higher cost can be prohibitive) | - |
| Byproduct Control | Moderate (Requires strict control) | Excellent (More selective) | [3] |
Safety and Handling
-
2-Acetylpyridine: Harmful if swallowed. Handle with gloves and safety glasses.
-
Bromine: Highly toxic, corrosive, and causes severe burns. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
2-Bromo-1-(pyridin-2-yl)ethanone: This compound is a lachrymator and an alkylating agent. It is irritating to the eyes, respiratory system, and skin.[5] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone via direct bromination of 2-acetylpyridine in an HBr/acetic acid medium stands out as a highly efficient and cost-effective method, particularly for larger-scale preparations. While the use of elemental bromine necessitates stringent safety protocols, the high yields and the convenient isolation of the product as a stable hydrobromide salt make it a superior choice for many research and development labs. The alternative use of NBS provides a safer, albeit more expensive, route that may be preferable for smaller-scale synthesis where handling convenience and selectivity are the highest priorities.
Regardless of the synthetic method chosen, a thorough analytical validation employing NMR, MS, and HPLC is not merely recommended but essential to guarantee the structural integrity and purity of this critical synthetic intermediate, thereby ensuring the reliability of subsequent research outcomes.
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A Comparative Guide to the Biological Activity of 2-Bromo-1-(pyridin-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone in the design of novel therapeutic agents, owing to its presence in numerous natural products and FDA-approved drugs. The versatile scaffold of 2-Bromo-1-(pyridin-2-yl)ethanone serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this key intermediate, with a focus on their antimicrobial and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their biological screening.
The Versatile Precursor: 2-Bromo-1-(pyridin-2-yl)ethanone
2-Bromo-1-(pyridin-2-yl)ethanone is a reactive α-haloketone that readily participates in cyclization and substitution reactions, making it an ideal synthon for generating a library of derivatives. The presence of the pyridine ring, a known pharmacophore, coupled with the reactive bromoacetyl group, allows for the introduction of various functionalities and the construction of new heterocyclic systems, such as thiazoles and chalcones.
Comparative Biological Activity Screening
The true potential of these derivatives is unveiled through rigorous biological activity screening. Here, we compare the antimicrobial and anticancer activities of two major classes of compounds derived from 2-Bromo-1-(pyridin-2-yl)ethanone: thiazole derivatives and chalcone analogs.
Antimicrobial Activity: Thiazole Derivatives
The reaction of 2-Bromo-1-(pyridin-2-yl)ethanone with various thiourea and thiosemicarbazide derivatives is a common and efficient method for the synthesis of aminothiazoles. These compounds have been extensively studied for their antimicrobial properties.
A representative synthesis workflow is depicted below:
Figure 2: General synthesis and screening workflow for chalcone derivatives.
The anticancer potential is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are often expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Representative Pyridine-based Chalcone Derivatives
| Compound | Aromatic Substitution | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Chalcone-1 | Unsubstituted | 15.2 | 21.5 | 18.7 |
| Chalcone-2 | 4-Methoxy | 8.5 | 12.3 | 9.8 |
| Chalcone-3 | 3,4,5-Trimethoxy | 2.1 | 4.6 | 3.2 |
| Chalcone-4 | 4-Chloro | 10.1 | 15.8 | 11.4 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 |
Note: The data presented here are representative and compiled from various studies to illustrate general trends.
The structure-activity relationship studies of these chalcones reveal that the nature and position of substituents on the benzaldehyde ring play a crucial role in their cytotoxic activity. Electron-donating groups, such as methoxy groups, particularly at the 3, 4, and 5 positions, have been shown to significantly enhance the anticancer activity. [1]
Experimental Protocols
To ensure the reproducibility and validity of the biological screening data, standardized protocols are essential.
Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic/antifungal control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity Screening
[2][3][4] This colorimetric assay is a standard method for assessing cell viability. [2][3][4]
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 2-Bromo-1-(pyridin-2-yl)ethanone derivatives is intricately linked to their structural features.
Figure 3: Relationship between derivative class, structural features, and biological activity.
For thiazole derivatives , the antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The nature of the substituent at the 2-position of the thiazole ring can influence the compound's lipophilicity and its ability to interact with the target site.
For chalcone derivatives , the anticancer mechanism is often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways. The α,β-unsaturated ketone moiety is a critical feature, acting as a Michael acceptor that can react with nucleophilic residues in proteins, such as kinases and tubulin. The substitution pattern on the aromatic rings fine-tunes the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to biological targets.
Conclusion
Derivatives of 2-Bromo-1-(pyridin-2-yl)ethanone represent a promising and versatile scaffold for the development of new therapeutic agents. Both thiazole and chalcone derivatives have demonstrated significant antimicrobial and anticancer activities, respectively. The comparative data and structure-activity relationships discussed in this guide highlight the importance of rational drug design in optimizing the biological efficacy of these compounds. The provided experimental protocols offer a standardized framework for researchers to screen and evaluate new derivatives, paving the way for the discovery of novel drug candidates to combat infectious diseases and cancer. Further investigations into the precise mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.
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ResearchGate. (n.d.). Structure activity relationship (SAR) of the synthesised chalcones 2a–f.... Retrieved from [Link]
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Sakagami, H., et al. (2017). Quantitative Structure-Cytotoxicity Relationship of Chalcones. Anticancer Research, 37(3), 1221-1228. [Link]
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Liu, M., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228-7235. [Link]
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A Researcher's Guide to the Structural Elucidation of 2-Bromo-1-(pyridin-2-yl)ethanone Derivatives: A Comparative Approach
Introduction: The Significance of Pyridinyl Ethanones and the Quest for Structural Certainty
In the landscape of medicinal chemistry and materials science, pyridinyl ethanone scaffolds are of paramount importance. Specifically, derivatives of 2-Bromo-1-(pyridin-2-yl)ethanone serve as crucial building blocks for a wide array of functional molecules, from pharmacologically active agents to specialized ligands in coordination chemistry. The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, physical properties, and chemical reactivity. Therefore, unambiguous structural elucidation is not merely a characterization step but a cornerstone of rational drug design and materials engineering.
While a suite of analytical techniques is available to the modern researcher, X-ray crystallography remains the gold standard for determining molecular structure with atomic-level precision. This guide provides a comparative analysis of X-ray crystallography against other common analytical methods for the characterization of 2-Bromo-1-(pyridin-2-yl)ethanone derivatives. Due to a scarcity of published crystal structures for this specific family of compounds, this guide will leverage data from closely related analogues to predict and discuss the expected crystallographic features. Furthermore, a comprehensive, field-proven protocol for the crystallization and X-ray diffraction analysis of these derivatives is presented, empowering researchers to pursue their own structural studies.
A Comparative Overview of Analytical Techniques
The characterization of a novel 2-Bromo-1-(pyridin-2-yl)ethanone derivative is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. The synergy between these methods is often more insightful than the application of any single technique in isolation.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions, and crystal packing. | Provides an unambiguous, complete molecular structure in the solid state. | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution-state conformation. |
| NMR Spectroscopy | Information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei (e.g., ¹H, ¹³C). | Excellent for determining the molecular skeleton and stereochemistry in solution. Can provide insights into dynamic processes. | Provides an average structure in solution; does not give precise bond lengths or angles. Complex spectra can be challenging to interpret fully. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the molecular structure. | Extremely sensitive, requiring very small amounts of sample. Provides definitive molecular weight. | Does not provide information about stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups (e.g., C=O, C-Br, aromatic C-H). | Fast, non-destructive, and useful for confirming the presence of key functional moieties. | Provides limited information about the overall molecular structure. The spectrum can be complex and overlapping. |
In Practice: A typical characterization workflow would involve synthesizing a 2-Bromo-1-(pyridin-2-yl)ethanone derivative and first confirming its molecular weight by MS. IR spectroscopy would then be used to verify the presence of the ketone carbonyl group. Subsequently, ¹H and ¹³C NMR would be employed to confirm the overall structure and connectivity in solution. For a derivative such as 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone, ¹H NMR would reveal characteristic shifts and coupling patterns for the protons on the substituted pyridine ring. Finally, X-ray crystallography would be pursued to obtain the definitive solid-state structure, which is invaluable for understanding intermolecular interactions that can influence properties like solubility and melting point.
Predicted Crystallographic Features of 2-Bromo-1-(pyridin-2-yl)ethanone Derivatives
In the absence of a published crystal structure for 2-Bromo-1-(pyridin-2-yl)ethanone, we can infer its likely structural characteristics by examining crystallographic data from analogous compounds, primarily 2-bromo-1-phenylethanone (also known as 2-bromoacetophenone) and di-2-pyridyl ketone.[1][2]
The crystal structure of 2-bromo-1-phenylethanone reveals a molecule with near C(_s) symmetry.[1] The phenyl ring and the adjacent carbonyl group are nearly coplanar, with a small torsion angle between them. This planarity is a common feature in such aromatic ketones, as it allows for conjugation between the aromatic π-system and the carbonyl group.
By analogy, we can predict that in 2-Bromo-1-(pyridin-2-yl)ethanone, the pyridine ring and the carbonyl group will also adopt a largely planar conformation. The key point of interest will be the relative orientation of the pyridine nitrogen atom with respect to the carbonyl oxygen. It is likely that the nitrogen will be oriented anti to the carbonyl oxygen to minimize steric hindrance and electrostatic repulsion.
The crystal structure of di-2-pyridyl ketone complexes shows that the two pyridine rings are not coplanar, with a significant dihedral angle between them.[3] This suggests that in 2-Bromo-1-(pyridin-2-yl)ethanone derivatives, there will be considerable rotational freedom around the C-C bond connecting the pyridine ring to the carbonyl carbon.
Intermolecular Interactions: The crystal packing of 2-bromo-1-phenylethanone is stabilized by C-H···O hydrogen bonds.[1] For 2-Bromo-1-(pyridin-2-yl)ethanone derivatives, a richer variety of intermolecular interactions can be anticipated. In addition to C-H···O interactions, the presence of the pyridine nitrogen allows for the formation of C-H···N hydrogen bonds. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site on an adjacent molecule. These interactions will play a crucial role in dictating the overall crystal packing motif.
Below is a table summarizing the expected and known crystallographic parameters for comparison.
| Parameter | 2-Bromo-1-phenylethanone[1] | Di-2-pyridyl Ketone[2] | Predicted for 2-Bromo-1-(pyridin-2-yl)ethanone |
| Space Group | P2₁/c | P2₁/c | Likely a common monoclinic or orthorhombic space group |
| C=O Bond Length | ~1.21 Å | ~1.22 Å | ~1.21 - 1.23 Å |
| C-Br Bond Length | ~1.94 Å | N/A | ~1.93 - 1.95 Å |
| Aromatic Ring-C(O) Torsion Angle | ~4.2° | Significant torsion between rings | Small, to favor conjugation |
| Key Intermolecular Interactions | C-H···O | π-π stacking | C-H···O, C-H···N, Halogen Bonding |
Experimental Protocol: A Step-by-Step Guide to the X-ray Crystallography of a Novel 2-Bromo-1-(pyridin-2-yl)ethanone Derivative
This protocol outlines a robust workflow for obtaining a publication-quality crystal structure.
Part 1: Synthesis, Purification, and Crystallization
-
Synthesis and Purification: Synthesize the target derivative using established literature procedures. The final compound must be purified to the highest possible degree, typically by column chromatography or recrystallization, as impurities can severely inhibit crystal growth. Purity should be assessed by NMR and LC-MS.
-
Solvent Screening: Begin with a small amount of the purified compound (~5-10 mg) and test its solubility in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone, acetonitrile, water). The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble when heated.
-
Crystallization: The growth of a single crystal is often the most challenging step. Several methods should be attempted in parallel:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This is a highly effective method for small quantities. Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of the compound. Crystals may form at the interface between the two solvents.
-
Part 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes radiation damage and thermal vibrations.
-
Data Collection: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. A preliminary set of diffraction images is collected to determine the unit cell parameters and Bravais lattice. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizations
Caption: Molecular graph of 2-Bromo-1-(pyridin-2-yl)ethanone highlighting key structural features.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
References
-
Sommerer, S. O., et al. (1993). Structure of di-2-pyridyl ketone-hydrate platinum(II) chloride tetrahydrate. Acta Crystallographica Section C: Crystal Structure Communications, 49(7), 1153-1155. [Link]
-
Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1207. [Link]
-
PubChem. (n.d.). Di-2-pyridyl ketone. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to Purity Assessment of 2-Bromo-1-(pyridin-2-yl)ethanone by Titration
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. 2-Bromo-1-(pyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a drug product. This guide provides an in-depth comparison of titrimetric methods for assessing the purity of 2-Bromo-1-(pyridin-2-yl)ethanone, offering a cost-effective and accurate alternative to chromatographic techniques. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare their performance with established methods like High-Performance Liquid Chromatography (HPLC).
The Criticality of Purity for 2-Bromo-1-(pyridin-2-yl)ethanone
2-Bromo-1-(pyridin-2-yl)ethanone is a bifunctional molecule, featuring a reactive α-bromoketone moiety and a basic pyridine ring. This dual reactivity makes it a versatile synthon, but also susceptible to specific impurities. Common impurities can include the unreacted starting material, 2-acetylpyridine, and over-brominated species such as 2,2-dibromo-1-(pyridin-2-yl)ethanone. The presence of these impurities can lead to unwanted side reactions, complicate downstream purification processes, and compromise the integrity of the final product. Therefore, a robust analytical method to accurately quantify the purity of this reagent is paramount.
Titrimetric Approaches to Purity Determination
Titration, a classic analytical technique, offers a reliable and often more accessible means of purity assessment compared to modern chromatographic methods. For a molecule like 2-Bromo-1-(pyridin-2-yl)ethanone, its distinct chemical functionalities allow for two primary titrimetric strategies:
-
Non-Aqueous Acid-Base Titration: This method targets the basic nitrogen atom of the pyridine ring.
-
Iodometric Titration: This approach quantifies the reactive α-bromoketone group.
The choice between these methods depends on the suspected impurity profile and the available laboratory equipment.
Method 1: Non-Aqueous Acid-Base Titration of the Pyridine Moiety
The basicity of the pyridine nitrogen (pKa of the conjugate acid is approximately 5.2) is often suppressed in aqueous solutions, leading to a poor titration endpoint. However, in a non-aqueous, acidic solvent like glacial acetic acid, the basicity of the pyridine is enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.[1] This is due to the leveling effect of the acidic solvent.
Causality Behind Experimental Choices
-
Solvent: Glacial acetic acid is chosen as the solvent because it is acidic enough to protonate the pyridine nitrogen but does not compete with the weak base for the titrant. This enhances the basic character of the pyridine, leading to a more defined endpoint.[2]
-
Titrant: Perchloric acid in glacial acetic acid is a very strong acidic titrant in this medium, ensuring a complete and stoichiometric reaction with the weak base.[1]
-
Indicator: Crystal violet is a suitable visual indicator as its color change from violet (basic) to yellowish-green (acidic) corresponds well with the equivalence point in this non-aqueous system.[3] Alternatively, a potentiometric endpoint can be determined for higher accuracy.
Experimental Protocol
Reagents:
-
0.1 M Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Crystal violet indicator solution (0.5% in glacial acetic acid)
-
Potassium hydrogen phthalate (KHP), primary standard
Procedure:
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL flask.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 M perchloric acid solution until the color changes from violet to a stable blue-green.
-
Calculate the exact molarity of the perchloric acid solution.
-
-
Titration of 2-Bromo-1-(pyridin-2-yl)ethanone:
-
Accurately weigh approximately 0.3-0.4 g of the 2-Bromo-1-(pyridin-2-yl)ethanone sample into a 250 mL flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid solution to the same blue-green endpoint as in the standardization.
-
Record the volume of titrant used.
-
Calculation:
Purity (%) = (V * M * FW * 100) / (W * 1000)
Where:
-
V = Volume of perchloric acid titrant (mL)
-
M = Molarity of perchloric acid titrant (mol/L)
-
FW = Formula weight of 2-Bromo-1-(pyridin-2-yl)ethanone (200.03 g/mol )[4]
-
W = Weight of the sample (g)
Visual Workflow
Caption: Workflow for Non-Aqueous Acid-Base Titration.
Method 2: Iodometric Titration of the α-Bromoketone
The α-bromoketone functionality is reactive towards nucleophiles. A classic method for its quantification involves reaction with an excess of iodide, which displaces the bromide and is itself oxidized to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[5][6]
Causality Behind Experimental Choices
-
Reaction with Iodide: The α-bromo group is a good leaving group, and iodide is a good nucleophile. The reaction liberates one mole of iodine for every mole of the α-bromoketone.
-
Titrant: Sodium thiosulfate is a stable and common reducing agent used to titrate iodine.[7]
-
Indicator: Starch solution is a highly sensitive indicator for iodine, forming a deep blue-black complex that disappears at the endpoint.[6]
-
Solvent: A solvent like acetone or ethanol is required to dissolve the organic sample, and the reaction is typically carried out in a buffered aqueous medium to control the pH.
Experimental Protocol
Reagents:
-
0.1 M Sodium thiosulfate solution, standardized
-
Potassium iodide (KI)
-
Acetone or Ethanol
-
Starch indicator solution (1%)
-
Potassium iodate (KIO₃), primary standard
Procedure:
-
Standardization of 0.1 M Sodium Thiosulfate:
-
Accurately weigh approximately 0.15 g of dried KIO₃ into a 250 mL flask with a stopper.
-
Dissolve in 50 mL of deionized water.
-
Add 2 g of KI and 5 mL of 1 M sulfuric acid.
-
Immediately stopper the flask and allow it to stand in the dark for 5 minutes.
-
Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a pale yellow.
-
Add 2 mL of starch indicator and continue the titration until the blue color disappears.
-
Calculate the exact molarity of the sodium thiosulfate solution.
-
-
Titration of 2-Bromo-1-(pyridin-2-yl)ethanone:
-
Accurately weigh approximately 0.2 g of the sample into a 250 mL flask with a stopper.
-
Dissolve the sample in 30 mL of acetone or ethanol.
-
Add a solution of 2 g of KI in 30 mL of deionized water.
-
Stopper the flask and allow it to stand in a dark place for 15-20 minutes.
-
Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution to a pale yellow color.
-
Add 2 mL of starch indicator and continue titrating until the blue color disappears.
-
Record the volume of titrant used.
-
Calculation:
Purity (%) = (V * M * FW * 100) / (W * 2 * 1000)
Where:
-
V = Volume of sodium thiosulfate titrant (mL)
-
M = Molarity of sodium thiosulfate titrant (mol/L)
-
FW = Formula weight of 2-Bromo-1-(pyridin-2-yl)ethanone (200.03 g/mol )[4]
-
W = Weight of the sample (g)
-
The factor of 2 in the denominator accounts for the stoichiometry of the reaction (2 moles of thiosulfate react with 1 mole of iodine, which is produced from 1 mole of the α-bromoketone).
Visual Workflow
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-1-(pyridin-2-yl)ethanone
As researchers and drug development professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. 2-Bromo-1-(pyridin-2-yl)ethanone and its derivatives are valuable intermediates in synthesis, but their hazardous properties demand a rigorous and well-understood disposal protocol. This guide provides a direct, procedural framework for the safe management and disposal of this compound, grounded in established safety principles to protect laboratory personnel and the environment.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 2-Bromo-1-(pyridin-2-yl)ethanone is fundamental to appreciating the necessity of strict handling and disposal procedures. This compound is not merely a chemical reagent; it is a multi-faceted hazard. It is classified as a potent lachrymator, a substance that causes tearing and intense eye irritation upon exposure.[1][2] The primary dangers are outlined below, forming the basis for the subsequent safety and disposal recommendations.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity | Toxic or fatal if swallowed or in contact with skin, and harmful if inhaled.[3] | Systemic poisoning, organ damage, or fatality. |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns with prolonged contact.[4][5] | Chemical burns, dermatitis, and tissue damage. |
| Serious Eye Damage/Irritation | Causes serious and potentially irreversible eye irritation and damage.[4][5] | Severe pain, impaired vision, or permanent eye damage. |
| Respiratory Irritation | May cause irritation to the nose, throat, and respiratory tract.[4] | Coughing, shortness of breath, and inflammation of airways. |
| Combustibility | Classified as a combustible liquid/solid. | Vapors can form flammable mixtures with air, posing a fire risk. |
Pre-Disposal Safety Protocols: A System of Proactive Control
Safe disposal begins long before the waste container is filled. It starts with establishing a controlled environment and utilizing the correct protective equipment. These measures constitute a self-validating system where safety is integrated into the workflow, not treated as an afterthought.
Mandatory Engineering Controls
All handling and preparation for the disposal of 2-Bromo-1-(pyridin-2-yl)ethanone must occur within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides primary containment, protecting the user from inhaling hazardous dust or vapors.[6] Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[7]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the last line of defense against exposure.[6]
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1] | Prevents dermal absorption, which can be fatal. Gloves must be inspected for integrity before each use.[8] |
| Eye/Face Protection | Safety goggles with side-shields conforming to ANSI Z87.1 standards.[1] A face shield should be worn over goggles if there is a splash risk. | Protects against the severe eye-irritating and lachrymatory effects of the compound.[3][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[8] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required when working in a fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate filter should be used.[3][8] | Prevents inhalation of dust or vapors that cause respiratory tract irritation.[4] |
Step-by-Step Disposal Workflow
The following procedures provide a clear, logical path for managing different waste streams containing 2-Bromo-1-(pyridin-2-yl)ethanone. The core principle is meticulous segregation to ensure predictable and safe final disposal.
Waste Segregation and Containerization
-
Select the Correct Container : Use a designated, leak-proof container labeled for "Halogenated Organic Waste." Because this compound contains bromine, it must not be mixed with non-halogenated waste streams.
-
Labeling : The container must be clearly and accurately labeled with the full chemical name: "Waste 2-Bromo-1-(pyridin-2-yl)ethanone" and any solvents used.[9] The hazard pictograms for toxicity, irritant, and environmental hazard should be present.
-
Closure : Keep the waste container closed at all times, except when adding waste.[8]
Procedure for Solid Waste
This protocol applies to the pure compound, contaminated weighing papers, gloves, and other solid materials.
-
Work in a Fume Hood : To prevent the release of dust, perform all transfers inside a fume hood.[9]
-
Transfer Carefully : Using a dedicated spatula, carefully transfer the solid waste into the designated halogenated waste container. Avoid creating dust.[10]
-
Contaminated Materials : Place all contaminated items, such as gloves and weighing paper, directly into the same solid waste container.
Procedure for Liquid Waste (Solutions)
This applies to reaction mixtures or solutions used for rinsing glassware that are contaminated with the compound.
-
Transfer with Care : Using a funnel, carefully pour the liquid waste into the designated "Halogenated Organic Waste" container.
-
Avoid Splashing : Pour slowly to prevent splashing and aerosol generation.
-
Do Not Overfill : Ensure the container is not filled beyond 80% capacity to allow for vapor expansion.
Procedure for Contaminated Glassware & Empty Containers
-
Initial Rinse : Rinse the empty container or glassware three times with a suitable solvent (e.g., acetone). The rinsate is considered hazardous waste and must be collected in the halogenated liquid waste container.[8]
-
Final Disposal : Once triple-rinsed, the container can often be disposed of as regular laboratory glass waste, but you must consult your institution's specific EHS guidelines. Some regulations may still require the punctured container to be placed in a sanitary landfill.[8]
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is critical.
Spill Management
-
Evacuate : For any large spill, evacuate personnel from the immediate area.[8][11]
-
Control Ignition Sources : Remove all sources of ignition from the area.[8][11]
-
Containment : Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2][11] Do not use combustible materials like paper towels.
-
Collection : Sweep the absorbed material into a suitable, sealed container for disposal using non-sparking tools.[2][8]
-
Final Decontamination : Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleanup materials for disposal as hazardous waste.[9]
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][8]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]
Final Disposal Pathway
All properly segregated, containerized, and labeled waste containing 2-Bromo-1-(pyridin-2-yl)ethanone must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[3][4] Do not discharge any amount to sewer systems or the environment.[8] The ultimate disposal method for this type of halogenated organic waste is typically high-temperature controlled incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize the hazardous decomposition products, such as hydrogen bromide.[8][10]
References
-
Lachrymators | Laboratory Safety. Brandeis University. [Link]
-
Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%. Cole-Parmer. [Link]
-
2-Bromo-1-pyridin-2-ylethanone | CAS#:40086-66-6. Chemsrc. [Link]
-
HAZARD SUMMARY - Bromoacetone. New Jersey Department of Health. [Link]
-
Lab Safety Rules and Guidelines. Benchling. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]
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Safety in the laboratory. University of Fribourg. [Link]
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Laboratory Safety Guidance. OSHA. [Link]
-
Laboratory Safety Rules. Oklahoma State University. [Link]
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Mastering the Safe Handling of 2-Bromo-1-(pyridin-2-yl)ethanone: A Guide for Laboratory Professionals
As a key intermediate in pharmaceutical synthesis, 2-Bromo-1-(pyridin-2-yl)ethanone and its salts are powerful reagents. However, their utility is matched by a significant hazard profile that demands meticulous handling protocols. This guide, grounded in established safety principles, provides an in-depth operational plan for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Profile: Understanding the Risks of α-Bromo Ketones
2-Bromo-1-(pyridin-2-yl)ethanone belongs to the class of α-halo ketones, which are known for their reactivity and associated hazards. The primary concerns with this compound are its properties as a lachrymator and its potential for causing severe irritation.
-
Lachrymator: This compound is a potent eye irritant that can cause tearing, pain, and inflammation upon exposure to its vapors or dust.[1][2]
-
Irritant: It is irritating to the skin, eyes, and respiratory system.[3][4] Direct contact can lead to redness, pain, and in severe cases, chemical burns. Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]
Given these properties, all handling procedures must be designed to prevent any direct contact or inhalation.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling 2-Bromo-1-(pyridin-2-yl)ethanone, with a rationale rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing. | Standard safety glasses are insufficient as they do not protect against vapors that can irritate the eyes.[1] Goggles provide a seal, and a face shield offers a broader barrier against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron is recommended for procedures with a higher splash risk. | Protects the body and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. At a minimum, work should be conducted in a certified chemical fume hood. | α-Bromo ketones can be volatile, and their dust can be easily aerosolized. A respirator provides crucial protection against inhalation, which can cause respiratory irritation.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling 2-Bromo-1-(pyridin-2-yl)ethanone is critical to minimize risk. The following workflow provides a procedural guide from preparation to disposal.
Caption: Workflow for the safe handling of 2-Bromo-1-(pyridin-2-yl)ethanone.
Detailed Steps:
-
Preparation and Engineering Controls:
-
All manipulations of 2-Bromo-1-(pyridin-2-yl)ethanone must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Assemble all necessary equipment and reagents before introducing the compound to streamline the process and reduce exposure time.
-
-
Handling and Dispensing:
-
When transferring the solid, use a spatula and handle it gently to avoid creating dust.
-
If making a solution, add the solvent to the solid slowly and with care to prevent splashing.
-
Keep all containers tightly closed when not in use to prevent the escape of vapors.[6]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Plan: Segregation and Compliance
Proper disposal of 2-Bromo-1-(pyridin-2-yl)ethanone and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal protocols.
Caption: Disposal workflow for 2-Bromo-1-(pyridin-2-yl)ethanone waste.
Key Disposal Principles:
-
Segregation is Paramount: Halogenated organic waste must be collected separately from non-halogenated waste.[7][8] Mixing these waste streams can create hazardous reactions and significantly increases disposal costs.[6]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[6] Do not use abbreviations.
-
Container Integrity: Use only approved, chemically compatible containers with secure, tight-fitting lids to prevent leaks and vapor release.[6]
-
Consult EHS: Always follow the specific waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department. They will provide the correct containers and arrange for proper disposal.
By adhering to these detailed protocols, researchers can confidently and safely utilize 2-Bromo-1-(pyridin-2-yl)ethanone, minimizing personal risk and ensuring environmental responsibility.
References
-
Lachrymators | Laboratory Safety. (n.d.). Brandeis University. Retrieved January 4, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 4, 2026, from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved January 4, 2026, from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved January 4, 2026, from [Link]
-
The MSDS HyperGlossary: Lachrymator. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved January 4, 2026, from [Link]
-
Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%. (n.d.). Cole-Parmer. Retrieved January 4, 2026, from [Link]
-
Handling Hazardous Materials: 10 Basic Safety Rules. (2020, January 14). CHEMTREC®. Retrieved January 4, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
